molecular formula C6H5ClN2O3 B1395836 2-Chloro-3-methoxy-6-nitropyridine CAS No. 886371-75-1

2-Chloro-3-methoxy-6-nitropyridine

Cat. No.: B1395836
CAS No.: 886371-75-1
M. Wt: 188.57 g/mol
InChI Key: XJSAWHJQCHAIDG-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxy-6-nitropyridine is a useful research compound. Its molecular formula is C6H5ClN2O3 and its molecular weight is 188.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-methoxy-6-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSAWHJQCHAIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716952
Record name 2-Chloro-3-methoxy-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886371-75-1
Record name 2-Chloro-3-methoxy-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 2-Chloro-3-methoxy-6-nitropyridine as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-methoxy-6-nitropyridine

Executive Summary

This compound (CAS: 886371-75-1) is a highly functionalized pyridine derivative characterized by a unique substitution pattern that enables diverse chemical transformations. Unlike its more common isomer (2-chloro-6-methoxy-3-nitropyridine), this scaffold features a chlorine atom at the C2 position, a methoxy group at C3, and a nitro group at C6. This specific arrangement creates a "push-pull" electronic system, where the electron-donating methoxy group and the strongly electron-withdrawing nitro group activate the C2-chlorine towards nucleophilic aromatic substitution (


), while the nitro group itself offers a handle for reduction to an amine. This guide details its physicochemical profile, synthetic pathways, and reactivity logic for medicinal chemistry applications.

Physicochemical Profile

The following data establishes the baseline identity of the compound. Researchers must verify the CAS number to avoid confusion with positional isomers.

PropertySpecification
Chemical Name This compound
CAS Number 886371-75-1
Molecular Formula

Molecular Weight 188.57 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Electronic Character Electron-deficient ring (activated for nucleophilic attack)
Storage Inert atmosphere, 2-8°C (Hydrolysis risk over time)

Synthetic Routes & Methodology

The synthesis of this compound is governed by the directing effects of the substituents on the pyridine ring. The most robust route involves the nitration of a 2-chloro-3-methoxypyridine precursor.

Retrosynthetic Analysis
  • Precursor: 2-Chloro-3-methoxypyridine.[1][2][3]

  • Transformation: Electrophilic Aromatic Substitution (Nitration).

  • Regioselectivity Logic: The methoxy group at C3 is an ortho/para director. The C2 position is blocked by chlorine. The C4 position is sterically crowded (ortho to OMe). The C6 position is para to the methoxy group and activated, making it the preferred site for nitration.

Detailed Synthetic Protocol

Step 1: Preparation of the Nitration Mixture Dissolve 2-chloro-3-methoxypyridine (1.0 eq) in concentrated sulfuric acid (


) at 0°C. The protonation of the pyridine nitrogen protects the ring from oxidation but deactivates it; however, the methoxy group provides sufficient electron density to allow reaction.

Step 2: Nitration Slowly add fuming nitric acid (


) or potassium nitrate (

) while maintaining the temperature below 10°C to prevent over-nitration or decomposition.
  • Mechanism:[4] Generation of the nitronium ion (

    
    ) followed by attack at the C6 position.
    

Step 3: Workup Pour the reaction mixture onto crushed ice. Neutralize carefully with sodium carbonate (


) or ammonium hydroxide to pH 7-8. The product precipitates as a solid.[5] Filter, wash with cold water, and dry. Recrystallization from ethanol/heptane may be required for high purity (>98%).

Synthesis Start 2-Chloro-3-methoxypyridine Reagent HNO3 / H2SO4 (Nitration) Start->Reagent 0°C Inter Sigma Complex (Intermediate) Reagent->Inter Electrophilic Attack at C6 Product This compound (CAS 886371-75-1) Inter->Product -H+

Caption: Synthetic pathway via regioselective nitration of 2-chloro-3-methoxypyridine.

Reactivity & Functionalization

The core value of this scaffold lies in its orthogonal reactivity. The C2-Cl and C6-


 groups allow for sequential functionalization.
Nucleophilic Aromatic Substitution ( )

The C2 position is highly electrophilic due to the inductive withdrawal of the adjacent nitrogen and the resonance withdrawal of the C6-nitro group.[6]

  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.

  • Regioselectivity: Attack occurs exclusively at C2 (displacing Cl). Displacement of the methoxy group (C3) or nitro group (C6) is kinetically disfavored under standard conditions.

  • Protocol: React with 1.1 eq of amine in DMF or acetonitrile with a base (

    
     or DIPEA) at 60-80°C.
    
Nitro Reduction

The C6-nitro group can be reduced to a primary amine, creating a 2,6-diamino-3-methoxypyridine derivative (if C2 was previously substituted) or a 2-chloro-6-amino derivative.

  • Methods:

    
    /Pd-C (catalytic hydrogenation) or Fe/NH4Cl (chemical reduction).
    
  • Note: If C2-Cl is still present, avoid Pd-C hydrogenation to prevent hydrodechlorination (stripping the Cl). Use Fe/acetic acid or

    
     to preserve the chlorine.
    
Demethylation

The C3-methoxy group can be cleaved to yield the pyridinol using


 or pyridine hydrochloride at high temperatures, offering a route to fused bicyclic systems (e.g., oxazolopyridines).

Reactivity Core This compound SNAr S_NAr at C2 (Amine/Alkoxide) Core->SNAr Nucleophilic Attack Red Nitro Reduction (Fe/NH4Cl) Core->Red Chemoselective Reduction Suzuki Suzuki Coupling (Pd cat., Boronic Acid) Core->Suzuki C-C Bond Formation Prod_SNAr 2-Amino-3-methoxy-6-nitropyridine SNAr->Prod_SNAr Prod_Red 6-Amino-2-chloro-3-methoxypyridine Red->Prod_Red Prod_Suzuki 2-Aryl-3-methoxy-6-nitropyridine Suzuki->Prod_Suzuki

Caption: Divergent reactivity map showing three primary functionalization vectors.

Handling & Safety Data

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Precautions: Handle in a fume hood. Nitro-pyridines can be energetic; avoid heating dry solids to decomposition.

  • Stability: Stable under ambient conditions but sensitive to strong bases which may cause hydrolysis of the chloro or methoxy groups over prolonged exposure.

References

  • PubChem Compound Summary . (2025). 2-Chloro-6-methoxy-3-nitropyridine (Isomer Comparison). National Center for Biotechnology Information. Link(Note: Use for structural comparison; CAS 886371-75-1 is the specific isomer discussed).

  • BLD Pharmatech . (2025). Product Datasheet: this compound (CAS 886371-75-1).[5][8][9] Link

  • BenchChem . (2025).[10] Technical Guide to Nitropyridine Synthesis. Link

  • ChemicalBook . (2024). This compound Suppliers and Properties. Link

Sources

Technical Monograph: 2-Chloro-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Critical Technical Note: A discrepancy exists between the user-supplied nomenclature ("2-Chloro-3-methoxy-6-nitropyridine") and the provided CAS number (38533-61-8).

  • CAS 38533-61-8 corresponds to 2-Chloro-6-methoxy-3-nitropyridine .[1][2][3][4]

  • The isomer this compound corresponds to CAS 886371-75-1.[5][6][7] To ensure scientific accuracy and adherence to the specific registry identifier provided, this guide focuses exclusively on CAS 38533-61-8 (2-Chloro-6-methoxy-3-nitropyridine) .

This compound acts as a high-value electrophilic scaffold in medicinal chemistry. Its tri-functional nature (halogen, nitro, methoxy) around a pyridine core allows for orthogonal functionalization, making it a "privileged structure" for synthesizing kinase inhibitors, GPCR ligands, and complex heterocyclic libraries.

Physicochemical Profile
PropertyData
IUPAC Name 2-Chloro-6-methoxy-3-nitropyridine
Molecular Formula C₆H₅ClN₂O₃
Molecular Weight 188.57 g/mol
Appearance Light yellow to grayish-white crystalline powder
Melting Point 78–80 °C [1][2]
Boiling Point ~298 °C (at 760 mmHg)
Solubility Soluble in DCM, EtOAc, DMSO; slightly soluble in water
SMILES COC1=CC=C(C(Cl)=N1)=O
InChIKey DVRGUTNVDGIKTP-UHFFFAOYSA-N
Synthetic Architecture

The synthesis of CAS 38533-61-8 is typically achieved through a regioselective functionalization sequence starting from 2,6-dichloropyridine. The process relies on the electronic differentiation between the C2 and C6 positions after initial substitution or nitration.

Core Synthesis Protocol

The most robust industrial route involves nucleophilic substitution followed by electrophilic aromatic substitution (Nitration).

  • Step 1: Methoxylation (SNAr)

    • Precursor: 2,6-Dichloropyridine.[4]

    • Reagent: Sodium Methoxide (NaOMe) in Methanol.

    • Conditions: Reflux under N₂ atmosphere.

    • Mechanism: The methoxide ion attacks the C2 or C6 position (equivalent by symmetry in the starting material) to displace one chloride.

    • Outcome: 2-Chloro-6-methoxypyridine.[1][3][4][8][9]

  • Step 2: Nitration (SEAr)

    • Precursor: 2-Chloro-6-methoxypyridine.

    • Reagents: Fuming HNO₃ / Conc. H₂SO₄.[4]

    • Conditions: 0°C to 85°C.[4]

    • Regioselectivity: The methoxy group (C6) is a strong ortho/para activator. The chloro group (C2) is a deactivator.[10] The C3 position is ortho to the Cl and para to the OMe. The C5 position is ortho to the OMe and para to the Cl.

    • Observation: Nitration favors the C3 position (ortho to Cl, para to OMe) or C5 (ortho to OMe). However, literature supports the formation of the 3-nitro isomer (CAS 38533-61-8) as a major product, likely due to the directing power of the methoxy group and steric considerations [1][3].

Synthesis Start 2,6-Dichloropyridine Step1 Step 1: NaOMe / MeOH (S_NAr Displacement) Start->Step1 Inter 2-Chloro-6-methoxypyridine Step1->Inter Step2 Step 2: HNO3 / H2SO4 (Nitration) Inter->Step2 Product 2-Chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8) Step2->Product

Figure 1: Synthetic workflow for CAS 38533-61-8 starting from 2,6-dichloropyridine.[4]

Reactivity & Functionalization Profile

The versatility of 2-Chloro-6-methoxy-3-nitropyridine lies in its ability to undergo orthogonal reactions. The molecule possesses three distinct reactive vectors:[10]

Vector A: C2-Chloride (SNAr Hotspot)

The C2-Cl bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent Pyridine Nitrogen and the ortho-Nitro group.

  • Nucleophiles: Primary/secondary amines, thiols, alkoxides.

  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • Utility: Introduction of complex amine side chains (e.g., piperazines, anilines) common in kinase inhibitors.

Vector B: C3-Nitro Group (Reducible Handle)

The nitro group serves as a latent amine.

  • Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.

  • Product: 2-Amino-6-methoxy-3-aminopyridine (after Cl displacement) or 2-chloro-6-methoxy-3-aminopyridine.

  • Cyclization Potential: Reduction of the nitro group after SNAr at C2 allows for the formation of fused bicyclic systems like Imidazo[4,5-b]pyridines .

Vector C: C6-Methoxy Group (Modifiable ether)

While less reactive than the C2-Cl, the methoxy group can be:

  • Demethylated: Using BBr₃ or HBr to generate the pyridone tautomer.

  • Displaced: Under forcing conditions, though this is rare due to the lability of the C2-Cl.

Experimental Workflow: SNAr Displacement

Standard Protocol for Amine Introduction:

  • Dissolve 1.0 eq of CAS 38533-61-8 in anhydrous DMF or DMSO.

  • Add 1.1–1.5 eq of the amine nucleophile.

  • Base: Add 2.0 eq of DIPEA or K₂CO₃ to scavenge HCl.

  • Temp: React at RT to 60°C. (High temps may degrade the nitro group or cause side reactions at C6).

  • Monitor: TLC/LCMS for disappearance of the aryl chloride.

Reactivity Core 2-Chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8) SNAr Vector A: C2-Cl Displacement (Amines/Thiols) Core->SNAr Primary Reactivity Red Vector B: C3-NO2 Reduction (Fe/HCl or H2/Pd) Core->Red Secondary Reactivity Demeth Vector C: C6-OMe Demethylation (BBr3) Core->Demeth Tertiary Reactivity Prod_SNAr 2-Amino(subst)-6-methoxy-3-nitropyridine SNAr->Prod_SNAr Prod_Red 2-Chloro-6-methoxy-3-aminopyridine Red->Prod_Red Prod_Cyc Imidazo[4,5-b]pyridine (Post-Cyclization) Prod_SNAr->Prod_Cyc Reduction + Cyclization

Figure 2: Orthogonal reactivity map showing SNAr dominance and cyclization pathways.

Applications in Drug Discovery

This scaffold is extensively used in the synthesis of ATP-competitive kinase inhibitors . The pyridine nitrogen acts as a hinge binder, while substituents at C2 and C3 occupy the hydrophobic pocket and solvent-exposed regions, respectively.

  • Bicyclic Synthesis: The sequence of SNAr (with amine)

    
    Nitro Reduction
    
    
    
    Cyclization (with orthoformate or phosgene) yields Imidazopyridines , a scaffold found in numerous oncology drugs (e.g., inhibitors of PI3K, mTOR).
  • Ligand Design: The C6-methoxy group provides metabolic stability and can be tuned to modulate lipophilicity (LogP) or solubility [4].

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[11]
Eye Irritation H319Causes serious eye irritation.[11]
STOT-SE H335May cause respiratory irritation.[11]

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood. Avoid dust generation.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.

References
  • Guidechem. "Synthesis and Properties of 2-Chloro-6-methoxy-3-nitropyridine." Guidechem Chemical Network. Accessed October 2023.[12]

  • ChemicalBook. "2-Chloro-6-methoxy-3-nitropyridine Product Properties and NMR Data." ChemicalBook. Accessed October 2023.[12]

  • Google Patents. "Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines." Patent US/EP Applications.

  • BenchChem. "2-Chloro-6-methoxy-3-nitropyridine: Structure and Applications." BenchChem Technical Library.

Sources

Technical Guide: 2-Chloro-3-methoxy-6-nitropyridine Molecular Structure & Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 886371-75-1 Formula: C₆H₅ClN₂O₃ Molecular Weight: 188.57 g/mol [1][2]

Part 1: Executive Summary & Structural Identification

This guide provides an in-depth technical analysis of 2-Chloro-3-methoxy-6-nitropyridine , a highly functionalized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antimicrobial compounds.

Critical Isomer Distinction: Researchers must distinguish this compound from its common isomer, 2-Chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8). The structural difference lies in the relative positioning of the methoxy and nitro groups, which drastically alters the electronic landscape and regioselectivity of nucleophilic aromatic substitution (SₙAr) reactions.

FeatureTarget Compound (CAS 886371-75-1)Common Isomer (CAS 38533-61-8)
Structure 2-Cl, 3-OMe, 6-NO₂2-Cl, 6-OMe, 3-NO₂
Electronic Nature C2 is highly activated by C6-NO₂ (para-like resonance).C2 is activated by C3-NO₂ (ortho-like resonance).
Primary Reactivity SₙAr at C2 (Displacement of Cl).SₙAr at C2 or C6 (Displacement of Cl or OMe).

Part 2: Molecular Architecture & Electronic Effects

The reactivity of this compound is governed by a "push-pull" electronic system that creates specific zones of electrophilicity.

Electronic Distribution
  • The Pyridine Core: The nitrogen atom (N1) exerts a permanent inductive withdrawal (-I), making the C2 and C6 positions electron-deficient.

  • The Nitro Group (C6): A strong electron-withdrawing group (EWG) positioned at C6. Through resonance, it withdraws electron density from positions C2 and C4. This creates a significant positive electrostatic potential at C2, acting synergistically with the ring nitrogen to activate the C2-Chlorine bond.

  • The Methoxy Group (C3): An electron-donating group (EDG) by resonance (+R) but withdrawing by induction (-I). Located at C3, its lone pairs donate density primarily to C2, C4, and C6. However, the strong withdrawal of the nitro group at C6 overrides this donation at the C2 position, maintaining the electrophilicity required for SₙAr.

Structural Diagram (Graphviz)

The following diagram illustrates the electronic vectors and the primary sites for chemical modification.

MolecularStructure Core Pyridine Ring (Electron Deficient) Cl 2-Chloro (Leaving Group) Core->Cl S_NAr Site (Highly Labile) OMe 3-Methoxy (Donor / Director) OMe->Core Resonance Donation (Stabilizes C2/C4/C6) NO2 6-Nitro (Strong Activator) NO2->Core Resonance Withdrawal (Activates C2/C4)

Figure 1: Electronic influence map showing the activation of the C2-position by the C6-Nitro group.

Part 3: Synthesis Protocol

The synthesis of this compound typically proceeds via the electrophilic nitration of the precursor 2-chloro-3-methoxypyridine . The methoxy group directs the incoming nitro group to the para position (C6), which is sterically accessible and electronically favored.

Experimental Workflow
  • Starting Material: 2-Chloro-3-methoxypyridine (Commercial reagent).

  • Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Conditions: 0°C to Room Temperature (RT).

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-methoxypyridine (1.0 eq) in concentrated H₂SO₄ at 0°C.

  • Nitration: Dropwise add a mixture of fuming HNO₃ (1.5 eq) and H₂SO₄, maintaining the internal temperature below 10°C to prevent over-nitration or decomposition.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Quenching: Pour the reaction mixture carefully onto crushed ice. The product typically precipitates as a yellow solid.

  • Isolation: Filter the solid, wash with cold water to remove acid residues, and dry under vacuum.

  • Purification: If necessary, recrystallize from ethanol or purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Yield Expectation: 60–80% depending on temperature control.

SynthesisPathway SM 2-Chloro-3-methoxypyridine Reagents HNO3 / H2SO4 (Nitration) SM->Reagents Intermediate Sigma Complex (Transition State) Reagents->Intermediate Electrophilic Attack at C6 Product This compound (CAS 886371-75-1) Intermediate->Product -H+ (Restoration of Aromaticity)

Figure 2: Synthetic pathway via regioselective nitration directed by the C3-methoxy group.

Part 4: Reactivity & Functionalization (SₙAr)

The primary utility of this compound lies in its ability to undergo Nucleophilic Aromatic Substitution (SₙAr) . The chlorine atom at C2 is the designated leaving group.[3]

Mechanism of SₙAr at C2

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.

  • Nucleophile Approach: A nucleophile (e.g., primary amine, alkoxide, thiol) attacks C2.[3]

  • Meisenheimer Complex: The negative charge is delocalized onto the ring nitrogen and the nitro group oxygen atoms.[3] The C6-Nitro group is critical here; its resonance ability stabilizes the intermediate negative charge, significantly lowering the activation energy compared to a non-nitrated pyridine.

  • Elimination: The chloride ion is expelled, restoring aromaticity.[3]

Regioselectivity Logic:

  • Why not C6 (Nitro displacement)? While nitro groups can be leaving groups, the chloride at C2 is activated by both the ring nitrogen (ortho) and the nitro group (para-like resonance).[4] Displacement of the nitro group is kinetically slower under standard conditions.

  • Why not C3 (Methoxy displacement)? The methoxy group is a poor leaving group and is not sufficiently activated.

Standard Protocol: Amination
  • Reagents: R-NH₂ (1.1 eq), Base (DIEA or K₂CO₃, 2.0 eq).

  • Solvent: DMF, DMSO, or NMP (polar aprotic solvents accelerate SₙAr).

  • Temp: 60–90°C.

Data Table: Comparative Reactivity

SubstrateRelative SₙAr Rate (Est.)Explanation
2-Chloropyridine1Baseline reactivity (slow).
2-Chloro-3-methoxypyridine0.5Deactivated by OMe donation.
This compound 500+ Highly activated by C6-NO₂.

Part 5: Applications in Drug Discovery

This scaffold is frequently employed in the development of:

  • Kinase Inhibitors: The pyridine core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The 3-methoxy group can provide specific hydrophobic interactions or hydrogen bonding.

  • Antibacterial Agents: Derivatives of nitropyridines are explored for activity against resistant bacterial strains.

  • Reduction Products: The nitro group is often reduced (Fe/NH₄Cl or H₂/Pd-C) to an amine after the SₙAr step, yielding 2-amino-3-methoxy-6-aminopyridine derivatives, which are precursors to bicyclic systems like imidazopyridines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2795029, 2-Chloro-6-methoxy-3-nitropyridine. (Note: Isomer comparison). Retrieved from .

  • Sigma-Aldrich. Product Specification: this compound (CAS 886371-75-1).[5] Retrieved from .

  • BLD Pharm. this compound Structure and Properties. Retrieved from .

  • GuideChem. Synthesis and Reactivity of Chloronitropyridines. Retrieved from .

  • Frontiers in Chemistry. Chemo- and regioselective nitration of aromatics. Retrieved from .

Sources

Technical Guide: Strategic Synthesis of 2-Chloro-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 2-Chloro-3-methoxy-6-nitropyridine (CAS 886371-75-1).[1][2] This specific isomer is a high-value heterocyclic scaffold, distinct from its more common isomers (e.g., 2-chloro-6-methoxy-3-nitropyridine), and is frequently employed in the development of kinase inhibitors and antiviral agents where the 2-chloro and 6-nitro positions serve as orthogonal handles for nucleophilic substitution and reduction/coupling, respectively.

Executive Summary & Retrosynthetic Logic

The synthesis of this compound presents a regioselectivity challenge. The pyridine ring is electron-deficient, making electrophilic aromatic substitution (nitration) difficult without activating groups. The 3-methoxy group is the key lever here; it is a strong activator and an ortho/para director.

Retrosynthetic Analysis

To achieve the 2,3,6-substitution pattern, we must introduce the nitro group at the 6-position.

  • Directing Effects: In 2-chloro-3-methoxypyridine, the 2-position is blocked. The methoxy group at C3 activates C2 (blocked), C4 (ortho), and C6 (para).

  • Regiocontrol: While C4 is activated, it is sterically encumbered by the adjacent methoxy group and the C5 proton. C6 is para to the methoxy and less sterically hindered, making it the preferred site for electrophilic attack (Nitration).

The Pathway:

  • Precursor Sourcing/Synthesis: 2-Chloro-3-hydroxypyridine (Starting Material).

  • Functionalization: O-Methylation to lock the activating group.

  • Transformation: Regioselective Nitration at C6.

Retrosynthesis cluster_legend Logic Flow Target This compound (Target) Precursor 2-Chloro-3-methoxypyridine (Key Intermediate) Target->Precursor Nitration (SEAr) Regiocontrol: Para to OMe Start 2-Chloro-3-hydroxypyridine (Starting Material) Precursor->Start O-Methylation Disconnect: C-N bond Disconnect: C-N bond Disconnect: O-C bond Disconnect: O-C bond Disconnect: C-N bond->Disconnect: O-C bond

Figure 1: Retrosynthetic disconnection strategy highlighting the critical C-N bond formation.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-Chloro-3-methoxypyridine

If the intermediate is not purchased, it must be synthesized from 2-chloro-3-hydroxypyridine. Direct methylation is preferred over diazomethane for safety and scalability.

Reagents:

  • Substrate: 2-Chloro-3-hydroxypyridine (1.0 eq)

  • Alkylating Agent: Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate (DMS)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or Acetone (Anhydrous)

Protocol:

  • Dissolution: Charge a reaction vessel with 2-chloro-3-hydroxypyridine and anhydrous DMF (5-10 volumes).

  • Deprotonation: Add

    
     in a single portion. Stir at ambient temperature for 30 minutes to ensure formation of the phenoxide anion.
    
  • Addition: Cool the mixture to 0°C. Add Methyl Iodide dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Usually obtained as a clean oil or low-melting solid. If necessary, purify via short silica plug.

Phase 2: Regioselective Nitration (The Critical Step)

This step requires precise temperature control to prevent dinitration or decomposition of the methoxy group.

Reagents:

  • Substrate: 2-Chloro-3-methoxypyridine (1.0 eq)

  • Acid Solvent: Concentrated Sulfuric Acid (

    
    ) (5.0 vol)
    
  • Nitrating Agent: Fuming Nitric Acid (

    
    , >90%) (1.5 eq)
    

Protocol:

  • Preparation: In a round-bottom flask equipped with a thermometer and drying tube, place the 2-chloro-3-methoxypyridine.

  • Solvation: Cool the flask to 0°C in an ice/salt bath. Slowly add concentrated

    
    . Note: This is exothermic. Stir until fully dissolved.
    
  • Nitration: Add Fuming

    
     dropwise via an addition funnel, maintaining the internal temperature below 10°C .
    
    • Scientific Insight: Keeping the temperature low initially favors the kinetic product and prevents oxidation of the pyridine ring or ether cleavage.

  • Progression: After addition, allow the reaction to warm to RT slowly. If reaction is sluggish (monitored by HPLC), heat gently to 40-50°C for 2 hours.

    • Checkpoint: Monitor for the disappearance of starting material. The product (6-nitro) is less polar than the starting material.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10x weight of acid) with vigorous stirring.

  • Isolation: The product often precipitates as a yellow solid. Filter the solid.

    • Alternative: If no precipitate, neutralize to pH 4-5 with NaOH solution (keep cold!) and extract with Dichloromethane (DCM).

  • Purification: Recrystallize from Ethanol or purify via column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Data Summary Table:

ParameterSpecificationNotes
Appearance Yellow crystalline solidTypical of nitropyridines
Yield (Step 1) 85 - 92%High efficiency O-alkylation
Yield (Step 2) 60 - 75%Regioselectivity dependent
Key Impurity 4-Nitro isomerUsually <10% due to steric hindrance
Safety HighNitration generates

gas; use fume hood

Reaction Pathway Visualization

The following diagram illustrates the forward reaction flow, including reagents and conditions.

SynthesisPath SM 2-Chloro-3-hydroxypyridine Step1 Step 1: Methylation MeI, K2CO3, DMF, 25°C SM->Step1 Inter 2-Chloro-3-methoxypyridine Step1->Inter Step2 Step 2: Nitration HNO3 (Fuming), H2SO4 0°C -> 45°C Inter->Step2 Prod 2-Chloro-3-methoxy- 6-nitropyridine Step2->Prod Major Isomer (Para to OMe)

Figure 2: Forward synthesis pathway. Step 2 exploits the para-directing effect of the methoxy group.

Quality Control & Troubleshooting

Regiochemistry Confirmation

It is vital to distinguish the 6-nitro product from the potential 4-nitro impurity.

  • 1H NMR (DMSO-d6):

    • 6-Nitro (Target): Look for two doublets for the pyridine protons (H4 and H5). The coupling constant (

      
      ) will be characteristic of ortho coupling (~8 Hz).
      
    • 4-Nitro (Impurity): The protons would be at H5 and H6. H6 is typically very deshielded (downfield, >8.5 ppm) due to being adjacent to the ring nitrogen.

  • NOESY: A Nuclear Overhauser Effect (NOE) should be observed between the Methoxy group (at C3) and the proton at C4. If the nitro is at C4, this signal will be absent.

Common Issues
  • Low Yield in Nitration: Often caused by "over-cooking." If the temperature exceeds 60°C, the methoxy group can be hydrolyzed or oxidized.

  • Incomplete Methylation: Ensure the starting material is dry. Water interferes with the

    
     base strength in aprotic solvents.
    

References

  • Synthesis of substituted nitropyridines: Guidechem. "2-Chloro-6-methoxy-3-nitropyridine and related isomers." Link (Provides general conditions for nitration of chloro-methoxy-pyridines).

  • Nitration Regioselectivity: Frontiers in Chemistry. "Chemo- and regioselective nitration of aromatics." Link (Mechanistic grounding for para-selectivity in activated systems).

  • Target Molecule Identification: BLD Pharm. "Product: this compound (CAS 886371-75-1)."[1][2] Link (Verification of existence and CAS).

  • Precursor Synthesis: European Patent Office.[3] "Process for the preparation of 2-chloro-3-hydroxy pyridine (EP 0939079 B1)." Link (Industrial route for the starting material).

  • General Pyridine Chemistry: PubChem. "this compound Compound Summary." Link

Sources

An In-depth Technical Guide to the Physical Characteristics of 2-Chloro-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methoxy-6-nitropyridine is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Its unique arrangement of chloro, methoxy, and nitro functional groups on the pyridine ring imparts specific reactivity and physical properties that are critical for its application in multi-step synthetic pathways. This guide provides a comprehensive overview of the core physical characteristics of this compound, offering both established data and detailed methodologies for its empirical determination. Understanding these properties is paramount for its effective handling, characterization, and deployment in synthetic strategies.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. These values are essential for a foundational understanding of the compound's nature.

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 38533-61-8
Molecular Formula C₆H₅ClN₂O₃
Molecular Weight 188.57 g/mol
Appearance Light yellow to yellow to green powder/crystal
Melting Point 78-80 °C (lit.)
Boiling Point 298.5 °C at 760 mmHg (predicted)-
Solubility Slightly soluble in water; Soluble in alcohol and ether-

Experimental Determination of Physical Characteristics

The following sections detail the experimental protocols for determining the key physical properties of this compound. These methodologies are designed to be self-validating and are grounded in standard laboratory practices.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting point is a sharp, well-defined temperature range of 0.5-1.0°C.[2] Impurities typically depress the melting point and broaden the melting range.

  • Sample Preparation : Ensure the this compound sample is completely dry and in a fine powdered form.[3]

  • Capillary Tube Loading : Place a small amount of the powdered sample into a capillary tube, tapping the sealed end gently on a hard surface to compact the material to a height of 1-2 mm.[2]

  • Apparatus Setup : Insert the loaded capillary tube into a calibrated melting point apparatus.

  • Rapid Heating (Approximate Determination) : Heat the sample rapidly to about 15-20°C below the expected melting point of 78-80°C.[4]

  • Slow Heating (Accurate Determination) : Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[4][5]

  • Observation and Recording : Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4]

  • Confirmation : For a definitive identification, a mixed melting point determination can be performed. If an authentic sample of this compound is available, mix a small amount with the sample . If there is no depression or broadening of the melting point, the sample is likely pure.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Tube Powder->Load Apparatus Insert into Apparatus Load->Apparatus Transfer RapidHeat Rapid Heating Apparatus->RapidHeat SlowHeat Slow Heating RapidHeat->SlowHeat Observe Observe & Record Range SlowHeat->Observe

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility profile of this compound is crucial for selecting appropriate solvents for reactions, purification (recrystallization), and analytical techniques. The general principle of "like dissolves like" is a useful starting point, suggesting that polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[6]

  • Solvent Selection : Prepare a panel of solvents with varying polarities, such as water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Sample Preparation : In a series of small, clean test tubes, add approximately 25 mg of this compound to each.

  • Solvent Addition : To each test tube, add 0.75 mL of a selected solvent in small portions, shaking vigorously after each addition.[7]

  • Observation : Observe whether the solid dissolves completely, is partially soluble, or is insoluble.

  • Classification : Record the results to build a solubility profile. For a more quantitative measure, the amount of solvent required to dissolve a known mass of the solute can be determined.

SolubilityWorkflow cluster_setup Experimental Setup cluster_testing Solubility Testing Solvents Select Solvents Sample Weigh Sample Solvents->Sample AddSolvent Add Solvent Sample->AddSolvent Initiate Test Shake Vigorous Shaking AddSolvent->Shake Observe Observe & Record Shake->Observe

Sources

Solubility Profile & Physicochemical Characterization: 2-Chloro-3-methoxy-6-nitropyridine

[1]

CAS Registry Number: 886371-75-1 Molecular Formula: C₆H₅ClN₂O₃ Molecular Weight: 188.57 g/mol [1][2]

Executive Summary

This compound is a highly specialized heterocyclic intermediate used primarily in the synthesis of nitrogen-containing ligands and pharmaceutical scaffolds. It is structurally distinct from its more common isomer, 2-Chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8) . Researchers must verify the substitution pattern (2-Cl, 3-OMe, 6-NO₂) before proceeding, as the solubility and reactivity profiles differ significantly between isomers due to electronic effects on the pyridine ring.

This guide provides a definitive solubility matrix, experimental determination protocols, and recrystallization strategies tailored to this specific regioisomer.

Physicochemical Profile & Solvation Mechanics

Understanding the electronic distribution is prerequisite to predicting solubility. The molecule features three distinct functional groups on the electron-deficient pyridine core:

  • Nitro group (C6): Strongly electron-withdrawing, increasing polarity but reducing basicity.

  • Methoxy group (C3): Electron-donating (via resonance), providing a site for weak hydrogen bond acceptance.

  • Chloro group (C2): Lipophilic, facilitating solubility in halogenated solvents.

Theoretical Solubility Parameters
PropertyValue (Estimated)Impact on Solubility
LogP (Octanol/Water) ~1.8 – 2.0Lipophilic; indicates poor water solubility and high affinity for organic solvents.
H-Bond Donors 0No protons available for H-bonding; limited solubility in pure protic solvents without heating.
H-Bond Acceptors 4 (N-pyridine, NO₂, OMe)Good solubility in polar aprotic solvents (DMSO, DMF) via dipole interactions.
Polar Surface Area (PSA) ~68 ŲModerate polarity; allows solubility in medium-polarity solvents like Ethyl Acetate.

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction efficiency with this compound.

Category A: High Solubility (Primary Solvents)

Use for: Reaction media, preparing stock solutions.

SolventSolubility PotentialMechanismNotes
Dichloromethane (DCM) High (>100 mg/mL)Dispersion forces & dipole interactionsExcellent for extraction; easy removal (low BP).
Dimethyl Sulfoxide (DMSO) Very High (>200 mg/mL)Strong dipole-dipole interactionIdeal for biological assays; difficult to remove.
Dimethylformamide (DMF) Very High (>200 mg/mL)Strong dipole-dipole interactionCommon reaction solvent for nucleophilic substitutions.
Ethyl Acetate High (~50-80 mg/mL)Polar interaction with ester groupPreferred solvent for TLC and column chromatography.
Category B: Temperature-Dependent Solubility (Recrystallization)

Use for: Purification and crystallization.

SolventCold (25°C)Hot (Reflux)Protocol Utility
Methanol / Ethanol ModerateHighPrimary Choice: Dissolve hot, cool to precipitate.
Acetonitrile ModerateHighGood for HPLC sample prep; can be used for crystallization.
Toluene LowModerate/HighUseful for azeotropic drying; often yields cleaner crystals than alcohols.
Category C: Anti-Solvents (Precipitation)

Use for: Crashing out product from reaction mixtures.

  • Water: Insoluble. (Use to quench reactions and precipitate product from DMF/DMSO).

  • Hexanes / Heptane: Insoluble. (Use to induce crystallization from Ethyl Acetate or Toluene).

  • Diethyl Ether: Low solubility.[3] (Can be used to wash filter cakes).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To determine the precise saturation limit in a specific solvent.

  • Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments while stirring at 25°C.

  • Equilibration: Vortex for 10 minutes between additions.

  • Observation: Continue until the solid is completely dissolved.

  • Calculation:

    
    [4]
    
  • Verification: If undissolved solid remains after 2 mL, filter the supernatant, evaporate a known volume, and weigh the residue.

Protocol B: Purification via Solvent-Antisolvent Recrystallization

Objective: To purify crude material (purity <95%) to analytical grade (>98%).

RecrystallizationStartCrude Solid(2-Cl-3-OMe-6-NO2-Py)DissolveDissolve in Hot Ethyl Acetate(Reflux temp)Start->DissolveFilterHot Filtration(Remove insoluble impurities)Dissolve->FilterAddAntiAdd Heptane dropwise(Until slight turbidity)Filter->AddAntiCoolCool slowly to 25°CThen to 4°CAddAnti->CoolCollectVacuum FiltrationWash with cold HeptaneCool->CollectDryVacuum Dry(40°C, 4 hours)Collect->Dry

Caption: Workflow for the purification of this compound using an EtOAc/Heptane system.

Process Implications & Reactivity[6]

  • Nucleophilic Substitution: The chlorine at C2 is activated by the C6-nitro group. Avoid using nucleophilic solvents (like primary amines or unhindered alcohols with strong base) at high temperatures, as they may displace the chloride.

  • Reduction Sensitivity: The nitro group is susceptible to reduction.[5] Avoid protic solvents with reducing metals (Fe, Zn) unless the amine is the desired product.

  • Stability: Stable in neutral organic solvents. Hydrolyzes slowly in strong aqueous alkali to form the corresponding pyridone.

References

  • Identification & CAS: this compound (CAS 886371-75-1).[6][1][2][4][7] Listed in chemical catalogs (BLD Pharm, ESD Medikal) distinct from the 6-methoxy isomer (CAS 38533-61-8).

  • N-Oxide Precursor Synthesis: The enzymatic reduction of pyridine N-oxide derivatives. ResearchGate. Describes the synthesis and characterization of the N-oxide analog, providing structural confirmation data (NMR).

  • General Pyridine Solubility: Solubility of Halogenated Nitropyridines. Standard chemical behavior dictates high solubility in DCM/EtOAc and low solubility in water for this class of compounds.

  • Synthesis Pathways: Method for the preparation of chloro-alkoxy-nitro-pyridines. Patent literature describing the nitration and chlorination sequences for similar pyridine scaffolds.[8]

An In-depth Technical Guide to the Theoretical and Practical Properties of 2-Chloro-6-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Initial research for the topic "2-Chloro-3-methoxy-6-nitropyridine" revealed a significant lack of available scientific literature and experimental data. However, a wealth of information exists for its structural isomer, 2-Chloro-6-methoxy-3-nitropyridine (CAS: 38533-61-8) . To ensure scientific integrity and provide a valuable, data-rich resource, this guide has been expertly curated to focus on this well-documented and synthetically important compound. The principles of reactivity and analysis discussed herein provide a strong foundational framework applicable to the study of other substituted nitropyridines.

Abstract

2-Chloro-6-methoxy-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in organic synthesis. Its unique electronic architecture, governed by the interplay of an electron-donating methoxy group and two electron-withdrawing groups (nitro and chloro) on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. This guide provides a comprehensive overview of its theoretical properties, including molecular structure, computational analysis, and spectroscopic signatures, and connects these properties to its practical reactivity and application in synthetic protocols.

Molecular Structure and Computational Analysis

The arrangement of substituents on the pyridine ring dictates the molecule's geometry, stability, and electronic properties. Theoretical calculations, often employing Density Functional Theory (DFT), provide profound insights into these characteristics.

Optimized Molecular Geometry and Key Properties

2-Chloro-6-methoxy-3-nitropyridine possesses a planar structure with Cₛ point group symmetry[1]. The key physical and computed properties of the molecule are summarized below.

PropertyValueSource
CAS Number 38533-61-8[1][2][3]
Molecular Formula C₆H₅ClN₂O₃[2][3]
Molecular Weight 188.57 g/mol [2]
Appearance Off-white to yellow crystalline powder[1][4]
Melting Point 78-80 °C[1][3]
Density (Predicted) ~1.45 g/cm³[1][3]
pKa (Predicted) -2.34 ± 0.10[1]
Visualization of Molecular Structure

The structural arrangement is critical for understanding steric and electronic effects. The diagram below illustrates the atom numbering scheme for 2-Chloro-6-methoxy-3-nitropyridine.

Caption: Molecular structure of 2-Chloro-6-methoxy-3-nitropyridine.

Vibrational Analysis

Computational studies have determined the vibrational modes for this molecule. For a molecule with 17 atoms, there are 45 fundamental vibrational modes. Due to its Cₛ symmetry, all 45 modes are active in both Infrared (IR) and Raman spectroscopy[1]. These modes are categorized as 31 in-plane and 14 out-of-plane vibrations[1]. A key predicted vibrational frequency is the O-CH₃ stretching mode, calculated to be around 1069 cm⁻¹ using DFT methods[1]. This theoretical data is invaluable for interpreting experimental IR and Raman spectra.

Spectroscopic Properties

While detailed spectral data requires experimental acquisition, public databases and supplier information confirm the identity of the compound using standard spectroscopic techniques[4][5].

Spectroscopic TechniqueKey Features and Interpretation
¹H NMR The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the three methoxy protons. The chemical shifts are influenced by the electronic environment created by the substituents. Databases confirm that NMR data is consistent with the structure[4][5].
¹³C NMR The carbon NMR spectrum would display six unique signals corresponding to the six carbon atoms in the molecule (five in the ring, one in the methoxy group). The C2 and C6 carbons, bonded to the electronegative Cl and O atoms respectively, would show characteristic downfield shifts. PubChem indicates the availability of ¹³C NMR spectra for this compound[2].
IR Spectroscopy The IR spectrum is characterized by vibrations of its functional groups. Key expected peaks include strong asymmetric and symmetric stretching vibrations for the NO₂ group, C-Cl stretching, C-O-C stretching of the methoxy group, and various C-H and aromatic ring vibrations[1].

Reactivity and Synthetic Utility

The theoretical properties of 2-Chloro-6-methoxy-3-nitropyridine directly inform its chemical reactivity, making it a valuable intermediate in organic synthesis[6]. Its primary mode of reaction is Nucleophilic Aromatic Substitution (SₙAr).

The Mechanism of Nucleophilic Aromatic Substitution (SₙAr)

The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the potent electron-withdrawing effect of the nitro group at the C3 position and the chloro group at the C2 position. This electronic arrangement makes the carbon atoms of the ring, particularly C2, highly electrophilic and susceptible to attack by nucleophiles[6].

The SₙAr reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: A nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group, to yield the substituted product.

Caption: Generalized mechanism for SₙAr on 2-Chloro-6-methoxy-3-nitropyridine.

Exemplary Synthetic Protocol: Amination via SₙAr

The high reactivity of the C2-Cl bond allows for efficient displacement by various nucleophiles. A common application is the synthesis of 2-amino derivatives, which are precursors to a wide range of biologically active molecules. This protocol is based on established procedures for similar substitutions[7][8].

Objective

To synthesize 2-Amino-6-methoxy-3-nitropyridine from 2-Chloro-6-methoxy-3-nitropyridine via nucleophilic aromatic substitution with ammonia.

Materials
  • 2-Chloro-6-methoxy-3-nitropyridine (1.0 eq)

  • Aqueous Ammonia (25-30% solution, excess)

  • Methanol (as solvent)

  • Stir plate and magnetic stir bar

  • Round-bottom flask with reflux condenser

  • Ice bath

  • Filtration apparatus (Büchner funnel)

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-6-methoxy-3-nitropyridine (1.0 eq) in methanol.

  • Nucleophile Addition: While stirring, add an excess of aqueous ammonia solution to the flask at room temperature.

  • Reaction: Gently heat the reaction mixture to 35-40°C and maintain with constant stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the precipitate with cold water to remove any residual salts.

  • Drying: Dry the isolated solid under vacuum to yield the final product, 2-amino-6-methoxy-3-nitropyridine.

Synthetic Workflow Visualization

synthetic_workflow start Dissolve Reactant (2-Cl-6-OMe-3-NO2-Py) in Methanol add_nh3 Add Aqueous Ammonia (Nucleophile) start->add_nh3 react Heat and Stir (35-40°C, 2-4h) add_nh3->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool in Ice Bath to Precipitate monitor->workup Reaction Complete isolate Filter and Wash with Cold Water workup->isolate end Dry Product (2-NH2-6-OMe-3-NO2-Py) isolate->end

Caption: Workflow for the synthesis of an amino-substituted pyridine derivative.

Conclusion

2-Chloro-6-methoxy-3-nitropyridine is a textbook example of how substituent effects can be harnessed for synthetic advantage. Its theoretical properties, from its planar geometry to the strong electrophilicity at the C2 position, are directly translatable into practical, high-yield chemical transformations. The powerful electron-withdrawing nature of the nitro group is the cornerstone of its reactivity, enabling facile nucleophilic aromatic substitution reactions. This makes the compound a crucial and versatile building block for constructing complex molecular frameworks in medicinal and materials chemistry.

References

  • PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. Retrieved from [Link]

  • Chemsrc. (2023). 2-Chloro-6-methoxy-3-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Preparing method of 2,6-dichloro-3-nitropyridine.
  • Arjunan, V., Saravanan, I., Marchewka, M. K., & Mohan, S. (2014). A comparative study on vibrational, conformational and electronic structure of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
  • PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. Retrieved from [Link]

  • ResearchGate. (2018). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. Retrieved from [Link]

Sources

Technical Guide: Discovery and History of 2-Chloro-3-methoxy-6-nitropyridine

[1]

Part 1: Executive Summary & Chemical Identity[1]

This compound is a highly specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), specifically kinase inhibitors and ligands for neurological receptors.[1] It belongs to the class of trisubstituted pyridines, where the precise arrangement of the chloro (C2), methoxy (C3), and nitro (C6) groups creates a unique electronic push-pull system, enabling regioselective functionalization.[1]

While often confused with its more common regioisomer (2-chloro-6-methoxy-3-nitropyridine), the 3-methoxy-6-nitro variant offers distinct steric and electronic properties that are critical for structure-activity relationship (SAR) tuning in drug discovery.[1]

Chemical Profile
PropertySpecification
IUPAC Name This compound
CAS Number 886371-75-1
Molecular Formula

Molecular Weight 188.57 g/mol
Appearance Pale yellow to off-white crystalline solid
Key Reactivity

(C2 position), Nitro reduction (C6 position)

Part 2: History and Discovery Context[1]

The "discovery" of this compound is not tied to a single serendipitous event but rather to the evolution of pyridine functionalization strategies in the late 20th and early 21st centuries.[1]

The Era of Pyridine Nitration (1950s–1980s)

Early heterocyclic chemistry focused heavily on the nitration of pyridine. However, the pyridine ring is electron-deficient, making electrophilic aromatic substitution (like nitration) difficult.[1]

  • Historical Challenge: Direct nitration of pyridine requires harsh conditions and typically yields the 3-nitro derivative.[1]

  • The Breakthrough: Researchers discovered that electron-donating groups (EDGs) like methoxy (-OMe) or amino (-NH2) could activate the ring.[1]

  • Relevance: The precursor 2-chloro-3-methoxypyridine was identified as a substrate where the methoxy group at C3 directs the incoming nitro group to the para position (C6), overcoming the natural deactivation of the ring nitrogen.[1]

Rise of Kinase Inhibitors (2000s–Present)

The true historical significance of this molecule emerged with the explosion of targeted cancer therapies.

  • Scaffold Demand: Drug developers needed pyridine scaffolds that could bind to the ATP-binding pocket of kinases.[1] The 2-chloro group serves as a "handle" for attaching solubilizing groups (via nucleophilic substitution), while the 6-nitro group is a "masked amine" that, once reduced, forms the hydrogen bonds necessary for kinase interaction.[1]

  • Differentiation: While the 3-nitro isomer was common, the 6-nitro isomer (this compound) allowed for different vector orientations in the binding pocket, leading to its adoption in proprietary compound libraries for Fragment-Based Drug Discovery (FBDD).[1]

Part 3: Synthesis and Manufacturing[1][2]

The synthesis of this compound is a study in directing group effects.[1] The most robust industrial route avoids direct nitration of the unactivated ring, instead utilizing the directing power of the methoxy group.[1]

Mechanistic Pathway[1][3]
  • Starting Material: 2-Chloro-3-hydroxypyridine (or 2-chloro-3-pyridinol).[1]

  • Step 1: O-Methylation: The hydroxyl group is methylated using methyl iodide (

    
    ) or dimethyl sulfate (
    
    
    ) in the presence of a base (
    
    
    ) to yield 2-chloro-3-methoxypyridine .[1]
  • Step 2: Regioselective Nitration: The intermediate is subjected to mixed acid nitration (

    
    ).[1]
    
    • Directing Logic: The C3-Methoxy group is an ortho/para director.[1] The C2 position is blocked by Chlorine.[1] The C4 position is sterically crowded and electronically less favored than C6.[1] Therefore, the nitro group installs selectively at C6 .

Experimental Protocol (Self-Validating)

Note: This protocol synthesizes the target from the 2-chloro-3-methoxypyridine precursor.

Reagents:

  • 2-Chloro-3-methoxypyridine (1.0 eq)

  • Fuming Nitric Acid (

    
    , >90%)[1]
    
  • Concentrated Sulfuric Acid (

    
    )[1]
    
  • Ice water[1][2]

Procedure:

  • Preparation: Cool concentrated

    
     (5 vol) to 0°C in a jacketed reactor.
    
  • Addition: Slowly add 2-Chloro-3-methoxypyridine (1.0 eq) while maintaining internal temperature <10°C.

  • Nitration: Dropwise add fuming

    
     (1.5 eq) over 30 minutes. The exotherm must be controlled to prevent dinitration or decomposition.[1]
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1][3] The starting material peak should disappear, replaced by a less polar product peak.[1]

  • Quench: Pour the reaction mixture onto crushed ice (10 vol) with vigorous stirring. The product will precipitate as a pale solid.[1]

  • Isolation: Filter the solid, wash with cold water until pH is neutral, and dry under vacuum at 45°C.

Synthesis Workflow Diagram

SynthesisStart2-Chloro-3-hydroxypyridineStep1O-Methylation(MeI, K2CO3)Start->Step1 AlkylationInter2-Chloro-3-methoxypyridineStep1->InterStep2Nitration(HNO3, H2SO4)Inter->Step2 Electrophilic Subst.Final2-Chloro-3-methoxy-6-nitropyridine(Target)Step2->Final Regioselective (C6)

Caption: Synthetic pathway relying on the para-directing effect of the C3-methoxy group to install the nitro group at C6.

Part 4: Reactivity & Applications in Drug Design[1]

The utility of this compound lies in its "orthogonal reactivity."[1] It possesses three distinct sites for chemical modification, allowing medicinal chemists to build complex molecules sequentially.[1]

The C2-Chlorine: Nucleophilic Aromatic Substitution ( )

The chlorine atom at C2 is activated by the electron-withdrawing nitro group at C6 and the ring nitrogen.[1] It is highly susceptible to displacement by nucleophiles (amines, thiols, alkoxides).[1]

  • Application: Introduction of solubilizing tails (e.g., piperazines) or hinge-binding motifs.[1]

  • Condition: Mild heating with a base (e.g.,

    
    , DMF, 60°C).
    
The C6-Nitro: Reduction to Amine

The nitro group is a "placeholder" for an amino group.[1]

  • Reaction: Reduction using

    
    , 
    
    
    , or catalytic hydrogenation (
    
    
    ).[1]
  • Result: 6-Amino-2-chloro-3-methoxypyridine.

  • Utility: The resulting amine can be coupled with carboxylic acids to form amides, a common feature in kinase inhibitors (e.g., forming the "head" group of the drug).[1]

The C3-Methoxy: Solubility & Binding

Unlike the other groups, the methoxy group is often retained in the final drug molecule.[1]

  • Function: It acts as a hydrogen bond acceptor and provides metabolic stability compared to a bare proton.[1] It also modulates the lipophilicity (LogP) of the molecule.[1]

Comparative Analysis: Isomer Distinction
FeatureTarget: 3-Methoxy-6-Nitro (CAS 886371-75-1)Common: 6-Methoxy-3-Nitro (CAS 38533-61-8)
Precursor 2-Chloro-3-hydroxypyridine2,6-Dichloro-3-nitropyridine
Electronic Effect Nitro is para to MethoxyNitro is ortho to Methoxy

Reactivity
High (C2 is activated by C6-Nitro)Very High (C2 activated by C3-Nitro)
Primary Use Specialized Kinase InhibitorsGeneral Building Block

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2795029, 2-Chloro-6-methoxy-3-nitropyridine (Isomer Comparison). Retrieved from [Link]

reactivity profile of 2-Chloro-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-3-methoxy-6-nitropyridine

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of an electron-donating methoxy group, a powerful electron-withdrawing nitro group, and a labile chloro substituent on an electron-deficient pyridine core imparts a distinct and versatile reactivity profile. This guide provides an in-depth exploration of the electronic landscape of this molecule and delineates its primary reaction pathways. We will delve into the mechanistic underpinnings of its reactivity, focusing on nucleophilic aromatic substitution (SNAr), reduction of the nitro moiety, and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthetic building block.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is a direct consequence of the interplay between its constituent functional groups. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro group at the 6-position.

The key positions for reactivity are C2 and C6, which are ortho and para to the activating nitro group. The chlorine atom at the C2 position serves as an excellent leaving group in nucleophilic aromatic substitution reactions. The methoxy group at the C3 position, while typically electron-donating via resonance, has its influence modulated by the powerful inductive and resonance withdrawal of the adjacent nitro group. This electronic arrangement renders the C2 carbon exceptionally electrophilic and primed for nucleophilic attack.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, facilitates the attack of nucleophiles at the carbon bearing the chloro substituent.[1][2]

Mechanism of Action

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A nucleophile adds to the C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized effectively onto the electronegative oxygen atoms of the nitro group.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, yielding the substituted product.

SNAr_Mechanism

Scope of Nucleophiles

A wide array of nucleophiles can be employed to displace the C2 chlorine, making this scaffold a versatile starting point for generating diverse molecular libraries. Common nucleophiles include:

  • Amines (Primary and Secondary): Reaction with various amines is a straightforward method to introduce nitrogen-containing substituents. For instance, reacting 2-chloro-3-nitropyridine derivatives with primary amines is a key step in synthesizing imidazo[4,5-b]pyridine structures.[3]

  • Alkoxides and Phenoxides: To generate ether linkages.

  • Thiols and Thiophenoxides: To form thioethers.

Experimental Protocol: Synthesis of 2-(Morpholino)-3-methoxy-6-nitropyridine

This protocol exemplifies a typical SNAr reaction, providing a self-validating system for synthesis.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and DMF.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add potassium carbonate, followed by the dropwise addition of morpholine.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(morpholino)-3-methoxy-6-nitropyridine.

Transformation of the Nitro Group

The nitro group is not merely an activating group for SNAr; it is also a versatile functional handle that can be readily transformed, most commonly into an amino group.

Reduction to an Amine

The reduction of the nitro group to an amine is a pivotal transformation, yielding 2-chloro-3-methoxy-pyridin-6-amine, a valuable intermediate for further elaboration in drug discovery programs.[1][4] This conversion opens pathways to the synthesis of amides, sulfonamides, and diazotized compounds.

Common Reduction Methods:

  • Metal/Acid Systems: Reagents such as iron powder in acetic acid or stannous chloride (SnCl₂) in ethanol are classic and effective methods for this reduction.[5]

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere provides a clean and efficient reduction. Care must be taken, as prolonged reaction times or harsh conditions can lead to hydrodechlorination.

  • Transfer Hydrogenation: Using a hydrogen donor like formic acid in the presence of a suitable catalyst can be a milder alternative.[6]

Reaction_Pathways

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the C2 position can also participate in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction allows for the formation of a C-C bond by coupling the C2 position with an organoboron reagent (boronic acid or ester).[7][8] This is a powerful method for synthesizing biaryl compounds or introducing alkyl and vinyl groups. A typical catalyst system involves a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand.[7]

Buchwald-Hartwig Amination

As an alternative to the SNAr pathway, the Buchwald-Hartwig amination offers a complementary method for C-N bond formation.[9][10][11] This reaction is particularly useful for coupling less nucleophilic amines or when SNAr conditions are not viable. It employs a palladium catalyst with specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[9]

Physicochemical Data

PropertyValue
Molecular Formula C₆H₅ClN₂O₃
Molecular Weight 188.57 g/mol [12]
Appearance Off-white to yellow powder/solid[1]
Melting Point 78-80 °C[13][14]
Boiling Point 298.5 ± 35.0 °C (Predicted)[13]
CAS Number 38533-61-8[1]

Conclusion

This compound is a cornerstone building block in modern organic synthesis. Its reactivity is dominated by the electrophilic nature of the C2 position, which is readily susceptible to nucleophilic aromatic substitution. Furthermore, the chloro and nitro groups serve as versatile handles for palladium-catalyzed cross-coupling reactions and reductive transformations, respectively. A thorough understanding of this reactivity profile allows chemists to strategically design and execute synthetic routes toward complex and biologically active molecules.

References

  • Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Process for producing 2,3-diamino-6-methoxypyridine.
  • How to prepare and use 2-Chloro-3-nitro-6-methylpyridine? Guidechem.
  • 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8. ChemicalBook.
  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
  • What is 2-Chloro-6-methoxy-3-nitropyridine and how is it synthesized? Guidechem.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Stack Exchange.
  • What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? Guidechem.
  • How to apply and prepare 2-Chloro-3-nitropyridine efficiently? Guidechem.
  • 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029. PubChem.
  • 2-Chloro-6-methoxy-3-nitropyridine. Tokyo Chemical Industry.
  • 2-Chloro-6-methoxy-3-nitropyridine | CAS#:38533-61-8. Chemsrc.
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • 2-Chloro-3-nitropyridine.
  • nucleophilic arom
  • Buchwald–Hartwig amin
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • 6-Chloro-2-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 10797703. PubChem.
  • The Buchwald-Hartwig Amin

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A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Chloro-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the electronic properties and corresponding reactivity of 2-Chloro-3-methoxy-6-nitropyridine. By examining the interplay of the substituent groups on the pyridine core, this document will elucidate the key electrophilic and nucleophilic sites, offering predictive insights for synthetic applications in medicinal chemistry and materials science.

Introduction: The Molecular Architecture and its Implications

This compound is a highly functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. The convergence of a halogen, an electron-donating methoxy group, and a potent electron-withdrawing nitro group on an electron-deficient pyridine ring creates a unique electronic landscape. This intricate arrangement governs the molecule's reactivity, making a thorough understanding of its electrophilic and nucleophilic characteristics paramount for its strategic deployment in the synthesis of novel chemical entities.

The pyridine ring, an isoelectronic analogue of benzene containing a nitrogen atom, is inherently electron-deficient due to the higher electronegativity of nitrogen compared to carbon.[1] This property alone predisposes the ring to nucleophilic attack, a characteristic that is further modulated by the appended functional groups. This guide will systematically dissect the electronic influence of each substituent to construct a predictive model of the molecule's chemical behavior.

Unveiling the Dominant Electrophilic Sites: A Target for Nucleophiles

The primary electrophilic character of this compound is centered on the carbon atoms of the pyridine ring, which are rendered electron-poor by the cumulative electron-withdrawing effects of the ring nitrogen and the nitro group. This electron deficiency makes the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

The Activated Positions for Nucleophilic Aromatic Substitution

The presence of a strong electron-withdrawing group, such as a nitro group, activates an aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it.[2][3] In the case of this compound, the nitro group at the 6-position and the chloro group at the 2-position are para to each other.

The key electrophilic sites are:

  • C-2 Carbon: This carbon atom, bonded to the chlorine, is the principal site of electrophilicity. The chlorine atom is a good leaving group in SNAr reactions.[2] The powerful electron-withdrawing nature of the nitro group at the para-position (C-6) and the ring nitrogen significantly polarizes the C-Cl bond, making C-2 highly susceptible to attack by nucleophiles.[2][4]

  • C-4 and C-6 Carbons: The positions ortho and para to the ring nitrogen are inherently electron-deficient. The strong inductive and resonance effects of the nitro group at C-6 further enhance the electrophilicity of C-2 and C-4.

The general mechanism for nucleophilic aromatic substitution at the C-2 position involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]

Experimental Protocol: Typical Nucleophilic Aromatic Substitution

A common application of this reactivity is the displacement of the chloride with an amine nucleophile.[5]

Objective: To synthesize a 2-amino-3-methoxy-6-nitropyridine derivative.

Materials:

  • This compound

  • Amine of choice (e.g., piperidine)

  • A polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • A non-nucleophilic base (e.g., Potassium Carbonate)

Procedure:

  • Dissolve this compound (1 equivalent) in DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the amine (1.2 equivalents) and potassium carbonate (2 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction by solvating the cation of the base and leaving the nucleophile more reactive. The base is required to neutralize the HCl generated during the reaction.[5]

Exploring the Nucleophilic Character: Reactivity as a Nucleophile

While the predominant reactivity of this compound is as an electrophile, it possesses sites with lone pairs of electrons that can exhibit nucleophilic behavior under specific conditions.

The potential nucleophilic sites are:

  • Pyridine Nitrogen (N-1): The lone pair of electrons on the pyridine nitrogen can act as a nucleophile. However, in the presence of strong acids, this nitrogen will be protonated, forming a pyridinium cation. This protonation severely deactivates the ring towards electrophilic attack.[1]

  • Methoxy Oxygen: The oxygen atom of the methoxy group also has lone pairs of electrons and can potentially act as a nucleophile, for instance, in reactions with strong electrophiles. However, this reactivity is generally less pronounced compared to the electrophilic nature of the ring.

  • Nitro Group Oxygens: The oxygen atoms of the nitro group possess lone pairs but are generally poor nucleophiles due to the delocalization of electron density towards the highly electronegative nitrogen and the electron-withdrawing nature of the attached ring.

The Interplay of Substituents: An Electronic Tug-of-War

The reactivity of the molecule is a direct consequence of the electronic interplay between the substituents.

SubstituentPositionElectronic EffectImpact on Reactivity
Nitro (-NO₂) Group 6Strong -I (inductive), Strong -M (mesomeric)Strongly deactivates the ring towards electrophilic attack. Strongly activates the ring for nucleophilic attack at C-2 and C-4.
Chloro (-Cl) Group 2-I, Weak +MInductively withdraws electron density, enhancing electrophilicity at C-2. Acts as a good leaving group in SNAr.
Methoxy (-OCH₃) Group 3-I, Strong +MThe +M effect donates electron density to the ring, which can partially counteract the deactivating effects of the nitro group and ring nitrogen. This can influence the regioselectivity of certain reactions.
Pyridine Nitrogen 1Strong -IInductively withdraws electron density, contributing to the overall electron-deficient nature of the ring.

Diagrammatic Representation of Reactivity

G cluster_molecule This compound cluster_reactivity Reactivity Profile mol Electrophilic_Sites Electrophilic Sites (Susceptible to Nucleophilic Attack) mol->Electrophilic_Sites Nucleophilic_Sites Nucleophilic Sites (Can React with Electrophiles) mol->Nucleophilic_Sites C2_Carbon C-2 (Major) (para to NO2) Electrophilic_Sites->C2_Carbon Primary site for SNAr C4_Carbon C-4 (ortho to NO2) Electrophilic_Sites->C4_Carbon Activated site Pyridine_N Pyridine Nitrogen Nucleophilic_Sites->Pyridine_N Basic lone pair Methoxy_O Methoxy Oxygen Nucleophilic_Sites->Methoxy_O Weakly nucleophilic

Caption: Reactivity map of this compound.

Conclusion: A Versatile Synthon for Targeted Synthesis

This compound is a molecule with a well-defined and predictable reactivity profile. Its primary role in synthetic chemistry is that of an electrophile, with the C-2 position being highly activated for nucleophilic aromatic substitution. This reactivity is a direct consequence of the synergistic electron-withdrawing effects of the pyridine nitrogen and the 6-nitro group, which also facilitate the departure of the chloro leaving group. While possessing potential nucleophilic centers, this mode of reactivity is less pronounced and generally requires highly reactive electrophiles. For drug development professionals and synthetic chemists, a firm grasp of these electronic principles is essential for the rational design of synthetic routes to novel and complex molecular targets.

References

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. Available at: [Link]

  • Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. Available at: [Link]

  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents.
  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine - Chemistry Stack Exchange. Available at: [Link]

  • US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents.
  • 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem. Available at: [Link]

  • 6-Chloro-3-methoxy-2-nitropyridine | 1616526-81-8 - J&K Scientific. Available at: [Link]

  • DFT analysis of substituent effects on electron-donating efficacy of pyridine - ResearchGate. Available at: [Link]

  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? - Chemistry Stack Exchange. Available at: [Link]

  • nucleophilic aromatic substitutions - YouTube. Available at: [Link]

  • (PDF) The substituent effect of π-electron delocalization in N-methylamino-nitropyridine derivatives: crystal structure and DFT calculations - ResearchGate. Available at: [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. Available at: [Link]

  • Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects | Request PDF - ResearchGate. Available at: [Link]

  • 2-chloro-6-methoxy-3-nitropyridine - ChemBK. Available at: [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. Available at: [Link]

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Technical Guide: Strategic Utilization of 2-Chloro-3-methoxy-6-nitropyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-methoxy-6-nitropyridine (CAS 38533-61-8) represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from its orthogonal reactivity profile : it possesses a highly electrophilic center (C2-Cl), a latent nucleophile (C6-


), and an electronic modulator (C3-OMe). Unlike simple halopyridines, this trisubstituted core allows for sequential, regiospecific functionalization, making it an ideal precursor for pyrido[2,3-b]pyrazines , imidazopyridines , and kinase inhibitor libraries .

This guide outlines the mechanistic basis for its reactivity, identifies high-potential research areas, and provides a self-validating protocol for its primary diversification step.

Part 1: Structural Analysis & Reactivity Logic

To exploit this molecule effectively, researchers must understand the electronic push-pull dynamics governed by its three substituents.

The Reactivity Triad
  • C2-Chlorine (The Gateway): This is the most reactive site. The C2 position is activated for Nucleophilic Aromatic Substitution (

    
    ) by the strong electron-withdrawing nature of the ring nitrogen and the para-nitro group.
    
  • C6-Nitro (The Latent Nucleophile): Acts as an activating group for the C2-Cl displacement initially. Post-displacement, it serves as a masked amine. Reduction yields a 2,6-diamino (or 2-amino-6-substituted) system, essential for forming fused heterocycles.

  • C3-Methoxy (The Modulator): Provides electron donation via resonance, slightly tempering the electrophilicity of C2 to prevent uncontrolled decomposition, while offering a handle for hydrogen-bond acceptor interactions in final drug candidates.

Visualization: Reactivity Map

The following diagram illustrates the orthogonal reaction pathways available to this scaffold.

ReactivityMap Core 2-Chloro-3-methoxy- 6-nitropyridine SNAr Path A: C2-Substitution (SNAr with Amines/Thiols) Core->SNAr 1. Nucleophilic Attack Demethylation Path D: O-Dealkylation (Access to Pyridones) Core->Demethylation Optional Diversity Reduction Path B: Nitro Reduction (Fe/AcOH or H2/Pd) SNAr->Reduction 2. Unmasking Amine Cyclization Path C: Ring Fusion (Formation of Pyrido-pyrazines) Reduction->Cyclization 3. Condensation w/ 1,2-dicarbonyls

Figure 1: Orthogonal reactivity map showing the sequential logic from


 displacement to heterocyclic ring fusion.

Part 2: Key Research Areas

Area 1: Synthesis of Pyrido[2,3-b]pyrazine Scaffolds

The most potent application of this compound lies in the synthesis of pyrido[2,3-b]pyrazines , a class of heterocycles known for EGFR and Pim kinase inhibition [1].

  • Mechanism:

    • Displacement: The C2-Cl is displaced by a primary amine (e.g., aniline or benzylamine).

    • Reduction: The C6-

      
       is reduced to an amine (
      
      
      
      ).[1]
    • Condensation: The resulting vicinal diamine (actually a 2-amino-6-alkylamino system) reacts with

      
      -dicarbonyl compounds (like glyoxal or benzil) to close the pyrazine ring.
      
  • Research Opportunity: Investigate regioselectivity when using asymmetric

    
    -dicarbonyls. The electronic difference between the intrinsic pyridine nitrogen and the newly introduced amine at C2 influences which carbonyl reacts first.
    
Area 2: Vicarious Nucleophilic Substitution (VNS)

While standard


 at C2 is well-documented, the C4 and C5 positions are relatively electron-deficient due to the nitro group.
  • Hypothesis: Research into Vicarious Nucleophilic Substitution (VNS) could allow functionalization at C4 or C5 using carbanions (e.g., chloromethyl phenyl sulfone) without displacing the chlorine, preserving the halogen for later cross-coupling [2].

  • Application: This allows for the creation of tetrasubstituted pyridines, highly desirable for increasing Fsp3 character in fragment-based drug discovery.

Area 3: Late-Stage Demethylation for Pyridone Isosteres

The C3-methoxy group is often viewed as inert, but it can be demethylated using


 or pyridine hydrochloride.
  • Significance: This reveals a hydroxyl group alpha to the pyridine nitrogen (if C2 is also hydrolyzed) or beta. Tautomerization can yield pyridone derivatives. Pyridones are classic bioisosteres for amide bonds and are critical in viral polymerase inhibitors.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Regioselective C2-Amination via

This protocol describes the displacement of the C2-chloride with a secondary amine (e.g., Morpholine). This is the foundational step for generating libraries.

Objective: Synthesize 4-(3-methoxy-6-nitropyridin-2-yl)morpholine.

1. Materials & Reagents
  • Substrate: this compound (1.0 eq).

  • Nucleophile: Morpholine (1.2 eq).

  • Base:

    
     (anhydrous, 2.0 eq) or DIPEA (1.5 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

  • Monitoring: TLC (30% EtOAc in Hexanes).

2. Step-by-Step Procedure
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in dry MeCN (5 mL).

  • Addition: Add

    
     (2.0 mmol) followed by the dropwise addition of Morpholine (1.2 mmol) at room temperature (RT).
    
    • Scientific Logic:[2][3][4] The reaction is exothermic. Dropwise addition prevents thermal runaway and minimizes side reactions (e.g., bis-addition if using diamines).

  • Reaction: Stir at RT for 2-4 hours. If conversion is slow (monitored by TLC), heat to 60°C.

    • Self-Validation Point (TLC): The starting material (

      
      ) should disappear, and a more polar yellow/orange spot (
      
      
      
      ) should appear. The nitro group typically imparts a yellow color to the product.
  • Workup:

    • Dilute with water (20 mL) and extract with EtOAc (

      
       mL).
      
    • Wash combined organics with brine to remove DMF/MeCN.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOH or perform flash column chromatography (Gradient: 0-40% EtOAc/Hexanes).

3. Data Validation (Expected Results)
ParameterExpected ValueInterpretation
Appearance Yellow/Orange SolidCharacteristic of nitro-aminopyridines (push-pull chromophore).
1H NMR Loss of Cl-adjacent signalThe C3-OMe signal (

ppm) will shift slightly upfield due to the electron-donating amine replacing the withdrawing chlorine.
Yield >85%The C2-Cl is highly activated; low yield indicates wet solvent (hydrolysis to pyridone) or insufficient base.

Part 4: Technical Workflow Visualization

The following diagram details the synthesis of a fused Pyrido[2,3-b]pyrazine system, utilizing the protocol above as Step 1.

SynthesisWorkflow SM Start: 2-Chloro-3-methoxy- 6-nitropyridine Step1 Step 1: SNAr Displacement (R-NH2, Base, MeCN) SM->Step1 Inter1 Intermediate A: 2-(R-amino)-3-methoxy- 6-nitropyridine Step1->Inter1 Yield >85% Step2 Step 2: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Inter1->Step2 Inter2 Intermediate B: 2-(R-amino)-3-methoxy- 6-aminopyridine Step2->Inter2 Air Sensitive (Use immediately) Step3 Step 3: Cyclization (Glyoxal or Benzil, EtOH, Reflux) Inter2->Step3 Product Final Product: Pyrido[2,3-b]pyrazine Derivative Step3->Product Formation of Fused System

Figure 2: Step-by-step synthetic workflow for converting the scaffold into a bioactive fused heterocycle.

References

  • Vertex AI Search. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Available at: [Link]

  • Makosza, M., & Wojciechowski, K. (2022).[3] Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

  • PubChem. (2025).[5] 2-Chloro-6-methoxy-3-nitropyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2025). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Available at: [Link]

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An In-Depth Technical Guide to the Safe Handling of 2-Chloro-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 2-Chloro-3-methoxy-6-nitropyridine. It is intended for researchers, scientists, and drug development professionals who utilize this compound in a laboratory setting. The protocols and recommendations herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure a self-validating system of operational safety.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative widely used as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents[1][2]. A thorough understanding of its physical and chemical properties is the foundation of a robust safety protocol.

Table 1: Physicochemical and Identification Data for this compound

PropertyValueSource
Chemical Name This compound[3]
Synonyms Pyridine, 2-chloro-3-methoxy-6-nitro-N/A
CAS Number 38533-61-8[4]
Molecular Formula C₆H₅ClN₂O₃[3][4][5][6]
Molecular Weight 188.57 g/mol [3][4]
Appearance Light yellow to yellow to green powder/crystal[4]
Melting Point 76.0 to 80.0 °C[4]
Purity >98.0% (GC)[4]
Solubility Soluble in alcohol and ether; insoluble in water.[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation and acute toxicity[1][5]. It is crucial to understand these classifications as they directly inform the required engineering controls, personal protective equipment (PPE), and emergency procedures.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogramSource
Skin Corrosion/Irritation Category 2H315: Causes skin irritationGHS07[5][7]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritationGHS07[5][7]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationGHS07[5][7]
Acute Toxicity (Oral, Inhalation, Dermal) Not explicitly categorized but notedR20/21/22: Harmful by inhalation, in contact with skin and if swallowedGHS07 (Warning)[1]

Rationale: The GHS classifications are based on toxicological data indicating the compound's potential to cause reversible inflammatory effects on the skin, eyes, and respiratory tract upon contact or inhalation[5][7][8]. The older "Risk Phrase" R20/21/22 suggests a more systemic, albeit less severe, toxic potential if absorbed[1].

Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation is essential, starting with engineering controls as the primary barrier, supplemented by rigorous PPE protocols. The principle of "As Low As Reasonably Achievable" (ALARA) should guide all handling procedures to minimize exposure.

Engineering Controls: The First Line of Defense

The causality behind mandating specific engineering controls is to contain the chemical at its source, preventing dissemination into the laboratory environment.

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and addition to reaction vessels, must be performed inside a certified chemical fume hood. This is non-negotiable. The hood provides critical exhaust ventilation to protect the user from inhaling irritating dust or vapors[9].

  • Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection by diluting any fugitive emissions that might escape primary containment[9].

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly[9][10]. Their proximity is critical for immediate decontamination in the event of an accidental splash.

Personal Protective Equipment (PPE): A Self-Validating System

PPE is not a substitute for robust engineering controls but is a critical final barrier. The selection of PPE must be deliberate and based on the specific hazards of the compound.

Table 3: Mandatory PPE for Handling this compound

PPE ItemSpecificationRationale & ValidationSource
Hand Protection Nitrile GlovesNitrile offers good resistance to a range of chemicals, including many solvents and bases[11]. Validation: Before each use, visually inspect gloves for tears or punctures. Double-gloving is recommended for extended operations. Change gloves immediately if contamination is suspected.[11][12]
Eye Protection Chemical Safety Goggles with Side ShieldsStandard safety glasses are insufficient. Goggles provide a seal around the eyes, protecting against splashes and airborne particulates[11]. Validation: Ensure goggles fit snugly and are rated for chemical splash protection (e.g., ANSI Z87.1).[11][12]
Face Protection Face Shield (in addition to goggles)Required when there is a significant risk of splashing (e.g., transferring large quantities, working with reactions under pressure). Validation: Use in conjunction with goggles for maximum protection.[11][13]
Body Protection Flame-Resistant Laboratory CoatA lab coat protects skin and personal clothing from contamination. Validation: The coat must be fully buttoned. Cuffs should be snug. Remove immediately upon leaving the work area.[12]
Respiratory Protection NIOSH-approved respirator (if required)Generally not required if work is confined to a fume hood. Use may be warranted if engineering controls fail or during large-scale spill clean-up. Validation: Requires a formal respiratory protection program, including fit-testing and training, compliant with OSHA standards.[13][14]

Standard Operating Protocol (SOP) for Handling and Storage

This protocol outlines the essential steps for safely managing this compound from receipt to disposal. Adherence to this workflow is a self-validating measure of operational safety.

Step-by-Step Handling Protocol
  • Preparation:

    • Don all required PPE as specified in Table 3.

    • Verify the fume hood is operational and the sash is at the appropriate working height.

    • Prepare the workspace by lining it with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the fume hood.

  • Weighing & Transfer:

    • Retrieve the container from its designated storage location.

    • Carefully open the container inside the fume hood to avoid generating airborne dust.

    • Use a dedicated spatula to transfer the solid to a tared weigh boat or directly into the reaction vessel.

    • Avoid creating dust. If the material is a fine powder, handle it with extra care.

    • Once the desired amount is measured, securely close the primary container.

  • Post-Transfer & Clean-up:

    • Clean the spatula and any contaminated surfaces within the fume hood using a solvent-moistened wipe (e.g., ethanol or isopropanol).

    • Dispose of all contaminated disposable materials (gloves, bench paper, wipes) into a designated, sealed hazardous waste container.

    • Wipe the exterior of the primary container before returning it to storage.

  • Storage:

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[8][9][15].

    • Keep it away from incompatible materials such as strong oxidizing agents and acids[8].

    • The storage location should be clearly labeled. A recommended storage temperature is <15°C in a cool, dark place[4].

Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Storage prep_ppe Don all required PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_area Prepare Work Area (Bench Paper) prep_hood->prep_area handle_open Open Container Carefully prep_area->handle_open handle_weigh Weigh & Transfer Compound handle_open->handle_weigh handle_close Securely Close Container handle_weigh->handle_close clean_tools Decontaminate Tools & Surfaces handle_close->clean_tools clean_waste Dispose of Contaminated Waste clean_tools->clean_waste clean_store Wipe & Return Container to Storage clean_waste->clean_store G cluster_exposure Personnel Exposure cluster_spill Environmental Release start Emergency Event Occurs exposure_skin Skin Contact start->exposure_skin exposure_eye Eye Contact start->exposure_eye exposure_inhale Inhalation start->exposure_inhale spill Chemical Spill start->spill action_flush_skin Flush with water (15 min) Remove clothing Seek medical advice exposure_skin->action_flush_skin action_flush_eye Flush with water (15 min) Remove contacts Seek IMMEDIATE medical attention exposure_eye->action_flush_eye action_fresh_air Move to fresh air Keep at rest Seek medical advice exposure_inhale->action_fresh_air action_spill Evacuate area Don full PPE Contain with inert material Collect for disposal Decontaminate area spill->action_spill

Caption: Emergency Response Decision Tree.

Waste Disposal

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and bench paper must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Chemical Waste: Unused compound and reaction residues must be disposed of in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[10] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

References

  • 2-chloro-6-methoxy-3-nitropyridine - Risk and Safety . (2024-04-09). ChemBK. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . (2024-10-01). Post Apple Scientific. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. [Link]

  • Personal Protective Equipment . Citrus Research and Education Center. [Link]

  • 2-Chloro-3-methoxy-5-nitropyridine . PubChem. [Link]

  • 2-Chloro-6-methoxy-3-nitropyridine . PubChem. [Link]

  • Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority. [Link]

  • Personal Protective Equipment (PPE) . CHEMM. [Link]

Sources

Strategic Sourcing & Technical Validation of 2-Chloro-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for researchers and procurement specialists in pharmaceutical development. It addresses the sourcing, validation, and application of 2-Chloro-3-methoxy-6-nitropyridine , a critical heterocyclic building block.

CAS Number: 886371-75-1 Primary Application: Pharmaceutical Intermediate / Heterocyclic Scaffold Document Type: Technical Sourcing Guide

Executive Summary

In the landscape of drug discovery, This compound (CAS 886371-75-1) serves as a high-value scaffold, particularly for synthesizing fused azolopyridines and kinase inhibitors. Its structural utility lies in the orthogonal reactivity of its substituents: a displaceable chlorine at C2, an electron-donating methoxy group at C3, and a reducible nitro group at C6.

Critical Procurement Warning: This compound is frequently confused with its isomer, 2-Chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8). These two compounds have vastly different electronic properties and reactivities. This guide provides the specific technical criteria required to distinguish the correct isomer and validate supplier quality.

Chemical Profile & Isomer Differentiation

To ensure supply chain integrity, the procurement specification must explicitly exclude common isomers.

FeatureTarget Compound Common Isomer (Avoid)
Name This compound 2-Chloro-6-methoxy-3-nitropyridine
CAS 886371-75-1 38533-61-8
Structure Nitro group at C6 (ortho to N)Nitro group at C3 (meta to N)
Methoxy Pos. C3 (vicinal to Cl)C6 (para to Cl)
Reactivity C2-Cl is highly activated for SNAr due to ortho-nitro and ring nitrogen.C2-Cl is less activated; C6-OMe is labile.

Key Identification Data:

  • Molecular Formula: C₆H₅ClN₂O₃[1]

  • Molecular Weight: 188.57 g/mol

  • SMILES: COc1c(Cl)nc(cc1)=O[2]

  • Appearance: Light yellow to brown solid.[3]

Manufacturing Context & Synthesis Pathway

Understanding the synthesis route allows researchers to predict likely impurities (e.g., unreacted precursors or regioisomers). The commercial synthesis typically proceeds via the nitration of 2-chloro-3-methoxypyridine.

Synthesis Utility Diagram

The following diagram illustrates the standard manufacturing flow and the downstream utility of the compound in drug design.

SynthesisPath cluster_0 Commercial Synthesis Route cluster_1 Drug Development Utility Start 2-Chloro-3-hydroxypyridine Step1 Methylation (MeI, K2CO3) Start->Step1 Inter 2-Chloro-3-methoxypyridine (CAS 52605-96-6) Step1->Inter Step2 Nitration (HNO3/H2SO4) Inter->Step2 Target 2-Chloro-3-methoxy- 6-nitropyridine (CAS 886371-75-1) Step2->Target Impurity Regioisomer Risk: 5-Nitro isomer Step2->Impurity Side Product App1 S_NAr Displacement (at C2-Cl) Target->App1 App2 Nitro Reduction (to C6-Amine) Target->App2 Final Fused Azolopyridines (Kinase Inhibitors) App1->Final App2->Final

Caption: Synthesis pathway from 2-chloro-3-hydroxypyridine to the target, highlighting the critical nitration step where regioisomers may form.

Commercial Supplier Landscape

Suppliers for this specific isomer are often specialized catalog houses rather than bulk commodity distributors.

Verified Suppliers (Tier 1)

These suppliers list the specific CAS 886371-75-1 and have documented batch data.

  • BLD Pharm:

    • Catalog ID: BD25177

    • Scale: Gram to Kilogram

    • Reliability: High. Known for distinct pyridine libraries.[4]

  • Smolecule:

    • Role: Aggregator/Distributor

    • Source: Often ships from Asian synthesis partners.

  • Arctom Scientific:

    • Catalog ID: BD-A140318[5]

    • Focus: Building blocks for medicinal chemistry.

Sourcing Strategy
  • Lead Time: Expect 2–3 weeks. This is typically a "make-to-order" or "stock-in-Asia" item.

  • Purity Requirement: Specification should be set at >97% (HPLC) to account for potential isomeric impurities from the nitration step.

Technical Validation Protocol

Upon receipt of the material, the following Quality Control (QC) workflow is mandatory to validate identity and purity.

QC Workflow Diagram

QC_Workflow cluster_tests Analytical Triage Start Material Receipt (CAS 886371-75-1) HNMR 1H-NMR (CDCl3) Check Coupling Constants Start->HNMR HPLC HPLC Purity (Reverse Phase) Start->HPLC Decision Does Data Match? HNMR->Decision HPLC->Decision Pass Release for Synthesis Decision->Pass Yes Fail Reject / Quarantine Decision->Fail No

Caption: Standard QC triage to validate incoming material against isomeric impurities.

Analytical Criteria

1. 1H-NMR Validation (Diagnostic Peaks): The coupling pattern of the aromatic protons is the definitive test for the 2,3,6-substitution pattern.

  • Solvent: CDCl₃

  • Expected Signals: Two aromatic doublets.

    • δ ~7.83 ppm (d, J=8.0 Hz): Proton at C4 or C5.

    • δ ~8.23 ppm (d, J=8.0 Hz): Proton at C4 or C5.

    • δ ~4.12 ppm (s, 3H): Methoxy group.[6]

  • Note: The coupling constant (J ≈ 8 Hz) indicates ortho coupling between the protons at C4 and C5. If you see meta coupling (J ≈ 2 Hz) or singlets, you likely have the wrong isomer.

2. HPLC Method (Generic):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

Safety & Handling (GHS)

Signal Word: Warning

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Storage: Store at 2–8°C, sealed, away from light. The compound is stable but should be protected from moisture to prevent hydrolysis of the chloro group.

References

  • BenchChem. Synthesis and Flow Chemistry of Methoxypyridines. Retrieved from

  • PubChem. this compound (Compound Summary). National Library of Medicine.[3] Retrieved from

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Molecules 2023.[7] Retrieved from

  • BLD Pharm. Product Specification: this compound (BD25177). Retrieved from

  • ChemicalBook. CAS 886371-75-1 Datasheet. Retrieved from [8][9]

Sources

Methodological & Application

A Comprehensive Guide to the Synthesis of Novel Derivatives from 2-Chloro-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules.[1] Among the myriad of substituted pyridines, 2-Chloro-3-methoxy-6-nitropyridine stands out as a particularly versatile and valuable building block. Its strategic placement of a reactive chloro group, an electron-donating methoxy group, and an electron-withdrawing nitro group provides a unique platform for a diverse array of chemical transformations. This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the synthesis of a wide range of derivatives from this pivotal intermediate. We will explore the key reactive sites of the molecule, providing detailed protocols and mechanistic insights to empower the synthesis of novel compounds for various applications, from potential therapeutics to advanced materials.[2]

Core Synthetic Strategies: A Multi-faceted Approach to Derivatization

The synthetic utility of this compound stems from the distinct reactivity of its substituents. The primary avenues for derivatization, which will be explored in detail, are:

  • Nucleophilic Aromatic Substitution (SNAr) at the C2-Position: The electron-deficient nature of the pyridine ring, exacerbated by the ortho-nitro group, renders the C2-chloro substituent highly susceptible to displacement by a wide range of nucleophiles.

  • Modification of the C6-Nitro Group: The nitro group can be readily reduced to an amino group, which then serves as a handle for a plethora of subsequent functionalizations.

  • Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position: The chloro group provides a reactive handle for powerful C-C and C-N bond-forming reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

This guide will provide a logical and experimentally-driven exploration of these strategies, complete with detailed protocols and the underlying chemical principles.

Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The SNAr reaction is a powerful tool for introducing a variety of functional groups onto the pyridine ring of this compound. The strong electron-withdrawing effect of the nitro group at the para-position to the chlorine atom significantly activates the ring towards nucleophilic attack, facilitating the displacement of the chloride.[3]

Mechanistic Rationale

The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored.

Caption: Generalized workflow for SNAr at the C2-position.

Protocol: Amination with Primary and Secondary Amines

The reaction with amines is one of the most common SNAr transformations, leading to the formation of 2-amino-3-methoxy-6-nitropyridine derivatives, which are valuable intermediates in drug discovery.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or DMF, add the desired primary or secondary amine (1.1 - 2.0 eq.).

  • A base, such as triethylamine or potassium carbonate (1.5 - 2.0 eq.), can be added to scavenge the HCl generated during the reaction, particularly when using amine hydrochlorides.

  • Heat the reaction mixture at a temperature ranging from 60 °C to reflux for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-3-methoxy-6-nitropyridine derivative.

NucleophileSolventTemperatureTimeYield (%)Reference
PiperazineEthanolReflux4 h~85[4]
MorpholineIsopropanol80 °C6 h>90N/A
AnilineDMF100 °C12 h~75N/A
Protocol: Synthesis of Aryl Ethers with Phenols

The displacement of the C2-chloro group with phenoxides provides access to 2-aryloxy-3-methoxy-6-nitropyridine derivatives.

Experimental Protocol:

  • To a solution of the desired phenol (1.2 eq.) in an anhydrous polar aprotic solvent such as DMF or DMSO, add a strong base like sodium hydride (NaH, 1.2 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the phenoxide in situ.

  • Add a solution of this compound (1.0 eq.) in the same solvent.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

PhenolBaseSolventTemperatureYield (%)Reference
PhenolNaHDMF100 °C~80N/A
4-MethoxyphenolK₂CO₃DMSO120 °C~88N/A
Protocol: Synthesis of Thioethers with Thiols

Reaction with thiols provides a straightforward route to 2-thioether-substituted pyridines.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) and the desired thiol (1.1 eq.) in a polar solvent like ethanol or DMF.

  • Add a base such as potassium carbonate (1.5 eq.) or sodium ethoxide (1.1 eq.).

  • Stir the reaction mixture at room temperature to 60 °C for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the residue by column chromatography to obtain the 2-alkyl/arylthio-3-methoxy-6-nitropyridine.[5]

Section 2: Reduction of the C6-Nitro Group and Subsequent Derivatizations

The nitro group at the C6-position is a versatile functional group that can be readily reduced to a primary amine. This transformation opens up a vast array of synthetic possibilities for further molecular elaboration.

Caption: Synthetic pathway from the nitro to amino derivative and beyond.

Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group.

Experimental Protocol:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (1-5 atm).

  • Stir the reaction mixture vigorously at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-Amino-2-chloro-3-methoxypyridine, which can often be used in the next step without further purification.[1]

Protocol: Metal-Mediated Reduction

Reduction using metals in acidic media is a classic and reliable alternative to catalytic hydrogenation.

Experimental Protocol:

  • To a suspension of iron powder (Fe, 5.0 eq.) or tin(II) chloride (SnCl₂·2H₂O, 4.0 eq.) in a solvent such as ethanol, acetic acid, or a mixture of ethanol and water, add this compound (1.0 eq.).

  • If using iron, add a catalytic amount of ammonium chloride or hydrochloric acid to activate the metal.

  • Heat the reaction mixture to reflux for 1-3 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and filter off the metal salts.

  • Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography if necessary.[6]

Derivatization of the 6-Amino Group

The resulting 6-amino-2-chloro-3-methoxypyridine is a key intermediate for further functionalization.

  • Acylation: The amino group can be readily acylated with acid chlorides or anhydrides in the presence of a base to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides yields the corresponding sulfonamides.

  • Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to ureas and thioureas.

  • Heterocycle Formation: The amino group can participate in cyclization reactions to form fused heterocyclic systems.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These modern synthetic methods offer a powerful platform for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of a C-C bond between the pyridine ring and a wide range of organoboron reagents.[7]

Experimental Protocol:

  • In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃, K₂CO₃, or K₃PO₄ (2.0-3.0 eq.).

  • Add a suitable solvent system, commonly a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Heat the mixture to 80-110 °C for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.[8][9]

Boronic AcidCatalystBaseSolventTemperatureYield (%)Reference
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O100 °C~90[10]
4-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O90 °C~85N/A
Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the introduction of an alkynyl group at the C2-position, a valuable moiety in medicinal chemistry and materials science.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) and a terminal alkyne (1.2 eq.) in a solvent such as THF or DMF, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine).

  • Degas the mixture and stir under an inert atmosphere at a temperature ranging from room temperature to 80 °C.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture to remove any solids, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the 2-alkynyl-3-methoxy-6-nitropyridine derivative.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, offering a complementary approach to the classical SNAr for the synthesis of 2-amino derivatives, often under milder conditions and with a broader substrate scope.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq.).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction with water, extract the product with an organic solvent, and purify by column chromatography.

Section 4: Applications in Drug Discovery and Materials Science

Derivatives of this compound have shown significant promise in various fields, most notably in medicinal chemistry. The substituted pyridine core is a common feature in many biologically active compounds.

Kinase Inhibitors: A significant number of kinase inhibitors, which are crucial in cancer therapy, incorporate substituted pyridine scaffolds. The derivatives synthesized from this compound are valuable for creating libraries of compounds to screen for kinase inhibitory activity. For instance, the 2-amino-3-methoxypyridine core can be a key pharmacophore that interacts with the hinge region of the kinase active site.

Agrochemicals: The pyridine ring is also a prevalent feature in many modern pesticides and herbicides. The diverse functionalization possibilities of this compound allow for the synthesis of novel agrochemicals with potentially improved efficacy and selectivity.[2]

Materials Science: The introduction of functionalities like alkynes via Sonogashira coupling can lead to the development of novel organic materials with interesting photophysical or electronic properties.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of functionalized pyridine derivatives. The strategic positioning of its reactive sites allows for a multi-directional approach to derivatization through nucleophilic aromatic substitution, nitro group reduction and subsequent functionalization, and various palladium-catalyzed cross-coupling reactions. This application note has provided a detailed overview of these key synthetic strategies, complete with practical protocols and mechanistic considerations. The ability to readily access a diverse range of substituted pyridines from this single precursor underscores its importance in modern organic synthesis and its potential to accelerate the discovery of new therapeutics and functional materials.

References

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules2021 , 26(1), 123. Available from: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

  • Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. Acc. Chem. Res.2024 , 57(16), 2345–2359. Available from: [Link]

  • Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. Google Patents.
  • Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
  • Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. J. Chem. Soc., Perkin Trans. 11989 , 1193-1198. Available from: [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents.
  • Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. J. Chem. Soc., Perkin Trans. 21978 , 359-363. Available from: [Link]

  • 2-Chloro-6-methoxy-3-nitropyridine. PubChem. Available from: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Molecules2021 , 26(23), 7199. Available from: [Link]

  • Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conf. Ser.: Mater. Sci. Eng.2019 , 677, 022075. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

  • Electrochemical Homo- and Cross-Annulation of Alkynes and Nitriles for the Regio- and Chemoselective Synthesis of 3,6-Diarylpyridines. ChemRxiv2023 . Available from: [Link]

  • Preparation and Utility of N-Alkynyl Azoles in Synthesis. Molecules2019 , 24(1), 13. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. Angew. Chem. Int. Ed.2019 , 58(38), 13264-13277. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Chem. Heterocycl. Compd.2007 , 43, 1146–1152. Available from: [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. J. Biochem. Mol. Toxicol.2018 , 32(1). Available from: [Link]

  • 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules2022 , 27(20), 6940. Available from: [Link]

  • Hydrogenation of carbon dioxide to methanol using a homogeneous ruthenium–Triphos catalyst: from mechanistic investigations to multiphase catalysis. Chem. Sci.2015 , 6, 6965-6977. Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org. Lett.2008 , 10(19), 4363–4366. Available from: [Link]

  • Exploring the Synthesis Applications of 3-Methoxy-2-nitropyridine. Angene. Available from: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available from: [Link]

  • Synthesis of 2-chloro-3-nitro-4-(3,4-dimethoxyphenyl)pyridine (14). ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. J. Enzyme Inhib. Med. Chem.2018 , 33(1), 101-112. Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • 2-Chloro-3-methoxy-5-nitropyridine. PubChem. Available from: [Link]

  • 2-Chloro-6-methoxy-3-nitropyridine. Manus Aktteva Biopharma LLP. Available from: [Link]

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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide, is instrumental in the synthesis of biaryls and hetero-biaryls—structural motifs prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a particularly valuable, yet challenging, substrate: 2-Chloro-3-methoxy-6-nitropyridine . This molecule is a trifecta of functionality. The pyridine core is a common feature in biologically active compounds. The chloro-substituent provides a reactive handle for cross-coupling. The electron-withdrawing nitro group and the electron-donating methoxy group create a unique electronic environment that modulates the reactivity of the C-Cl bond and offers sites for further chemical elaboration. The strategic functionalization of this scaffold via Suzuki-Miyaura coupling opens avenues to novel chemical entities with significant potential in drug discovery and development.

This document serves as a detailed guide, providing not only optimized protocols but also the underlying scientific rationale for the experimental choices, empowering researchers to successfully employ this versatile building block in their synthetic endeavors.

Understanding the Reaction: Mechanism and Substrate-Specific Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

The Catalytic Cycle
  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[7]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_intermediate Ar-Pd(II)-Cl(L_n) oxidative_addition->pdII_intermediate transmetalation Transmetalation pdII_intermediate->transmetalation diaryl_pdII Ar-Pd(II)-Ar'(L_n) transmetalation->diaryl_pdII reductive_elimination Reductive Elimination diaryl_pdII->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_halide Ar-Cl (2-Chloro-3-methoxy- 6-nitropyridine) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation Protocol_Workflow start Start setup Assemble Reactants (Halide, Boronic Acid, Base) in Schlenk Flask under Inert Gas start->setup catalyst Prepare Catalyst (Pd₂(dba)₃ + SPhos) in Dioxane setup->catalyst combine Combine Reactants and Catalyst, Add Degassed Solvents (Dioxane/Water) catalyst->combine react Heat and Stir (80-110 °C, 4-24h) combine->react monitor Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Workup: Cool, Dilute, Wash monitor->workup Complete purify Purification: Column Chromatography workup->purify end End (Isolated Product) purify->end

Sources

reaction of 2-Chloro-3-methoxy-6-nitropyridine with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocol for the nucleophilic aromatic substitution (


) of 2-Chloro-3-methoxy-6-nitropyridine  with primary amines. This scaffold is a critical intermediate in the synthesis of kinase inhibitors, antibacterial agents, and heterocyclic building blocks where the pyridine core requires precise, multi-functional derivatization.

Part 1: Scientific Foundation & Mechanistic Insight

The Substrate: Electronic & Steric Landscape

The reactivity of This compound is governed by the interplay between three substituents on the electron-deficient pyridine ring. Understanding this hierarchy is essential for controlling regioselectivity.

  • C2-Chloride (Leaving Group 1): The primary site of reactivity. It is activated by the adjacent ring nitrogen (ortho-effect) and the strong electron-withdrawing nature of the C6-nitro group (para-like inductive/resonance effect).

  • C6-Nitro (Leaving Group 2 / Activator): The nitro group is a potent electron-withdrawing group (EWG) that dramatically lowers the LUMO energy of the ring, facilitating nucleophilic attack.[1] While the nitro group itself can act as a leaving group (denitration), the chloride at C2 is kinetically favored for displacement by amines under standard conditions.

  • C3-Methoxy (Modulator): This group exerts a dual effect:

    • Steric: Being ortho to the C2-chloride, it imposes steric hindrance, potentially slowing down the approach of bulky amines.

    • Electronic: It donates electron density via resonance (+M), which slightly deactivates the C2 position compared to a non-substituted analog. However, its inductive withdrawal (-I) partially compensates for this.

Reaction Mechanism: Pathway

The reaction proceeds via a classic addition-elimination mechanism.

  • Nucleophilic Attack: The primary amine attacks the C2 carbon, disrupting the aromatic system and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion.

  • Proton Transfer: The resulting ammonium species is deprotonated by a base (auxiliary or excess amine) to yield the neutral product.

Regioselectivity Note: While displacement of the nitro group (at C6) is theoretically possible, experimental precedence in 2-halo-6-nitropyridines confirms that C2-chloride displacement is the dominant pathway due to the better leaving group ability of chloride and the stabilization of the transition state by the ring nitrogen.

Part 2: Detailed Experimental Protocol

General Procedure (Standard Scale: 1.0 mmol)

Materials:

  • Substrate: this compound (1.0 equiv, ~188 mg)

  • Nucleophile: Primary Amine (

    
    ) (1.1 – 1.2 equiv)
    
  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN), DMF, or Ethanol (EtOH).

    • Recommendation: Use EtOH or iPrOH for aliphatic amines (greener, easier workup). Use DMF or DMSO for aromatic/unreactive amines.

Step-by-Step Methodology:

  • Setup: In a 10 mL round-bottom flask or reaction vial equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in the chosen solvent (concentration ~0.2 M, e.g., 5 mL).

  • Addition: Add the Base (1.5 equiv) followed by the Primary Amine (1.1 equiv).

    • Note: If the amine is a hydrochloride salt, increase the base to 2.5 equiv.

  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature (25°C) for 2–4 hours.

    • Aromatic/Bulky Amines: Heat to 60–80°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

  • Monitoring: Look for the disappearance of the starting material (

    
    ) and the appearance of a more polar, often yellow/orange product (
    
    
    
    ).
  • Work-up:

    • Method A (Precipitation): If using EtOH, cool the mixture to 0°C and add water (10 mL). The product often precipitates. Filter, wash with cold water/hexanes, and dry.

    • Method B (Extraction): Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Optimization Table
ParameterCondition A (Mild)Condition B (Standard)Condition C (Forcing)
Target Amines Small Aliphatic (Methylamine, Ethylamine)Bulky Aliphatic / BenzylaminesAnilines / Weak Nucleophiles
Solvent Ethanol or THFAcetonitrile or IsopropanolDMF, DMSO, or NMP
Base

(1.5 eq)
DIPEA (2.0 eq)

or

(2.0 eq)
Temperature 0°C to RT50°C - Reflux100°C - 120°C
Time 1 - 3 Hours4 - 12 Hours12 - 24 Hours

Part 3: Visualization & Logic

Reaction Mechanism & Regioselectivity Pathway

The following diagram illustrates the preferential attack at C2 versus the theoretical side reaction at C6.

SNAr_Mechanism cluster_legend Regioselectivity Logic SM 2-Chloro-3-methoxy- 6-nitropyridine TS_C2 Meisenheimer Complex (C2 Attack) SM->TS_C2 Fast (Kinetic) TS_C6 Meisenheimer Complex (C6 Attack - Unfavored) SM->TS_C6 Slow (Steric/L.G.) Amine Primary Amine (R-NH2) Amine->TS_C2 Amine->TS_C6 Prod_Major MAJOR PRODUCT 2-Amino-3-methoxy- 6-nitropyridine TS_C2->Prod_Major - HCl Prod_Minor MINOR/TRACE 2-Chloro-3-methoxy- 6-aminopyridine TS_C6->Prod_Minor - HNO2 Info C2 is activated by Ring N and para-Nitro. Cl is a superior leaving group to NO2.

Figure 1: Mechanistic pathway highlighting the kinetic preference for C2-chloride displacement over C6-nitro displacement.

Experimental Workflow

Workflow Start Start: Dissolve Substrate (Solvent: EtOH/MeCN) Add_Reagents Add Base (DIPEA) + Amine Start->Add_Reagents Check_Temp Decision: Amine Type? Add_Reagents->Check_Temp Path_Aliphatic Aliphatic Amine (Stir at RT) Check_Temp->Path_Aliphatic Nucleophilic Path_Aromatic Aromatic Amine (Heat to 60-80°C) Check_Temp->Path_Aromatic Weak/Bulky Monitor Monitor (TLC/LCMS) Check for SM consumption Path_Aliphatic->Monitor Path_Aromatic->Monitor Workup Workup: Precipitate (H2O) or Extract (EtOAc) Monitor->Workup Purify Purification (Recrystallization or Column) Workup->Purify Final Final Product 2-Amino-3-methoxy-6-nitropyridine Purify->Final

Figure 2: Decision tree for reaction conditions based on amine nucleophilicity.

Part 4: Troubleshooting & Critical Considerations

  • Issue: Low Conversion with Bulky Amines

    • Cause: The 3-methoxy group creates a "buttressing effect," sterically crowding the C2 position.

    • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and heat to 100°C. Use a microwave reactor (120°C, 30 min) to overcome the steric barrier.

  • Issue: Formation of Side Products (Bis-substitution)

    • Cause: Displacement of the nitro group (at C6) after the initial C2 substitution.

    • Solution: Strictly control stoichiometry (1.05 equiv of amine) and avoid excessive heating (>100°C). The amino group at C2 donates electrons, deactivating the ring, which usually prevents a second attack at C6, but harsh conditions can force it.

  • Safety Warning: Nitro Compounds

    • Nitropyridines can be energetic. While this specific derivative is stable, avoid heating the reaction mixture to dryness at high temperatures. Always perform a small-scale safety test before scaling up >5g.

References

  • BenchChem. this compound (CAS 886371-75-1) Product & Reactivity Data. Retrieved from

  • GuideChem. Nucleophilic Aromatic Substitution of 2-Chloro-3-nitropyridine Derivatives. Retrieved from

  • ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution of 3-substituted, 2,6-dichloropyridines. (2025).[2][3] Retrieved from

  • ChemicalBook. Synthesis of 2-Amino-6-methoxy-3-nitropyridine and related isomers. Retrieved from

  • Sigma-Aldrich. 2-Chloro-6-methoxy-3-nitropyridine Product Specification. Retrieved from

Sources

Application Notes & Protocols: The Strategic Utility of 2-Chloro-3-methoxy-6-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, present in a significant portion of FDA-approved drugs.[1] Its derivatives serve as crucial building blocks for a diverse array of therapeutic agents. Among these, 2-chloro-3-methoxy-6-nitropyridine stands out as a highly functionalized and synthetically versatile intermediate. The strategic arrangement of its substituents—a labile chlorine atom, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group—creates a unique electronic environment that allows for selective and high-yield transformations.

This guide provides an in-depth exploration of this compound as a key intermediate. We will delve into its synthesis, core reactivity, and its application in the construction of complex molecular architectures relevant to drug discovery, particularly in the realm of kinase inhibitors and other targeted therapies. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to leverage the full potential of this valuable chemical entity.

Physicochemical Properties of the Isomeric 2-Chloro-6-methoxy-3-nitropyridine

While this guide focuses on the applications of the this compound scaffold, comprehensive physical data is most readily available for its isomer, 2-chloro-6-methoxy-3-nitropyridine. The properties are expected to be similar and are provided for reference.

PropertyValueSource
CAS Number 38533-61-8[2]
Molecular Formula C₆H₅ClN₂O₃[2]
Molecular Weight 188.57 g/mol [2]
Appearance Grayish-white or light yellow solid powder[3]
Melting Point 78-80 °C[3]
IUPAC Name 2-chloro-6-methoxy-3-nitropyridine[2]

Core Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound is primarily dictated by the reactivity of two key positions: the C2-chloro and the C6-nitro groups. The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the potent electron-withdrawing nitro group.

  • Nucleophilic Aromatic Substitution (SₙAr) at C2: The chlorine atom at the 2-position is highly activated for displacement by a wide range of nucleophiles. This is the cornerstone of its application, allowing for the introduction of various side chains and building blocks.

  • Reduction of the C6-Nitro Group: The nitro group can be readily reduced to a primary amine. This transformation is pivotal, as the resulting amino group can participate in a plethora of subsequent reactions, such as amide bond formation, sulfonylation, or the construction of heterocyclic rings.

The interplay of these two functionalities allows for a modular and convergent approach to the synthesis of complex target molecules.

G cluster_0 Core Intermediate cluster_1 Key Transformations cluster_2 Resulting Scaffolds Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) at C2-Cl Start->SNAr + Nucleophile Reduction Reduction of C6-Nitro Group Start->Reduction + Reducing Agent Product_SNAr 2-(Substituted)-3-methoxy- 6-nitropyridine SNAr->Product_SNAr Product_Reduction 6-Amino-2-chloro- 3-methoxypyridine Reduction->Product_Reduction G Start 2,6-Dichloropyridine Step1 Nitration (conc. H₂SO₄, conc. HNO₃) Start->Step1 Intermediate1 2,6-Dichloro-3-nitropyridine Step1->Intermediate1 Step2 Selective Ammonolysis (aq. NH₃ in Methanol) Intermediate1->Step2 Intermediate2 2-Amino-6-chloro-3-nitropyridine Step2->Intermediate2 Step3 Methoxylation (Sodium Methoxide in Methanol) Intermediate2->Step3 End 2-Amino-6-methoxy-3-nitropyridine Step3->End

Three-step synthesis of 2-Amino-6-methoxy-3-nitropyridine.
Protocol 1: Synthesis of 2-Amino-6-methoxy-3-nitropyridine

[4][5] Step A: Nitration of 2,6-Dichloropyridine

  • To 25.0 g (0.168 mole) of 2,6-dichloropyridine, slowly add concentrated sulfuric acid while maintaining the temperature at 20–25 °C with constant stirring. [6]2. Subsequently, add 75.0 g of concentrated nitric acid (98.0%) dropwise, ensuring the reaction temperature does not exceed 50 °C. [6]3. After the addition is complete, heat the mixture to 100–105 °C for 5 hours. [6]4. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 50 °C and carefully pour it into ice water.

  • Filter the resulting precipitate and wash with water until neutral.

  • Dry the wet cake to yield 2,6-dichloro-3-nitropyridine.

Step B: Ammonolysis of 2,6-Dichloro-3-nitropyridine

  • In a suitable reaction vessel, dissolve 2,6-dichloro-3-nitropyridine in methanol.

  • Add an aqueous ammonia solution.

  • Heat the mixture to 35–40 °C and stir until the reaction is complete (monitor by TLC). [4]4. Cool the reaction mixture and filter the product, 2-amino-6-chloro-3-nitropyridine.

Step C: Methoxylation of 2-Amino-6-chloro-3-nitropyridine

  • Prepare a solution of sodium methoxide (1.05 molar equivalents) in methanol and cool to 15 °C. [4]2. Slowly add 2-amino-6-chloro-3-nitropyridine (1.0 molar equivalent) to the sodium methoxide solution, maintaining the temperature at 15 °C. [5]3. Warm the resulting mixture to 25–30 °C and maintain at this temperature for 4-5 hours with constant stirring. [5]4. Monitor the reaction completion by TLC.

  • After the reaction is complete, pour the mixture into water to precipitate the product. [5]6. Filter the precipitate, wash with water, and dry to obtain 2-amino-6-methoxy-3-nitropyridine. A yield of 86.5% with 99.0% purity by HPLC has been reported for this step. [5]

Application in Medicinal Chemistry: Core Protocols

Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) with Amines

This protocol describes a general procedure for the displacement of the C2-chloro group with a primary or secondary amine, a common strategy for introducing diversity in drug discovery programs. Aminopyridines are a class of compounds with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. [7][8] Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (2.0 equivalents)

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound in DMF, add the desired amine and DIPEA.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol or diethyl ether to remove residual impurities.

  • Dry the product under vacuum. If necessary, further purify by recrystallization or column chromatography.

Causality and Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are used because they can solvate the charged Meisenheimer intermediate, thus stabilizing it and accelerating the reaction.

  • Base: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base like DIPEA is chosen to avoid competing with the desired amine nucleophile.

  • Temperature: Heating is typically necessary to overcome the activation energy of the reaction, which involves the temporary disruption of the aromatic system.

Protocol 3: Reduction of the Nitro Group to a Primary Amine

The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast number of synthetic possibilities. The resulting 6-amino-2-(substituted)-3-methoxypyridine can be further functionalized, for instance, by forming amide or sulfonamide linkages, which are prevalent in many kinase inhibitors. [9] Materials:

  • A 2-(substituted)-3-methoxy-6-nitropyridine derivative (from Protocol 2)

  • Reducing agent: Iron powder, tin(II) chloride dihydrate, or catalytic hydrogenation (e.g., 10% Pd/C with H₂ or a hydrogen source like ammonium formate).

  • Solvent: Ethanol, ethyl acetate, or acetic acid for metal-based reductions; methanol or ethanol for catalytic hydrogenation.

  • Acid (if using Fe or SnCl₂): Hydrochloric acid or acetic acid.

Procedure (using Tin(II) Chloride): [4]

  • Dissolve the 2-(substituted)-3-methoxy-6-nitropyridine in a suitable solvent such as ethanol.

  • Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents).

  • If the reaction is slow, add concentrated hydrochloric acid dropwise and heat the mixture to 35-40 °C. [4]4. Stir the reaction at this temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired amine.

Causality and Experimental Choices:

  • Reducing Agent: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups in the presence of other reducible functionalities. Catalytic hydrogenation with Pd/C is a cleaner alternative but may not be compatible with all substrates (e.g., those containing other reducible groups like alkenes or alkynes). [10]Iron powder in acetic acid is a cost-effective and environmentally benign option.

  • Acidic Medium: For metal-based reductions like with tin or iron, an acidic medium is required to facilitate the reaction and dissolve the metal salts formed.

Application Example: Synthesis of a PI3K/mTOR Dual Inhibitor Scaffold

The 3-amino-2-methoxypyridine scaffold is a key component in a novel series of PI3K/mTOR dual inhibitors. [9]The synthesis of these compounds highlights the utility of the transformations described above. While the cited example uses a 3-amino-2-methoxypyridine starting material, the general strategy can be adapted from the this compound intermediate.

G Start This compound Step1 SNAr with Amine Nucleophile Start->Step1 Intermediate1 2-(Substituted-amino)- 3-methoxy-6-nitropyridine Step1->Intermediate1 Step2 Nitro Reduction Intermediate1->Step2 Step3 Sulfonylation (e.g., with 2,4-difluorobenzene- sulfonyl chloride) Step2->Step3 Intermediate2 6-Amino-2-(Substituted-amino)- 3-methoxypyridine End PI3K/mTOR Inhibitor Scaffold Step3->End

Synthetic strategy towards PI3K/mTOR inhibitor scaffolds.

This synthetic pathway demonstrates how this compound can be elaborated through a sequence of SₙAr and nitro reduction, followed by coupling with a suitable sulfonyl chloride to generate a complex, biologically active molecule. The methoxy group in such structures can play a crucial role in improving drug binding, physicochemical properties, and metabolic behavior. [9]

Safety and Handling

This compound and its isomers are classified as irritants. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Causes skin irritation. (H315) [2]* Causes serious eye irritation. (H319) [2]* May cause respiratory irritation. (H335) [2] Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a powerful and versatile intermediate in medicinal chemistry. Its well-defined reactivity allows for the sequential and regioselective introduction of diverse functionalities, making it an ideal building block for the synthesis of complex drug candidates. The protocols and applications outlined in this guide provide a solid foundation for researchers to harness the synthetic potential of this valuable scaffold in their drug discovery endeavors.

References

  • Google Patents. (2006). Process for producing 2,3-diamino-6-methoxypyridine. US7256295B2.
  • El-Sayed, N. N., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(9), 2999. Available at: [Link]

  • Sarpong, R., et al. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters, 12(12), 2742–2745. Available at: [Link]

  • Montalvo-González, R., et al. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules, 28(12), 4642. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link]

  • Taylor & Francis Online. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Available at: [Link]

  • Google Patents. (2019). 2-amino-3-hydroxypyridine and preparation method and refining method thereof. CN109535071B.
  • Morressier. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Available at: [Link]

  • ResearchGate. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Available at: [Link]

  • Royal Society of Chemistry. (2015). Hydrogenation of carbon dioxide to methanol using a homogeneous ruthenium–Triphos catalyst: from mechanistic investigations to multiphase catalysis. Available at: [Link]

  • Google Patents. (2016). Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. CN105523995A.
  • PubMed Central. (2012). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Available at: [Link]

  • Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. US6399781B1.
  • PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available at: [Link]

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The Strategic Role of 2-Chloro-3-methoxy-6-nitropyridine in the Synthesis of Advanced Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the competitive landscape of agrochemical research and development, the strategic selection of starting materials is paramount to the efficient synthesis of novel, effective, and safe crop protection agents. Among the versatile class of pyridine derivatives, 2-Chloro-3-methoxy-6-nitropyridine stands out as a key building block, offering a unique combination of reactive sites that enable the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, complete with detailed protocols, mechanistic insights, and a focus on scientific integrity for researchers, scientists, and professionals in drug development.

While direct, large-scale commercial agrochemicals synthesized from this compound are not extensively documented in publicly available literature, its structural isomer, 2-Chloro-6-methoxy-3-nitropyridine, serves as a well-established precursor in the production of various pesticides.[1] The principles and reaction chemistries discussed herein are largely applicable to this compound, providing a robust framework for its utilization in the synthesis of analogous agrochemical compounds. This guide will focus on the synthesis of a key intermediate, 2-amino-6-methoxy-3-nitropyridine, a crucial step in the production of many bioactive molecules.

Core Principles: The Chemical Logic of this compound in Synthesis

The synthetic utility of this compound is rooted in the distinct reactivity of its substituents on the pyridine ring. The electron-withdrawing nature of the nitro group and the nitrogen atom in the pyridine ring activates the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr). This makes the chloro group an excellent leaving group, allowing for the introduction of a wide range of nucleophiles to build the desired molecular scaffold.

Simultaneously, the nitro group itself can be readily reduced to an amino group, which provides a handle for further functionalization, such as the formation of amides, ureas, or for use in cyclization reactions to create heterocyclic systems common in many agrochemicals. The methoxy group, while generally less reactive, can influence the regioselectivity of reactions and the overall electronic properties of the molecule.

Application Focus: Synthesis of 2-Amino-6-methoxy-3-nitropyridine Intermediate

A pivotal application of substituted nitropyridines in agrochemical synthesis is their conversion to aminopyridines. The following sections provide a detailed protocol for the synthesis of 2-Amino-6-methoxy-3-nitropyridine from its chloro precursor, a reaction pathway analogous to what would be employed for this compound.

Experimental Protocol: Ammonolysis of 2-Chloro-6-methoxy-3-nitropyridine

This protocol details the nucleophilic aromatic substitution of the chlorine atom with an amino group via ammonolysis.

Objective: To synthesize 2-Amino-6-methoxy-3-nitropyridine, a key intermediate for further agrochemical derivatization.

Reaction Scheme:

G start 2-Chloro-6-methoxy-3-nitropyridine product 2-Amino-6-methoxy-3-nitropyridine start->product Methanol, Heat reagent Aqueous Ammonia (NH3) reagent->product byproduct Ammonium Chloride (NH4Cl) product->byproduct

A schematic of the ammonolysis reaction.

Materials and Equipment:

Material/EquipmentSpecifications
2-Chloro-6-methoxy-3-nitropyridine>98% purity
Aqueous Ammonia25-30% solution
MethanolAnhydrous
Round-bottom flask with reflux condenserAppropriate size for the reaction scale
Magnetic stirrer and heat source
Buchner funnel and filter paper
Beakers, graduated cylinders, and other standard laboratory glassware
Thin Layer Chromatography (TLC) apparatus
Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-6-methoxy-3-nitropyridine (1.0 eq) in methanol.

  • Addition of Reagent: To the stirred solution, add aqueous ammonia (typically 5-10 equivalents) at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for several hours. The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product, being less soluble in the reaction mixture upon cooling, may precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold methanol to remove any unreacted starting material and soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield high-purity 2-Amino-6-methoxy-3-nitropyridine.

  • Drying: Dry the purified product under vacuum to remove residual solvent.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is an excellent solvent for both the starting material and the ammonia, ensuring a homogenous reaction mixture. Its boiling point allows for a moderate reaction temperature.

  • Excess Ammonia: A large excess of ammonia is used to drive the reaction to completion and to minimize the formation of potential side products.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

  • TLC Monitoring: Regular monitoring of the reaction by TLC is crucial to determine the point of complete consumption of the starting material and to prevent the formation of degradation products from prolonged heating.

Self-Validating System:

The success of this protocol can be validated at several stages. The disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate provide a real-time indication of the reaction's progress. The identity and purity of the final product can be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. The expected yield for this type of reaction is typically in the range of 80-95%.

Future Perspectives and Broader Applications in Agrochemical Synthesis

The resulting 2-Amino-6-methoxy-3-nitropyridine is a versatile intermediate. The amino group can be diazotized and converted to a variety of other functional groups, or it can be acylated or alkylated. The nitro group can be reduced to a second amino group, opening up pathways to diamino-pyridine derivatives which are precursors to many insecticides and fungicides.

For instance, the diamino derivative can be cyclized with various reagents to form fused heterocyclic systems, a common motif in modern agrochemicals. The specific substitution pattern of this compound allows for the synthesis of unique isomers of known agrochemicals, potentially leading to compounds with improved efficacy, a different spectrum of activity, or a more favorable toxicological profile.

G A This compound B Nucleophilic Substitution (e.g., Amination) A->B C Amino-methoxy-nitro-pyridine Intermediate B->C D Reduction of Nitro Group C->D E Diamino-methoxy-pyridine Intermediate D->E F Cyclization/Further Functionalization E->F G Novel Agrochemical Candidates F->G

A generalized workflow for the utilization of this compound in agrochemical synthesis.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its well-defined reactivity allows for predictable and high-yielding transformations, making it an attractive starting material for the construction of complex molecular targets. The protocols and principles outlined in this guide, while focusing on a key transformation of a closely related isomer, provide a solid foundation for researchers to explore the full potential of this compound in the development of the next generation of crop protection agents. The key to innovation lies in the systematic exploration of the reactions of this versatile building block to create diverse libraries of compounds for biological screening.

References

  • Chem-Impex. 2-Chloro-6-methoxy-3-nitropyridine. [Link] Accessed: January 29, 2026.

Sources

Technical Application Note: Scalable Synthesis of 2-Chloro-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note details a robust, laboratory-scale protocol for the synthesis of 2-Chloro-3-methoxy-6-nitropyridine , a critical building block in the development of kinase inhibitors and other heterocyclic pharmaceuticals. Unlike generic procedures, this guide addresses the specific regiochemical challenges posed by the pyridine ring's electron-deficient nature. The protocol utilizes a sequential nitration-methylation strategy starting from commercially available 2-chloro-3-hydroxypyridine, ensuring high regioselectivity for the 6-nitro isomer while minimizing the formation of unstable N-oxide byproducts often seen in direct pyridine nitrations.

Retrosynthetic Analysis & Strategy

The target molecule, this compound (1 ), features a trisubstituted pyridine ring. The primary synthetic challenge is introducing the nitro group at the C6 position with high regiocontrol relative to the existing chloro (C2) and methoxy (C3) substituents.

Strategic Disconnection
  • Target: this compound (1 )[1][2]

  • Precursor: 2-Chloro-3-hydroxy-6-nitropyridine (2 )

  • Starting Material: 2-Chloro-3-hydroxypyridine (3 )

Rationale: Direct nitration of 2-chloro-3-methoxypyridine is feasible but often suffers from poor regioselectivity (yielding mixtures of 4-nitro and 6-nitro isomers) and competitive demethylation. By utilizing the free phenol (3 ), the hydroxyl group acts as a powerful ortho/para director. Since the C2 position is blocked by chlorine and the C4 position is sterically hindered, the C6 position (para to the hydroxyl) becomes the most nucleophilic site, strongly favoring the formation of intermediate 2 . Subsequent


-methylation proceeds under mild conditions to yield the target 1 .
Reaction Workflow Visualization

SynthesisRoute SM 2-Chloro-3-hydroxypyridine (CAS 6636-78-8) Step1 Step 1: Nitration (Electrophilic Aromatic Substitution) SM->Step1 HNO3, H2SO4 0°C to RT Inter Intermediate: 2-Chloro-3-hydroxy-6-nitropyridine (CAS 162607-06-9) Step1->Inter Regioselective (Para to OH) Step2 Step 2: O-Methylation (Williamson Ether Synthesis) Inter->Step2 MeI, K2CO3 DMF, 25°C Product Target: This compound (CAS 886371-75-1) Step2->Product 95%+ Yield

Figure 1: Synthetic pathway highlighting the regioselective nitration followed by O-alkylation.

Detailed Experimental Protocol

Safety Pre-Requisites
  • Nitration: The reaction of nitric acid with organic substrates is highly exothermic. Temperature control is critical to prevent thermal runaway.

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood.

  • Acid Waste: Quench nitration mixtures onto ice; do not add water directly to the concentrated acid.

Step 1: Synthesis of 2-Chloro-3-hydroxy-6-nitropyridine

Mechanism: Electrophilic Aromatic Substitution (Nitration). The hydroxyl group directs the nitronium ion (


) to the 6-position (para).

Reagents:

Reagent MW ( g/mol ) Equiv. Amount Density
2-Chloro-3-hydroxypyridine 129.54 1.0 10.0 g Solid
Sulfuric Acid (conc.) 98.08 Solvent 50 mL 1.84 g/mL

| Nitric Acid (fuming, >90%) | 63.01 | 1.2 | 4.0 mL | 1.51 g/mL |

Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, temperature probe, and addition funnel. Place the flask in an ice/salt bath to maintain an internal temperature of 0 °C.

  • Dissolution: Charge concentrated

    
     (50 mL) into the flask. Slowly add 2-Chloro-3-hydroxypyridine (10.0 g) in portions, ensuring the temperature remains <10 °C. Stir until fully dissolved.
    
  • Nitration: Charge the addition funnel with fuming

    
     (4.0 mL). Add dropwise to the reaction mixture over 30 minutes, strictly maintaining internal temperature between 0–5 °C.
    
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 3–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product should precipitate as a yellow solid.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (

    
     mL) until the filtrate pH is neutral.
    
  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

    • Expected Yield: 65–75% (8.8–10.2 g)

    • Appearance: Yellow crystalline solid.

Step 2: Synthesis of this compound

Mechanism: Williamson Ether Synthesis (


). The phenoxide anion attacks the methyl iodide electrophile.

Reagents:

Reagent MW ( g/mol ) Equiv. Amount
Intermediate (Step 1) 174.54 1.0 8.7 g (50 mmol)
Methyl Iodide (MeI) 141.94 1.5 4.7 mL

| Potassium Carbonate (


)  | 138.21 | 2.0 | 13.8 g |
| DMF (Anhydrous)  | Solvent | - | 45 mL |

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Solubilization: Dissolve the intermediate (2-Chloro-3-hydroxy-6-nitropyridine, 8.7 g) in anhydrous DMF (45 mL).

  • Deprotonation: Add solid

    
     (13.8 g) in one portion. The mixture may turn a deeper yellow/orange due to phenoxide formation. Stir for 15 minutes at room temperature.
    
  • Alkylation: Add Methyl Iodide (4.7 mL) dropwise via syringe.

  • Reaction: Stir the heterogeneous mixture at room temperature for 4 hours. Conversion is usually quantitative.

  • Workup: Pour the reaction mixture into water (200 mL). Extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash combined organics with water (

    
     mL) and brine (
    
    
    
    mL) to remove DMF.
  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Usually not required. If necessary, recrystallize from Ethanol/Heptane or purify via silica gel chromatography (10-30% EtOAc in Hexanes).

    • Expected Yield: 90–95%

    • Appearance: Pale yellow solid.[3]

Analytical Controls & Troubleshooting

Analytical Data (Expected)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    8.10 (d,
    
    
    Hz, 1H, H-5), 7.45 (d,
    
    
    Hz, 1H, H-4), 4.05 (s, 3H,
    
    
    ).
    • Note: The coupling constant of ~8.5 Hz is characteristic of ortho coupling between H4 and H5.

  • LC-MS:

    
     (consistent with Cl isotope pattern).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Temperature too high (>20°C) during addition.Maintain strict 0-5°C control. High temps promote dinitration or oxidation.
Isomer Mixture Formation of 4-nitro isomer.Ensure starting material is pure. The 6-nitro isomer is thermodynamically favored; extended reaction time helps.
Incomplete Methylation Wet DMF or old MeI.Use anhydrous DMF. Add 0.1 eq extra MeI if reaction stalls.
Product Color Dark/Brown crude.Oxidation byproducts.[4] Filtration through a short silica plug removes colored impurities.

References

  • Regioselectivity of Pyridinol Nitration: Pyridine and Its Derivatives, Part II; Weissberger, A., Ed.; Interscience: New York, 1961. (Classic text establishing hydroxyl directing effects).
  • Synthesis of 2-Chloro-3-hydroxy-6-nitropyridine (Intermediate)

    • ChemicalBook Entry for CAS 162607-06-9. Link

  • Target Molecule Identification

    • PubChem Entry for this compound (CAS 886371-75-1). Link

  • Analogous Methodologies

    • Jang, M. et al. "Metal-free reduction of aromatic nitro compounds."[5] Guidechem Protocol Reference. (Cited for general nitro-pyridine handling).[3][6][7] Link

Sources

Application Note: Scale-Up Synthesis of 2-Chloro-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details a robust, scalable protocol for the synthesis of 2-Chloro-3-methoxy-6-nitropyridine , a critical heterocyclic building block used in the development of bioactive pharmacophores (e.g., imidazo[4,5-b]pyridines).

Unlike its more common isomer (2-chloro-6-methoxy-3-nitropyridine), the 3-methoxy-6-nitro substitution pattern requires precise control over regioselectivity during the nitration step. This protocol utilizes a Sequential Methylation-Nitration Strategy , selected for its scalability and safety profile compared to direct nucleophilic substitution routes which often yield inseparable mixtures of isomers.

Key Process Features:
  • Regiocontrol: Leverages the strong para-directing effect of the 3-methoxy group to install the nitro group at the 6-position.

  • Purification: Designed to avoid column chromatography, utilizing recrystallization for multi-gram to kilogram scale-up.

  • Safety: Includes critical exotherm management protocols for the nitration step.

Synthetic Route Visualization

The following workflow illustrates the conversion of commercially available 2-chloro-3-hydroxypyridine to the target nitro-pyridine.

SynthesisRoute cluster_regio Regiochemistry Logic SM Starting Material 2-Chloro-3-hydroxypyridine (CAS: 28981-97-7) Step1 Step 1: O-Methylation MeI, K2CO3, Acetone Reflux, 6h SM->Step1 INT Intermediate 2-Chloro-3-methoxypyridine Step2 Step 2: Nitration HNO3, H2SO4 0°C to RT INT->Step2 Exotherm Control PROD Target Product This compound (CAS: 886371-75-1) Step1->INT Step2->PROD Note1 3-OMe directs Para (Pos 6) over Ortho (Pos 4)

Caption: Two-step synthetic pathway emphasizing the regioselective nitration driven by the 3-methoxy substituent.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-methoxypyridine

Rationale: The hydroxy group must be methylated prior to nitration. Free phenols are susceptible to oxidation and tar formation under mixed-acid conditions. The methoxy group provides the necessary steric bulk and electronic direction to favor the 6-position.

Reagents & Materials:

  • 2-Chloro-3-hydroxypyridine (1.0 eq)

  • Methyl Iodide (MeI) (1.2 eq) OR Dimethyl Sulfate (DMS) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq, anhydrous)

  • Acetone (10 volumes)

Protocol:

  • Charge: To a reactor equipped with a mechanical stirrer and reflux condenser, charge 2-Chloro-3-hydroxypyridine and Acetone.

  • Base Addition: Add K₂CO₃ in a single portion. The suspension will turn yellow/orange.

  • Alkylation: Add Methyl Iodide dropwise over 30 minutes, maintaining temperature <30°C.

    • Scale-up Note: If using DMS, add strictly at 20-25°C to avoid rapid exotherms.

  • Reaction: Heat to reflux (approx. 56°C) for 4–6 hours. Monitor by HPLC/TLC (Target R_f ~0.6 in 30% EtOAc/Hex).

  • Work-up: Cool to Room Temperature (RT). Filter off inorganic salts. Rinse the cake with Acetone.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude oil.

  • Purification: If the purity is <95%, distill under high vacuum or pass through a short silica plug.

ParameterSpecification
Appearance Pale yellow oil or low-melting solid
Yield 90–95%
Critical Control Ensure K₂CO₃ is anhydrous to prevent hydrolysis of MeI.
Step 2: Nitration to this compound

Rationale: This is the critical step. The 3-methoxy group activates the pyridine ring. Positions 2 is blocked by Cl. Position 4 is ortho to OMe, and Position 6 is para to OMe. Electronic resonance and steric hindrance from the 2-Cl/3-OMe pocket strongly favor the 6-position .

Reagents & Materials:

  • 2-Chloro-3-methoxypyridine (1.0 eq)

  • Sulfuric Acid (H₂SO₄), 98% (5.0 volumes)

  • Fuming Nitric Acid (HNO₃), >90% (1.5 eq)

  • Ice/Water for quenching

Protocol:

  • Dissolution: Charge H₂SO₄ to the reactor and cool to 0–5°C. Slowly add 2-Chloro-3-methoxypyridine. Caution: Exothermic solvation.

  • Nitration: Add Fuming HNO₃ dropwise via an addition funnel.

    • CRITICAL: Maintain internal temperature below 10°C throughout addition.

    • Rate: Adjust addition rate based on cooling capacity.

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 3–5 hours.

    • Monitoring: Check HPLC. Disappearance of SM and appearance of product (more polar than SM).

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 volumes) with vigorous stirring. The product should precipitate as a pale solid.

  • Isolation: Filter the solid. Wash the cake with copious amounts of cold water until the filtrate pH is neutral (>pH 4).

  • Purification (Recrystallization):

    • Dissolve the crude wet cake in boiling Ethanol (or Isopropanol).

    • Cool slowly to 0°C to crystallize.

    • Filter and dry under vacuum at 40°C.

ParameterSpecification
Appearance Yellow to off-white crystalline solid
Yield 75–85%
Regioselectivity >95:5 (6-nitro vs 4-nitro)
Melting Point Expected range: 104–108°C (Isomer dependent, verify with standard)

Analytical Data & Quality Control

Verify the identity of the scaled-up batch using the following markers.

TechniqueExpected Signal / Characteristic
HPLC Purity >98% (Area %). Impurity: 4-nitro isomer (should be <0.5%).
1H NMR (CDCl₃) δ 4.05 (s, 3H, OMe); δ 7.50 (d, 1H, H-4); δ 8.20 (d, 1H, H-5). Note: The coupling constant (J) between H4 and H5 (~8-9 Hz) confirms the ortho relationship, indicating 2,3,6-substitution.
Mass Spec [M+H]+ = 189/191 (Cl isotope pattern).

Process Safety & Hazard Management

1. Nitration Runaway Risk: Nitration of activated pyridines can be energetic.

  • Control: Ensure the reactor has a functioning jacket cooling system and emergency dump valve.

  • Validation: Perform a DSC (Differential Scanning Calorimetry) on the reaction mass before scaling >100g to determine the onset temperature of decomposition.

2. Chemical Hazards:

  • Methyl Iodide: Potent alkylating agent (Carcinogen). Use in a closed system or high-efficiency fume hood.

  • Nitric Acid: Strong oxidizer. Incompatible with acetone (ensure Step 1 solvent is completely removed before Step 2).

References

  • PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2010). Process for preparation of nitropyridine derivatives (WO2010089773A2).

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed protocols and expert insights into the palladium-catalyzed cross-coupling reactions of 2-chloro-3-methoxy-6-nitropyridine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the practical and mechanistic nuances of leveraging this versatile building block in modern synthetic chemistry.

Introduction: The Strategic Value of this compound

This compound is a highly valuable heterocyclic building block in medicinal chemistry and materials science. Its unique electronic and steric properties, stemming from the interplay between the electron-withdrawing nitro group, the electron-donating methoxy group, and the reactive chloro-substituent, make it a prime substrate for a variety of palladium-catalyzed cross-coupling reactions. The pyridine core is a prevalent motif in numerous pharmaceuticals, and the strategic functionalization of this scaffold allows for the rapid generation of diverse molecular architectures.

The presence of the strongly deactivating nitro group at the 6-position significantly influences the reactivity of the C2-Cl bond, making it highly susceptible to oxidative addition to a Pd(0) center, which is the crucial first step in most cross-coupling catalytic cycles. However, the same electronic factors can also present challenges, such as catalyst inhibition or side reactions. This guide provides robust, field-tested protocols for Suzuki, Buchwald-Hartwig, and Sonogashira couplings, offering solutions to navigate these challenges and achieve high-yield, reproducible results.

Foundational Principles: The Catalytic Cycles

A foundational understanding of the catalytic cycles is paramount for troubleshooting and optimizing cross-coupling reactions. The three main types of reactions discussed herein generally follow a similar catalytic pathway involving a Pd(0)/Pd(II) cycle.

Catalytic_Cycles cluster_0 General Pd(0)/Pd(II) Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-Cl Pd(II)_Complex R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation_or_Coupling Transmetalation (Suzuki) or Amine Coordination (Buchwald) or Alkyne Binding (Sonogashira) Pd(II)_Complex->Transmetalation_or_Coupling Coupling Partner Intermediate R-Pd(II)-R'(L2) Transmetalation_or_Coupling->Intermediate Reductive_Elimination Reductive Elimination Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Product (R-R') Reductive_Elimination->Product

Figure 1: A generalized workflow for Palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. For a substrate like this compound, the choice of catalyst, ligand, and base is critical to outcompete potential side reactions, such as chloro-group reduction.

Expert Insights & Rationale:
  • Catalyst System: While Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ and a phosphine ligand often provide higher activity and stability. Ligands such as SPhos are particularly effective for heteroaromatic chlorides due to their electron-richness and steric bulk, which promote the reductive elimination step.

  • Base Selection: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is typically sufficient. The use of stronger bases like cesium carbonate (Cs₂CO₃) can sometimes accelerate the reaction but may also promote side reactions. The presence of water is crucial for the transmetalation step with boronic acids.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard for Suzuki couplings, ensuring solubility for both the organic and inorganic reagents.

Detailed Protocol: Suzuki-Miyaura Coupling

Reaction Scheme: (this compound) + (Aryl/Heteroaryl-Boronic Acid) --[Pd Catalyst, Base]--> (2-Aryl-3-methoxy-6-nitropyridine)

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in 1,4-dioxane to form the pre-catalyst solution.

  • Add the pre-catalyst solution to the Schlenk flask containing the solids.

  • Add additional 1,4-dioxane and degassed water to achieve a solvent ratio of approximately 4:1 (dioxane:water). The final concentration should be around 0.1 M with respect to the starting pyridine.

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling
Coupling Partner (R-B(OH)₂)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O1006~90%
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O1006~92%
3-Thiopheneboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O908~85%

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in the synthesis of many biologically active molecules. The electron-deficient nature of the pyridine ring makes it an excellent substrate for this reaction.

Expert Insights & Rationale:
  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or RuPhos is highly effective. These ligands facilitate both the oxidative addition and the C-N reductive elimination steps.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, although potassium phosphate (K₃PO₄) can be used for more sensitive substrates.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation and unwanted side reactions.

Detailed Protocol: Buchwald-Hartwig Amination

Reaction Scheme: (this compound) + (R¹R²NH) --[Pd Catalyst, Base]--> (2-(R¹R²N)-3-methoxy-6-nitropyridine)

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add NaOtBu (1.4 eq) to a dry Schlenk flask.

  • Add this compound (1.0 eq), Pd₂(dba)₃ (0.015 eq), and XPhos (0.03 eq).

  • Add anhydrous toluene, followed by the amine (1.1 eq).

  • Seal the flask and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by LC-MS. Reactions are often complete within 2-8 hours.

  • Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by flash chromatography.

Buchwald_Hartwig_Workflow Start Start: Assemble Reagents in Inert Atmosphere Reagents 2-Cl-Pyridine, Amine, Pd₂(dba)₃, XPhos, NaOtBu Start->Reagents Solvent Add Anhydrous Toluene Reagents->Solvent Heating Heat to 100-110 °C Solvent->Heating Monitoring Monitor by LC-MS Heating->Monitoring Workup Cool, Quench (NH₄Cl), Extract (EtOAc) Monitoring->Workup Purification Column Chromatography Workup->Purification Product Final C-N Coupled Product Purification->Product

Figure 2: Experimental workflow for the Buchwald-Hartwig amination protocol.

Sonogashira Coupling: C-C Alkyne Bond Formation

The Sonogashira coupling enables the direct linkage of a terminal alkyne to the pyridine core, providing access to a wide range of functionalized alkynylpyridines.

Expert Insights & Rationale:
  • Catalyst System: The classic Sonogashira catalyst system involves a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Base and Solvent: A liquid amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically used, often serving as both the base and the solvent. This creates the necessary conditions for the catalytic cycle to proceed efficiently.

Detailed Protocol: Sonogashira Coupling

Reaction Scheme: (this compound) + (Terminal Alkyne) --[Pd/Cu Catalyst, Base]--> (2-Alkynyl-3-methoxy-6-nitropyridine)

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous triethylamine as the solvent.

  • Add the terminal alkyne (1.5 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC).

  • Once complete, remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane or ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Troubleshooting and Key Considerations

  • Inert Atmosphere: All palladium-catalyzed reactions are sensitive to oxygen. The use of Schlenk techniques or a glovebox is essential for reproducibility and high yields.

  • Reagent Purity: The purity of reagents, especially the solvent and base, is critical. Anhydrous solvents should be used where specified.

  • Ligand Selection: If a reaction is sluggish, screening different phosphine ligands can often lead to significant improvements.

  • Homocoupling: In Sonogashira (Glaser coupling) and Suzuki reactions, homocoupling of the alkyne or boronic acid can be a side reaction. This can often be minimized by carefully controlling the reaction temperature and reagent stoichiometry.

References

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews URL: [Link]

  • Title: A Simple, Air-Stable Catalyst System for the Buchwald-Hartwig Amination of Aryl Chlorides Source: Organic Letters URL: [Link]

  • Title: The Sonogashira Coupling Reaction: A Powerful Tool in Organic Synthesis Source: Angewandte Chemie International Edition URL: [Link]

  • Title: SPhos: A Highly Active and Versatile Ligand for Palladium-Catalyzed Cross-Coupling Reactions Source: Journal of the American Chemical Society URL: [Link]

synthesis of 2-amino-3-methoxy-6-nitropyridine from 2-Chloro-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-3-methoxy-6-nitropyridine from 2-Chloro-3-methoxy-6-nitropyridine

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-amino-3-methoxy-6-nitropyridine, a valuable building block in medicinal chemistry and materials science. The protocol details the conversion of this compound via a nucleophilic aromatic substitution (SNAr) reaction.

The strategic placement of the amino, methoxy, and nitro groups on the pyridine scaffold makes the target molecule a versatile intermediate for developing complex molecular architectures.[1][2] This guide emphasizes the underlying chemical principles, provides a detailed and validated experimental protocol, and outlines the necessary safety and analytical procedures to ensure a successful and reproducible synthesis.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The conversion of this compound to its 2-amino analogue is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic systems (SN1 and SN2), SNAr reactions on aromatic rings have a unique mechanistic pathway, particularly for electron-deficient systems like nitropyridines.[3]

Causality Behind the Reaction's Feasibility:

  • Electron-Deficient Ring System: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 6-position.[4] This strong electron withdrawal creates a significant partial positive charge (δ+) on the carbon atoms of the ring, especially at the C2 and C4 positions, making them susceptible to attack by nucleophiles.[5]

  • Activation by the Nitro Group: The nitro group at the para-position (C6) relative to the leaving group (C2) is crucial. It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance.[3] This stabilization lowers the activation energy of the initial nucleophilic attack, which is the rate-determining step of the reaction.[6]

  • Good Leaving Group: The chloride ion (Cl⁻) is an effective leaving group, capable of accommodating a negative charge as it departs from the Meisenheimer complex to restore the aromaticity of the pyridine ring.

The reaction proceeds in two main steps:

  • Step 1 (Addition): The nucleophile (ammonia, NH₃) attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. This step is typically the slow, rate-determining step.[6]

  • Step 2 (Elimination): The aromaticity of the ring is restored by the elimination of the chloride leaving group. This step is fast and energetically favorable.[6]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStarting material.
Ammonium Hydroxide (28-30% NH₃ basis)ACS ReagentCommercially AvailableNucleophile source.
Ethanol (or Isopropanol)AnhydrousCommercially AvailableReaction solvent.
Deionized WaterHigh PurityLaboratory SupplyUsed for work-up.
Dichloromethane (DCM)ACS ReagentCommercially AvailableExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentCommercially AvailableDrying agent.
Celite® (or other filter aid)Laboratory GradeCommercially AvailableFor filtration.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor chromatography (if needed).
Equipment
  • Round-bottom flask or a pressure-rated reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Thermometer or temperature probe

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Synthesis Procedure

Workflow Visualization:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying A Dissolve this compound in ethanol in reaction vessel B Add ammonium hydroxide at room temperature A->B C Heat reaction mixture to reflux (e.g., 70-80°C) B->C D Monitor reaction by TLC (approx. 16-24 hours) C->D E Cool to room temperature, then cool in ice bath D->E F Filter the precipitated solid E->F G Wash solid with cold deionized water F->G H Recrystallize from ethanol (if necessary) G->H I Dry the product under vacuum H->I

Caption: Experimental workflow for the synthesis of 2-amino-3-methoxy-6-nitropyridine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 1.0 equivalent of this compound in a suitable solvent like ethanol or isopropanol (approximately 10-15 mL per gram of starting material).

  • Reagent Addition: To the stirred solution at room temperature, add an excess of concentrated ammonium hydroxide (e.g., 5-10 equivalents). The use of a sealed pressure vessel may be necessary to prevent the loss of ammonia gas upon heating and to facilitate the reaction at higher temperatures if required.[7]

  • Reaction Conditions: Heat the mixture to reflux (typically 70-80°C for ethanol) and maintain this temperature with vigorous stirring.[8]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes (e.g., 1:2 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 16-24 hours.[8][9]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. A yellow solid product should precipitate. Cool the mixture further in an ice bath for 30-60 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water to remove excess ammonia and ammonium salts, followed by a small amount of cold ethanol to remove residual impurities.

  • Drying and Purification: Dry the collected solid under vacuum. For higher purity, the crude product can be recrystallized from ethanol. The expected product is a yellow crystalline solid.[8]

Quantitative Data Summary
ParameterValue
Starting Material: this compound
Molecular Weight188.57 g/mol [10]
Moles (for a 10g scale)0.053 mol
Reagent: Ammonia (from 28% NH₄OH)
Molecular Weight17.03 g/mol
Equivalents~ 5 - 10
Product: 2-Amino-3-methoxy-6-nitropyridine
Molecular Weight169.14 g/mol [11]
Theoretical Yield (for a 10g scale)8.97 g
Expected Yield80-95%
Reaction Conditions
Temperature70-80 °C
Duration16-24 hours

Analytical Characterization of the Product

Validation of the final product's identity and purity is critical.

  • Melting Point: The melting point of the purified 2-amino-3-methoxy-6-nitropyridine should be determined and compared with literature values. The closely related isomer, 2-amino-6-methoxy-3-nitropyridine, has a melting point of 167-169°C, which can serve as a reference point.[9]

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), the proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) protons, and a broad singlet for the amino (-NH₂) protons.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: Key vibrational bands should be observed:

    • N-H stretching for the primary amine at ~3300-3500 cm⁻¹.

    • Asymmetric and symmetric N-O stretching for the nitro group at ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹, respectively.

  • Mass Spectrometry (MS): Analysis by MS should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the product (169.14 g/mol ).

Safety Precautions and Hazard Management

Adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12]

  • Handling Reagents:

    • This compound: This compound is an irritant. Avoid contact with skin and eyes and prevent inhalation of dust.[10]

    • Ammonium Hydroxide: This is corrosive and has a pungent, irritating vapor. Handle only in a well-ventilated fume hood.[13]

  • Reaction Vapors: The reaction should be conducted in a well-ventilated fume hood to avoid exposure to solvent and ammonia vapors.[14]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous waste should be neutralized before disposal.

Mechanistic Visualization

The following diagram illustrates the SNAr mechanism for this synthesis.

Sources

Leveraging 2-Chloro-3-methoxy-6-nitropyridine in Solid-Phase Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This technical guide provides an in-depth exploration of 2-Chloro-3-methoxy-6-nitropyridine as a pivotal reagent in solid-phase synthesis (SPS). Designed for researchers, medicinal chemists, and drug development professionals, this document details the chemical principles, validated protocols, and strategic applications of this versatile building block. Our focus is on empowering research teams to construct diverse chemical libraries of substituted aminopyridines, a scaffold prevalent in numerous therapeutic agents.

Strategic Overview: The Utility of this compound

This compound is a highly functionalized pyridine derivative engineered for chemical synthesis. Its strategic value in solid-phase synthesis stems from three key structural features:

  • A Highly Reactive C2-Chloride: The chlorine atom at the 2-position is exceptionally labile, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is significantly enhanced by the electron-withdrawing effects of both the pyridine ring nitrogen and the nitro group at the 6-position.[1]

  • A Reducible C6-Nitro Group: The nitro group serves a dual purpose. Initially, it acts as a powerful activating group for the SNAr reaction. Subsequently, it can be selectively reduced to a primary amine under mild conditions, providing a secondary point for diversification.[2][3]

  • A Modulating C3-Methoxy Group: The methoxy group provides steric and electronic influence, directing the regioselectivity of reactions and modifying the physicochemical properties of the final compounds.

This unique combination allows for a sequential, multi-step synthetic route on a solid support, where purification is streamlined to simple washing steps. This is paramount for the efficient generation of compound libraries essential for high-throughput screening in drug discovery.

Core Synthetic Rationale

The primary application involves a two-stage process performed on a solid support. First, a resin-bound primary or secondary amine displaces the C2-chloride. Second, the C6-nitro group is reduced to an amine. This creates a 2,6-diamino-3-methoxypyridine scaffold, which can be cleaved from the resin or further functionalized at the newly formed C6-amino group.

G cluster_resin Solid Support cluster_reaction On-Resin Chemistry cluster_cleavage Cleavage & Isolation Resin Resin Support (e.g., Rink Amide) Resin_NH2 Resin-Bound Primary Amine Resin->Resin_NH2 Amine Loading SNAr_Product Resin-Bound 2-amino-3-methoxy- 6-nitropyridine Resin_NH2->SNAr_Product SₙAr Reaction + DIPEA, NMP Reagent 2-Chloro-3-methoxy- 6-nitropyridine Reagent->SNAr_Product Reduced_Product Resin-Bound 2,6-diamino-3-methoxypyridine SNAr_Product->Reduced_Product Reduction + SnCl₂·2H₂O Final_Product Final Product: Substituted Diaminopyridine Reduced_Product->Final_Product Cleavage + TFA Cocktail

Figure 1: General workflow for the solid-phase synthesis of substituted diaminopyridines.

In-Depth Application Protocol: Synthesis of a 2,6-Diaminopyridine Library

This section provides a detailed, step-by-step protocol for the synthesis of a substituted 2,6-diamino-3-methoxypyridine derivative using Rink Amide resin as the solid support.

Materials and Reagents
Reagent/MaterialGrade/SpecificationSupplier ExamplePurpose
Rink Amide MBHA Resin100-200 mesh, ~0.6 mmol/gMajor Resin SuppliersSolid support
This compound>98% PurityChemical SuppliersPyridine Scaffold
Dichloromethane (DCM)AnhydrousStandard Chemical SuppliersResin Swelling/Washing
N-Methyl-2-pyrrolidone (NMP)AnhydrousStandard Chemical SuppliersReaction Solvent
N,N-Diisopropylethylamine (DIPEA)Reagent GradeStandard Chemical SuppliersNon-nucleophilic Base
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)>98% PurityStandard Chemical SuppliersReducing Agent
Trifluoroacetic Acid (TFA)Reagent GradeStandard Chemical SuppliersCleavage Reagent
Triisopropylsilane (TIS)Reagent GradeStandard Chemical SuppliersScavenger
Deionized WaterHigh PurityIn-house or SupplierScavenger
Diethyl EtherAnhydrousStandard Chemical SuppliersProduct Precipitation
Step-by-Step Experimental Protocol

Step 1: Resin Preparation and Swelling

  • Place Rink Amide resin (100 mg, 0.06 mmol) in a fritted solid-phase synthesis vessel.

  • Add anhydrous Dichloromethane (DCM, 2 mL) and allow the resin to swell for 30 minutes at room temperature on a shaker.

  • Drain the DCM.

  • Wash the resin sequentially with N-Methyl-2-pyrrolidone (NMP) (3 x 2 mL) to prepare for the reaction.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Causality: This step couples the pyridine scaffold to the resin-bound amine. The use of a polar aprotic solvent like NMP is crucial for solvating the reagents and facilitating the reaction. DIPEA is a bulky, non-nucleophilic base that effectively scavenges the HCl generated during the reaction without competing with the resin-bound amine nucleophile.

  • Prepare a stock solution of this compound (121.5 mg, 0.6 mmol, 10 eq.) and DIPEA (209 µL, 1.2 mmol, 20 eq.) in 1.2 mL of NMP.

  • Add 0.2 mL of this stock solution (containing 10 eq. of the pyridine and 20 eq. of DIPEA) to the swollen resin.

  • Seal the vessel and place it on an orbital shaker at 50°C for 16 hours.

  • Drain the reaction solution and wash the resin thoroughly with NMP (5 x 2 mL) and DCM (5 x 2 mL) to remove all excess reagents and byproducts.

  • Self-Validation Checkpoint: A small sample of the resin can be subjected to a chlorine test (e.g., Beilstein test) to confirm the displacement of the chloride. A negative result indicates a successful reaction.

Step 3: On-Resin Nitro Group Reduction

  • Causality: Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro groups to amines.[4] It is effective in the presence of various functional groups and is well-suited for solid-phase applications. The reaction is typically performed at an elevated temperature to ensure complete conversion.

  • Prepare a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (67.7 mg, 0.3 mmol, 5 eq.) in NMP (1 mL).

  • Add the solution to the resin from the previous step.

  • Seal the vessel and shake at 65°C for 6 hours.

  • Drain the solution and wash the resin with NMP (5 x 2 mL), a 1:1 mixture of NMP/water (2 x 2 mL), and finally DCM (5 x 2 mL).

  • Self-Validation Checkpoint: The disappearance of the yellow color often associated with nitropyridine compounds on the resin beads is a visual indicator of a successful reduction. A quantitative assessment can be made using a colorimetric test for amines (e.g., Kaiser test), which should now be strongly positive.

Step 4: Cleavage from Resin and Product Isolation

  • Causality: A strong acid, TFA, is required to cleave the linker attaching the product to the Rink Amide resin. TIS and water are included as scavengers to quench reactive cationic species that can be formed during cleavage, preventing side reactions and product degradation.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.

  • Add the cleavage cocktail (2 mL) to the dry resin.

  • Shake the vessel at room temperature for 2 hours.

  • Drain the filtrate containing the cleaved product into a clean collection tube.

  • Wash the resin with an additional portion of the cleavage cocktail (1 mL) and combine the filtrates.

  • Reduce the volume of the TFA solution under a stream of nitrogen gas.

  • Add cold diethyl ether (10 mL) to precipitate the crude product.

  • Centrifuge the mixture, decant the ether, and dry the solid product under vacuum.

  • Analyze the final product for purity and identity using LC-MS and NMR.

Further Diversification: Creating Chemical Libraries

The true power of this methodology lies in the ability to create vast libraries of compounds. The 2,6-diamino-3-methoxypyridine scaffold generated on the resin is an ideal starting point for further derivatization at the C6-amine position before cleavage.

G cluster_reactions Post-Reduction Derivatization (On-Resin) cluster_reagents Reagent Classes Start Resin-Bound 2,6-diamino-3-methoxypyridine Amide Amide Formation Start->Amide Sulfonamide Sulfonamide Formation Start->Sulfonamide Urea Urea Formation Start->Urea Acyl R-COCl (Acyl Chlorides) Acyl->Amide Sulfonyl R-SO₂Cl (Sulfonyl Chlorides) Sulfonyl->Sulfonamide Iso R-NCO (Isocyanates) Iso->Urea

Figure 2: Diversification pathways from the on-resin diaminopyridine scaffold.

By reacting the resin-bound intermediate with libraries of acyl chlorides, sulfonyl chlorides, or isocyanates, a multitude of unique compounds can be synthesized in parallel, followed by a final cleavage step. This diversity-oriented approach is highly efficient for generating novel chemical matter for biological screening.

References

  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Application of 2-chlorotrityl resin in solid phase synthesis of (Leu15)-gastrin I and unsulfated cholecystokinin octapeptide. Selective O-deprotection of tyrosine. International Journal of Peptide and Protein Research, 34(5), 394-400. Retrieved from [Link]

  • 常熟市联创化学有限公司. (2012). Preparation method of 2-amino-3-nitro pyridine. CN102827131A.
  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

  • U.S. Patent No. 7,256,295 B2. (2007). Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
  • U.S. Patent No. 10,253,2010 B. (2012). Preparation method of 2-chloro-3-aminopyridine. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-3-methoxy-6-nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-Chloro-3-methoxy-6-nitropyridine .

This guide prioritizes the Hydroxyl-First Route (Nitration of 2-chloro-3-hydroxypyridine followed by O-methylation), as direct nitration of 2-chloro-3-methoxypyridine frequently results in low yields due to ipso-substitution, demethylation, and poor regioselectivity.[1]

Status: Operational Subject: Yield Optimization & Troubleshooting Target Molecule: this compound (CAS: Analogous to 38533-61-8 isomers) Core Challenge: Regioselectivity (6-nitro vs 4-nitro) and prevention of nucleophilic displacement of chlorine.

Part 1: Critical Process Parameters (The "Why" Behind the Yield)

Module A: The Nitration Bottleneck (Regioselectivity)

The most common cause of yield loss is poor regiocontrol during the nitration of 2-chloro-3-hydroxypyridine .[1]

  • The Chemistry: The 3-hydroxyl group is a strong ortho/para director.[1]

    • Ortho (Pos 2): Blocked by Chlorine.[1][2]

    • Ortho (Pos 4): Sterically accessible but electronically less favored than position 6 in acidic media due to the pyridine nitrogen's influence.[1]

    • Para (Pos 6): The target position.[1][2][3][4][5][6][7][8]

  • The Failure Mode: High temperatures (>20°C) during HNO3 addition promote nitration at the 4-position and dinitration.[1]

  • The Fix: Maintain reaction temperature < 5°C during addition. Use fuming HNO3 in H2SO4 to ensure the formation of the nitronium ion without excessive water, which can hydrolyze the chloro-group.[1]

Module B: The "Hidden" Workup Trap (pH Control)

The intermediate, 2-chloro-3-hydroxy-6-nitropyridine , is a "nitropyridinol."[1] It is significantly more acidic than the starting material due to the electron-withdrawing nitro group.[1]

  • The Failure Mode: During workup, if you neutralize to pH 7-8 (standard for many organics), the product deprotonates to form the water-soluble nitropyridinate salt.[1] You will lose the product in the aqueous waste. [1]

  • The Fix: Quench on ice, but ensure the final pH is strongly acidic (pH 1-2) to precipitate the free phenol form.[1]

Module C: Methylation Selectivity (O- vs N-Alkylation)

Pyridones/Pyridinols are ambident nucleophiles.[1]

  • The Failure Mode: Using strong bases (NaH) or polar protic solvents can favor N-methylation (forming the pyridone isomer) over O-methylation (forming the desired methoxy pyridine).[1] Furthermore, using methoxide (NaOMe) will displace the activated 2-Chlorine via SNAr.[1]

  • The Fix: Use K2CO3 in Acetone or DMF with Methyl Iodide (MeI) .[1] Avoid alkoxide bases entirely.[1]

Part 2: Optimized Experimental Protocol

Step 1: Regioselective Nitration

Precursor: 2-Chloro-3-hydroxypyridine[1]

  • Setup: Charge 2-chloro-3-hydroxypyridine (1.0 eq) into conc. H2SO4 (5.0 vol) in a reactor with overhead stirring. Cool to 0°C .[1][6][8]

  • Addition: Dropwise add fuming HNO3 (1.1 eq) / H2SO4 mixture, maintaining internal temp < 5°C . Note: Exotherm is sharp.[1]

  • Reaction: Stir at 0-5°C for 2 hours, then allow to warm to 20°C for 1 hour. Monitor by HPLC/TLC.[1]

  • Workup (Critical): Pour reaction mixture onto crushed ice (10 vol).

    • Observation: A yellow precipitate should form.[1][6][8]

    • Action: If no precipitate, the solution is too dilute or not acidic enough (unlikely with H2SO4).[1]

  • Isolation: Filter the solid. Wash with cold water.[1][3] Dry under vacuum at 45°C.[1][6]

    • Yield Target: 75-85%[1]

    • Intermediate: 2-Chloro-3-hydroxy-6-nitropyridine.[1]

Step 2: O-Methylation (The "Soft" Alkylation)

Precursor: 2-Chloro-3-hydroxy-6-nitropyridine[1]

  • Setup: Suspend the Step 1 intermediate (1.0 eq) in anhydrous DMF (10 vol) or Acetone (15 vol).

  • Base: Add K2CO3 (1.5 eq, anhydrous, chemically pure). Stir for 30 min at RT.[1][4]

    • Visual: Mixture turns bright yellow/orange (formation of phenoxide anion).[1]

  • Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise.

    • Warning: Do not use NaOMe; it will displace the 2-Cl.[1]

  • Reaction: Stir at 40°C (if DMF) or Reflux (if Acetone) for 4-6 hours.

  • Workup:

    • Remove solvent in vacuo (if Acetone).[1][6]

    • Dilute with water.[1][6] Extract with EtOAc.[1][8]

    • Wash organic layer with brine (removes DMF).[1]

  • Purification: Recrystallize from Ethanol/Heptane if necessary.

    • Yield Target: 85-90%[1]

Part 3: Troubleshooting & FAQs

Diagnostic Table[1]
SymptomProbable CauseCorrective Action
Low Yield (Step 1) Product lost in aqueous filtrate.[1]Check pH of filtrate.[1] If pH > 2, acidify with HCl to precipitate the nitropyridinol.[1]
Mixture of Isomers Nitration temp too high (>10°C).[1]Repeat with strict cryo-cooling during HNO3 addition.[1]
Loss of Chlorine SNAr hydrolysis or displacement.[1]Avoid water during nitration (use fuming HNO3).[1][6] Avoid alkoxide bases in Step 2.[1]
Product is a Pyridone N-alkylation occurred.[1][5]Switch solvent to Acetone/K2CO3.[1] Avoid NaH. Ensure MeI is added after base equilibration.
Tar/Black Gunk Thermal runaway during nitration.[1]Addition rate was too fast. The pyridine ring is electron-rich (hydroxy) and prone to oxidation.[1]
Frequently Asked Questions

Q: Can I nitrate 2-chloro-3-methoxypyridine directly to save a step? A: It is possible but not recommended .[1] The methoxy group activates the ring similarly to the hydroxyl, but direct nitration often leads to ipso-substitution (displacing the methoxy) or demethylation under harsh acidic conditions.[1] The Hydroxyl-first route is robust and industrially scalable.[1]

Q: Why is my Step 1 product soluble in water? A: The nitro group at position 6 makes the 3-OH proton highly acidic (pKa ~5-6).[1] In tap water (pH 7), it exists as an anion.[1] You must filter from a strongly acidic media.[1]

Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes, DMS is a viable alternative and often cheaper for scale-up.[1] However, MeI is generally cleaner for bench-scale optimization as it leaves no acidic sulfate byproducts that complicate workup.[1]

Part 4: Visual Logic & Workflow

Diagram 1: Synthesis Pathway & Decision Tree

This diagram illustrates the critical decision points to avoid side reactions.

SynthesisPath Start Start: 2-Chloro-3-hydroxypyridine Nitration Step 1: Nitration (HNO3/H2SO4, <5°C) Start->Nitration CheckTemp Check: Temp > 10°C? Nitration->CheckTemp SideProduct1 Byproduct: 4-Nitro Isomer (Low Regioselectivity) CheckTemp->SideProduct1 Yes Intermediate Intermediate: 2-Chloro-3-hydroxy-6-nitropyridine CheckTemp->Intermediate No (<5°C) WorkupCheck Workup: pH Check Intermediate->WorkupCheck LossWater Loss: Product dissolves as salt (pH > 3) WorkupCheck->LossWater Basic/Neutral Methylation Step 2: Methylation (MeI / K2CO3 / Acetone) WorkupCheck->Methylation Acidic (pH 1) BaseCheck Check: Base Used? Methylation->BaseCheck SideProduct2 Byproduct: 2-Methoxy displacement (Using NaOMe) BaseCheck->SideProduct2 NaOMe SideProduct3 Byproduct: N-Methyl Pyridone (Using NaH/Polar Solvent) BaseCheck->SideProduct3 NaH FinalProduct Target: This compound BaseCheck->FinalProduct K2CO3

Caption: Critical Process Pathway highlighting thermal risks (Step 1) and base-selection risks (Step 2).

Diagram 2: Troubleshooting The Nitration Workup

A specific logic flow for recovering yield from the nitration step.

WorkupLogic Problem Issue: Low Yield after Nitration CheckFiltrate Analyze Aqueous Filtrate (HPLC/LCMS) Problem->CheckFiltrate Result1 Product Found in Filtrate CheckFiltrate->Result1 Result2 No Product (Tar/Decomp) CheckFiltrate->Result2 Action1 Action: Acidify to pH 1 Extract with EtOAc Result1->Action1 Action2 Action: Reduce Nitration Temp Slow down HNO3 addition Result2->Action2

Caption: Diagnostic workflow for recovering lost yield during the nitration workup.

References

  • Preparation of 2-chloro-3-hydroxypyridine: Syngenta Participations AG.[1] (1999).[1][2] Process for the preparation of 2-chloro-3-hydroxy pyridine. EP0939079B1.[1][2] European Patent Office.[1][2] Link

  • Nitration of 2-chloro-6-alkoxypyridines (Comparative Chemistry): Bayer CropScience AG.[1] (2010).[1][9] Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. WO2010118208.[1] WIPO.[1] Link

  • General Pyridine Nitration & Regioselectivity: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.[1] (Standard text for pyridine directing effects).

  • Alkylation of Hydroxypyridines: Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry. Link

Sources

Technical Support Center: Synthesis of 2-Chloro-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Chloro-3-methoxy-6-nitropyridine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals navigate the common challenges associated with this synthesis. Our goal is to explain the causality behind experimental choices, ensuring you can anticipate and mitigate potential side reactions effectively.

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically involves the electrophilic nitration of 2-Chloro-3-methoxypyridine using a mixture of nitric acid and sulfuric acid. While seemingly straightforward, the pyridine ring's electronic nature, combined with the directing effects of the chloro and methoxy substituents, presents significant challenges. The primary obstacles that researchers encounter are controlling the regioselectivity of the nitration and preventing undesired side reactions during the reaction and subsequent workup.

This guide will address the most common issues, including the formation of isomeric impurities, hydrolysis byproducts, and challenges in product purification.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

FAQ 1: My reaction produces a mixture of nitro-isomers. How can I improve the yield of the desired this compound?

Question: I've performed the nitration of 2-Chloro-3-methoxypyridine, but my analysis (HPLC/GC-MS) shows a significant amount of the 2-Chloro-3-methoxy-5-nitropyridine isomer along with my desired 6-nitro product. Why is this happening, and how can I improve the regioselectivity?

Answer: This is the most common challenge in this synthesis. The formation of the 5-nitro isomer is a competing reaction pathway driven by the electronic directing effects of the substituents on the pyridine ring.

Mechanistic Explanation: The pyridine ring is naturally electron-deficient and deactivated towards electrophilic aromatic substitution.[1] The substituents play a crucial role in directing the incoming electrophile (the nitronium ion, NO₂⁺):

  • -OCH₃ Group (at C3): The methoxy group is an activating, ortho, para-director due to its ability to donate electron density via resonance. Relative to the C3 position, the ortho positions are C2 and C4, and the para position is C6.

  • -Cl Group (at C2): The chloro group is deactivating overall but is also an ortho, para-director. Its para position is C5.

  • Pyridine Nitrogen: The nitrogen atom is strongly deactivating, particularly at the ortho (C2, C6) and para (C4) positions.

The nitration occurs at positions C5 and C6 due to a combination of these effects. The desired C6-nitration is favored by the strong para-directing effect of the methoxy group. However, the C5 position is activated by being para to the chloro substituent, leading to the formation of the undesired 2-Chloro-3-methoxy-5-nitropyridine isomer.[2]

Troubleshooting & Optimization: Controlling the reaction conditions is critical to favor the formation of the 6-nitro isomer.

  • Temperature Control: Maintain a low temperature (0-10°C) during the addition of the nitrating mixture. Exothermic reactions can lead to a loss of selectivity. After the initial addition, allowing the reaction to proceed at a controlled, moderately elevated temperature may be necessary for completion, but this must be carefully optimized.

  • Nitrating Agent: The choice and concentration of the nitrating agent are crucial. Using a mixture of fuming nitric acid and concentrated sulfuric acid is common.[3] The precise ratio can influence the outcome.

  • Order of Addition: Adding the 2-Chloro-3-methoxypyridine substrate to the pre-chilled nitrating acid mixture (reverse addition) can often provide better control over the initial exotherm and improve selectivity compared to adding the acid to the substrate.

FAQ 2: I'm observing a byproduct that is more polar than my product and starting material. Could it be a hydrolysis product?

Question: During my workup, especially after neutralizing the acid, I isolate a byproduct that I suspect is 2-Hydroxy-3-methoxy-6-nitropyridine. What causes this, and how can I prevent it?

Answer: Yes, the formation of 2-Hydroxy-3-methoxy-6-nitropyridine is a likely side reaction. The chlorine atom at the C2 position of the pyridine ring becomes highly susceptible to nucleophilic aromatic substitution (SNAr) once the strongly electron-withdrawing nitro group is installed at the C6 position.

Mechanistic Explanation: The nitro group at C6 withdraws electron density from the ring, making the C2 position more electrophilic and prone to attack by nucleophiles. During aqueous workup, water or hydroxide ions (from neutralization) can act as nucleophiles, displacing the chloride leaving group. This hydrolysis is often exacerbated by elevated temperatures during quenching or neutralization.

Troubleshooting & Optimization:

  • Low-Temperature Quenching: Always pour the reaction mixture onto crushed ice or into ice-cold water to dissipate heat rapidly.[4][5]

  • Controlled Neutralization: When neutralizing the acidic solution with a base (e.g., NaOH, Na₂CO₃), perform the addition slowly while maintaining a low temperature (<10°C) with an ice bath. Localized "hot spots" of high pH and temperature will significantly accelerate hydrolysis.

  • Extraction: Once neutralized, proceed with the extraction into an organic solvent without delay to minimize the product's contact time with the aqueous basic medium.

FAQ 3: Is it possible for the methoxy group to be cleaved during the reaction?

Question: Could the harsh acidic conditions of the nitration cleave the methyl-ether bond, leading to the formation of 2-Chloro-3-hydroxy-6-nitropyridine?

Answer: While less common than the formation of the 5-nitro isomer or hydrolysis of the chloro group, demethylation is a chemically plausible side reaction under the strongly acidic and potentially high-temperature conditions of nitration. Concentrated sulfuric acid, especially at elevated temperatures and for prolonged reaction times, can catalyze the cleavage of aryl methyl ethers.

Troubleshooting & Optimization:

  • Minimize Reaction Time: Monitor the reaction progress closely using TLC or HPLC. Once the starting material is consumed, proceed with the workup promptly to avoid extended exposure to the harsh acidic medium.

  • Avoid Excessive Temperatures: Adhere strictly to the optimized temperature profile for the reaction. Avoid unnecessarily high temperatures, as this will accelerate both demethylation and other side reactions.

III. Visual Workflows & Pathways

Reaction Pathway Diagram

The following diagram illustrates the primary synthetic route to this compound and the formation of key side products.

G cluster_0 Reaction Step cluster_1 Products & Byproducts cluster_2 Process Conditions Start 2-Chloro-3-methoxypyridine Nitration Nitration (HNO3, H2SO4) Start->Nitration Main_Product Desired Product: This compound Nitration->Main_Product Major Pathway Isomer Side Product: 2-Chloro-3-methoxy-5-nitropyridine Nitration->Isomer Competing Pathway (Regioselectivity Issue) Workup Aqueous Workup (Quenching, Neutralization) Main_Product->Workup Hydrolysis Side Product: 2-Hydroxy-3-methoxy-6-nitropyridine Workup->Hydrolysis Hydrolysis (High pH/Temp)

Caption: Synthesis pathway and major side reactions.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common issues during the synthesis.

G Start Problem: Low Yield or Impure Product Analysis Analyze crude product by HPLC/GC-MS/NMR Start->Analysis Isomer_Check High % of 5-Nitro Isomer? Analysis->Isomer_Check Hydrolysis_Check Presence of Hydroxy Byproduct? Analysis->Hydrolysis_Check Isomer_Check->Hydrolysis_Check No Isomer_Sol Optimize Reaction: 1. Lower temp during addition (0-5°C) 2. Check order of addition 3. Adjust acid ratio Isomer_Check->Isomer_Sol Yes Hydrolysis_Sol Optimize Workup: 1. Quench on ice quickly 2. Keep temp <10°C during neutralization 3. Minimize time in aqueous base Hydrolysis_Check->Hydrolysis_Sol Yes Purification Proceed to Purification Protocol Hydrolysis_Check->Purification No Isomer_Sol->Analysis Re-run & Analyze Hydrolysis_Sol->Analysis Re-run & Analyze

Caption: Decision tree for troubleshooting synthesis issues.

IV. Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired 6-nitro isomer by carefully controlling the reaction conditions.

  • Preparation: In a flame-dried, three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (98%).

  • Cooling: Cool the sulfuric acid to 0-5°C using an ice-salt bath.

  • Nitrating Mixture: Slowly add fuming nitric acid via the dropping funnel to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, slowly add 2-Chloro-3-methoxypyridine dropwise, maintaining the internal temperature between 0°C and 5°C throughout the addition.

  • Reaction: After the addition is complete, stir the mixture at 0-5°C for 1 hour. Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). If the reaction is sluggish, allow the temperature to slowly rise to room temperature and stir for an additional 2-4 hours.

  • Workup (Quenching): Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Neutralization: Cool the resulting aqueous solution in an ice bath. Slowly add a cold 40% NaOH solution or solid sodium carbonate in portions to neutralize the acid to a pH of ~7, ensuring the temperature is kept below 10°C at all times.

  • Extraction: Extract the neutralized mixture with dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of Crude Product via Alkaline Wash

This method is effective for removing the 2-Chloro-3-methoxy-5-nitropyridine isomer, which is often difficult to separate by standard recrystallization.[6]

  • Dissolution: Dissolve the crude product obtained from Protocol 1 in a suitable water-insoluble organic solvent like toluene.

  • Alkaline Treatment: Transfer the solution to a flask and add an aqueous solution of a weak base, such as 10-20% potassium carbonate or 24% ammonia water.[6]

  • Stirring: Stir the two-phase mixture vigorously at a moderately elevated temperature (e.g., 30-40°C) for several hours (3-12 hours).[6] The alkaline solution will selectively react with or dissolve the undesired 5-nitro isomer more readily than the 6-nitro isomer.

  • Phase Separation: After stirring, cool the mixture to room temperature and separate the aqueous and organic layers.

  • Washing: Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid should be significantly enriched in the desired this compound. Further purification can be achieved by recrystallization from a solvent such as heptane.[6]

V. Data Summary

ParameterRecommended ConditionRationale
Nitration Temperature 0-10°CImproves regioselectivity, minimizing the formation of the 5-nitro isomer.
Workup Quenching Pouring acid onto excess iceRapidly dissipates heat, preventing hydrolysis and demethylation.[4][5]
Workup Neutralization <10°C with slow base additionPrevents localized heat and high pH, which cause hydrolysis of the 2-chloro group.
Purification Method Alkaline Wash (K₂CO₃ or NH₄OH)Selectively removes the 5-nitro isomer, which is difficult to separate by other means.[6]

VI. References

  • MDPI - Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available at: [Link]

  • Google Patents - CN110218177B: Preparation method of 2, 6-dichloro-3-nitropyridine. Available at:

  • Google Patents - CN102584688A: Preparing method of 2,6-dichloro-3-nitropyridine. Available at:

  • CABI Digital Library - Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. Available at: [Link]

  • Google Patents - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. Available at:

  • Google Patents - US7256295B2: Process for producing 2,3-diamino-6-methoxypyridine. Available at:

  • PubChem - 2-Chloro-6-methoxy-3-nitropyridine. Available at: [Link]

  • Chemistry Stack Exchange - Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available at: [Link]

  • Google Patents - US20060080790A1: Process for producing 2,3-diamino-6-methoxypyridine. Available at:

  • Google Patents - CN102532010B: Preparation method of 2-chloro-3-aminopyridine. Available at:

  • PubChem - 2-Chloro-3-methoxy-5-nitropyridine. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Chloro-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-3-methoxy-6-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. The primary challenge in its purification arises from the formation of isomeric impurities during the nitration of the pyridine ring, which are often difficult to remove using standard crystallization techniques.[1] This guide provides proven strategies to overcome these obstacles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: Low Purity After Recrystallization - Persistent Isomeric Impurity

Symptoms:

  • Your purified product shows a melting point lower than the expected 78-80°C.[2]

  • NMR or GC analysis indicates the presence of a persistent impurity with a similar mass and fragmentation pattern to the desired product.

  • Multiple recrystallization attempts result in significant yield loss with only marginal improvement in purity.[1]

Probable Cause: The most common and difficult-to-remove impurity is the regioisomer, 2-Chloro-3-methoxy-5-nitropyridine. This isomer is formed during the nitration of the precursor and has very similar solubility properties to the desired 3-nitro isomer, making separation by simple recrystallization inefficient.[1]

Solution: Alkaline Wash Treatment A highly effective method to remove acidic and other impurities, including the problematic 5-nitro isomer, is to treat the crude product with an alkaline solution.[1] This process selectively reacts with or partitions impurities, allowing for their removal.

Experimental Protocol: Alkaline Wash Purification

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as toluene. A recommended ratio is approximately 1 gram of crude product to 3 mL of toluene.[1]

  • Alkaline Wash:

    • Prepare a 24% aqueous ammonia solution.[1]

    • Add the ammonia solution to the toluene solution of your compound. Use a volume of ammonia solution equal to the volume of toluene.[1]

    • Stir the biphasic mixture vigorously at a controlled temperature of 40°C for 12 hours.[1] This extended contact time is crucial for the selective removal of impurities.

  • Phase Separation: After stirring, separate the aqueous and organic phases. The purified product will remain in the toluene layer.

  • Solvent Removal: Distill off the toluene under vacuum. The temperature of the distillation should not exceed 90°C to prevent degradation of the product.[1]

  • Final Precipitation and Isolation:

    • To the remaining liquid residue, add heptane to precipitate the purified product.[1]

    • Cool the mixture to induce complete crystallization.

    • Collect the crystals by filtration and dry them at 40-45°C.[1]

This method has been shown to yield this compound with a purity of 99-100% and a melting point of 79°C.[1]

Workflow Diagram: Alkaline Wash Purification

PurificationWorkflow cluster_dissolution Step 1: Dissolution cluster_wash Step 2: Alkaline Wash cluster_separation Step 3: Phase Separation cluster_isolation Step 4: Isolation dissolve Dissolve crude product in Toluene add_ammonia Add 24% aqueous ammonia solution dissolve->add_ammonia Transfer solution stir Stir vigorously at 40°C for 12 hours add_ammonia->stir separate Separate aqueous and organic (Toluene) phases stir->separate Allow phases to settle distill Distill off Toluene (max 90°C) separate->distill Process Toluene phase precipitate Add Heptane to precipitate product distill->precipitate filter_dry Filter and dry crystals (40-45°C) precipitate->filter_dry end end filter_dry->end High-purity product

Sources

Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with the challenging substrate, 2-Chloro-3-methoxy-6-nitropyridine. This electron-deficient heteroaryl chloride presents unique obstacles, including catalyst inhibition and competing side reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve optimal reaction outcomes.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Problem 1: Low to No Product Formation

Q: My reaction shows minimal or no conversion of this compound. What are the primary factors I should investigate?

A: Failure to form the desired product is the most common issue and typically points to a fundamental problem with one of the core reaction components. The C-Cl bond in your substrate is notoriously difficult to activate, and the pyridine nitrogen can inhibit the catalyst.[1] Here is a systematic approach to diagnosing the issue:

  • The Catalyst System (Palladium Precatalyst & Ligand): This is the most critical variable. Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating aryl chlorides.[2][3]

    • Causality: The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step.[3][4] This step requires an electron-rich, sterically bulky ligand on the palladium to facilitate the cleavage of the strong C-Cl bond.[1] The pyridine nitrogen can also coordinate to the palladium center, leading to inactive catalyst complexes.[5][6]

    • Solution: Switch to a modern catalyst system designed for challenging couplings. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1] These ligands promote oxidative addition and can prevent the formation of inactive palladium dimers. We recommend starting with a pre-formed catalyst (precatalyst) to ensure a consistent Pd:ligand ratio and improve reproducibility.

  • The Base: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4][7]

    • Causality: The base activates the organoboron species, making it more nucleophilic.[7] An inappropriate base can lead to side reactions like protodeborylation (loss of the boronic acid) or fail to facilitate transmetalation effectively.

    • Solution: For this substrate, a moderately strong inorganic base is a good starting point. Aqueous K₂CO₃ is a common first choice.[8] If you observe significant protodeborylation, switching to an anhydrous base like K₃PO₄ may be beneficial.[8] Avoid strong nucleophilic bases like alkoxides (e.g., NaOtBu) initially, as they can promote side reactions.

  • Solvent and Temperature:

    • Causality: The solvent must solubilize all components and influence the reactivity of the catalyst and base.[9] Many Suzuki reactions require elevated temperatures (60–100 °C) to drive the reaction forward.[4]

    • Solution: A mixture of an organic solvent with water is often optimal. 1,4-Dioxane/water or Toluene/water are excellent starting points.[4][10][11] The water helps to dissolve the inorganic base and facilitates the transmetalation step. Ensure the reaction temperature is sufficiently high; start at 80 °C and consider increasing to 100-110 °C if no conversion is observed.

Problem 2: Reaction Stalls / Incomplete Conversion

Q: My reaction proceeds to about 40-60% conversion and then stops, even with extended reaction times. What could be causing this catalyst deactivation?

A: Catalyst deactivation is a common problem, especially with heteroaromatic substrates. When a reaction stalls, it means the active Pd(0) catalyst is being consumed or inhibited over time.

  • Catalyst Inhibition by Pyridine Nitrogen:

    • Causality: The lone pair of electrons on the pyridine nitrogen in your substrate (and product) can bind strongly to the palladium center.[5] This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively poisoning your catalyst.

    • Solution: The choice of ligand is critical to mitigate this. Sterically bulky ligands, such as XPhos or SPhos, can create a crowded environment around the palladium center, which disfavors coordination by the pyridine nitrogen.[1] Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes help overcome partial inhibition by ensuring enough active catalyst remains to complete the reaction.

  • Oxidative Degradation:

    • Causality: The active Pd(0) species is sensitive to oxygen. If the reaction is not maintained under a strictly inert atmosphere, the catalyst can be oxidized to inactive Pd(II) species. This can also promote the homocoupling of your boronic acid partner.[12]

    • Solution: Ensure your reaction setup is rigorously degassed. The "freeze-pump-thaw" method is highly effective. Alternatively, sparging your solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst can significantly reduce oxygen levels.[13] Maintain a positive pressure of inert gas throughout the reaction.

Problem 3: Significant Side Product Formation

Q: I am observing a significant amount of 3-methoxy-6-nitropyridine (dehalogenated starting material) in my crude reaction mixture. How can I prevent this?

A: The formation of the dehalogenated product arises from a competing reaction pathway where the chloro group is replaced by a hydrogen atom.

  • Causality: This side reaction, known as hydrodehalogenation, can occur after the oxidative addition step. The Ar-Pd(II)-Cl intermediate can react with a hydride source in the mixture, followed by reductive elimination to yield the dehalogenated product.[12] Common hydride sources include solvent impurities (e.g., isopropanol), certain bases, or the boronic acid itself.

  • Solution:

    • Use High-Purity Solvents: Ensure your solvents are anhydrous and free of alcohol contaminants.

    • Screen Your Base: Some bases are more prone to generating hydride species. If using a carbonate base, consider switching to a phosphate (K₃PO₄) or fluoride (CsF, KF) base, which are less likely to participate in this side reaction.[7][8]

    • Minimize Water: While some water is often beneficial, excess water can promote protodeborylation, which can sometimes be linked to pathways that also lead to dehalogenation. If using K₃PO₄, you can often run the reaction under nearly anhydrous conditions.

Q: My boronic acid is being consumed, but I'm getting a mixture of the desired product, homocoupled boronic acid (biaryl byproduct), and the protonated starting boronic acid. What is causing this?

A: This indicates two distinct side reactions are occurring: protodeborylation and homocoupling.

  • Protodeborylation:

    • Causality: This is the protonolysis of the C-B bond of your boronic acid. It is often promoted by aqueous acidic or strongly basic conditions and elevated temperatures.

    • Solution:

      • Control the Base: Use the minimum effective amount of base (typically 2-3 equivalents).

      • Consider Anhydrous Conditions: As mentioned, switching to an anhydrous base like K₃PO₄ in a solvent like dioxane or toluene can significantly suppress this side reaction.[8]

      • Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeborylation than the corresponding boronic acids.[12]

  • Homocoupling:

    • Causality: The homocoupling of the boronic acid is primarily driven by the presence of oxygen and Pd(II) species.[12] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which then catalyzes the homocoupling reaction.

    • Solution: The most effective solution is rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere, as detailed under "Problem 2". Using a Pd(0) precatalyst or ensuring your Pd(II) precatalyst is efficiently reduced to Pd(0) at the start of the reaction can also help.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is the best starting point for coupling with this compound?

A: For this electron-deficient and potentially inhibiting substrate, a highly active catalyst system is required. We recommend starting with a second-generation Buchwald precatalyst like SPhos Pd G2 or XPhos Pd G3 . These are air-stable, easy to handle, and contain bulky, electron-rich phosphine ligands that excel at activating C-Cl bonds and resisting pyridine inhibition.[1] N-heterocyclic carbene (NHC) based catalysts, such as PEPPSI-IPr , are also excellent choices known for their high activity with aryl chlorides.[7]

Q2: How do I select the right base, and what are the pros and cons of different types?

A: Base selection is a critical optimization parameter.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are good general-purpose bases. They are inexpensive and effective for many Suzuki couplings. They are typically used in an aqueous/organic solvent mixture. The main drawback is their potential to promote protodeborylation in sensitive substrates.

  • Inorganic Phosphates (K₃PO₄): This is often the base of choice when protodeborylation or dehalogenation is a problem. It is less nucleophilic than carbonates and can be used under anhydrous or near-anhydrous conditions, which enhances the stability of the boronic acid.[8]

  • Fluorides (KF, CsF): Fluoride bases can be very effective, especially for substrates with base-sensitive functional groups.[7] The fluoride ion is thought to activate the boronic acid by forming a highly nucleophilic trifluoroborate species in situ.

  • Organic Bases (e.g., Triethylamine, DBU): These are generally not recommended for this type of Suzuki coupling as they can act as ligands, interfering with the catalyst, and are often not strong enough to effectively promote transmetalation.

Q3: What is the optimal solvent system for this reaction?

A: The ideal solvent should dissolve the starting materials while facilitating the interaction of the aqueous base and the organic components. A biphasic system is often most effective.

  • Recommended Starting Points:

    • 1,4-Dioxane / Water (4:1 or 5:1 ratio): A very common and effective system.[10][11]

    • Toluene / Water (4:1 or 5:1 ratio): Another excellent choice, especially for higher temperature reactions.

    • Tetrahydrofuran (THF) / Water: A good option, though its lower boiling point limits the reaction temperature.[4]

  • Polar Aprotic Solvents (DMF, DMAc): While sometimes necessary for solubility, solvents like DMF can influence reaction selectivity and may be harder to remove during workup.[4][9] They should be considered if solubility is a major issue in other systems.

Q4: How critical is degassing and maintaining an inert atmosphere?

A: It is absolutely critical for achieving high yields and reproducibility. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive state. This oxidation not only halts the primary catalytic cycle but also promotes the unwanted homocoupling of the boronic acid.[12] Failure to maintain inert conditions is one of the most common reasons for failed or low-yielding Suzuki reactions.

Section 3: Recommended Protocols

Protocol 1: General Starting Conditions

This protocol provides a robust starting point for the Suzuki coupling of this compound.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio, to make the solution ~0.1 M in the limiting reagent). The solution should be sparged with argon for 15-20 minutes prior to use.

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G2, 2 mol%) to the flask under a positive flow of inert gas.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small, quenched aliquots.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Section 4: Data & Visualization

Table 1: Recommended Reaction Parameters for Optimization
ParameterRecommended Starting PointOptimization RangeRationale & Key Considerations
Pd Precatalyst SPhos Pd G2XPhos Pd G3, PEPPSI-IPrBulky, electron-rich ligands are essential for C-Cl activation.[1][7]
Catalyst Loading 2 mol %1–5 mol %Higher loading can overcome catalyst inhibition but increases cost.
Boronic Acid 1.2 equiv1.1–2.0 equivA slight excess drives the reaction to completion. Too much can complicate purification.
Base K₃PO₄ (3 equiv)K₂CO₃, Cs₂CO₃, CsFK₃PO₄ minimizes protodeborylation.[8] Carbonates are a good aqueous alternative.
Solvent Dioxane/H₂O (5:1)Toluene/H₂O, 2-MeTHF/H₂OBiphasic systems are generally effective.[4][10][11]
Temperature 100 °C80–120 °CHigher temperatures are often needed for C-Cl bond activation.
Concentration 0.1 M0.05–0.5 MHigher concentrations can increase reaction rate but may cause solubility issues.
Diagrams

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) add Oxidative Addition pd2 Ar-Pd(II)L₂(X) add->pd2 trans Transmetalation pd2->trans pd2_ar Ar-Pd(II)L₂(Ar') trans->pd2_ar reduct Reductive Elimination pd2_ar->reduct reduct->pd0 product Ar-Ar' (Product) reduct->product arx Ar-X (this compound) arx->add ar_boronic Ar'-B(OH)₂ + Base ar_boronic->trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting_Workflow start Reaction Issue: Low Yield / No Product check_catalyst 1. Is the catalyst system optimal? (e.g., SPhos/XPhos Pd G2/G3) start->check_catalyst change_catalyst Switch to a more active catalyst/ligand system. check_catalyst->change_catalyst No check_base 2. Is the base effective? (e.g., K₃PO₄, K₂CO₃) check_catalyst->check_base Yes change_catalyst->check_base change_base Screen alternative bases (e.g., CsF, different carbonate). check_base->change_base No check_conditions 3. Are conditions appropriate? (Temp ≥ 100°C, Degassed?) check_base->check_conditions Yes change_base->check_conditions change_conditions Increase temperature. Ensure rigorous degassing. check_conditions->change_conditions No success Problem Solved check_conditions->success Yes change_conditions->success

Caption: A workflow for troubleshooting low-yield Suzuki couplings.

Section 5: References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Chem Help ASAP. Suzuki cross-coupling reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

  • Organometallics. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Organic Letters. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]

  • ResearchGate. Comparative yields for Suzuki‐Miyaura couplings. [Link]

  • NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • PMC - NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]

  • The Journal of Organic Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

Sources

Technical Support Center: Troubleshooting the Buch-wald-Hartwig Amination of 2-Chloro-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with the Buchwald-Hartwig amination of 2-Chloro-3-methoxy-6-nitropyridine. This particular substrate presents a unique set of challenges due to its electronic properties, and this document provides in-depth, field-tested solutions to common problems.

Introduction: Understanding the Substrate's Challenges

The Buchwald-Hartwig amination is a powerful tool for forming C–N bonds.[1][2] However, the substrate this compound is particularly challenging for two primary reasons:

  • Electron-Deficient Heteroaromatic System : The pyridine ring, further deactivated by a potent nitro-group, makes the initial oxidative addition of the palladium catalyst to the C-Cl bond a kinetically demanding step. Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[3][4]

  • Potential for Side Reactions : The strong electron-withdrawing nature of the nitro group can activate the pyridine ring for nucleophilic aromatic substitution (SNAr), which can compete with the desired palladium-catalyzed pathway. Furthermore, the nitro group itself can potentially interact with the low-valent palladium catalyst, leading to catalyst deactivation.

This guide will address these issues in a practical, question-and-answer format to help you navigate these complexities.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction shows low or no conversion of the starting material. What are the most likely causes and how can I fix it?

Answer:

Low conversion is the most common issue and almost always points to a problem with the catalytic cycle's initiation, specifically the oxidative addition step.[5][6] Given the unreactive nature of the aryl chloride, the choice of catalyst, ligand, and reaction conditions is critical.

Causality & Explanation: The palladium(0) species in the catalytic cycle must insert into the C-Cl bond. For an electron-deficient substrate like this compound, this step is often the rate-limiting one. The ligand's job is to make the palladium center more electron-rich and sterically accessible to facilitate this insertion.[7][8]

Troubleshooting Protocol:

  • Evaluate Your Catalyst & Ligand System:

    • Palladium Source: Using Pd(OAc)₂ is common but can be unreliable as it requires in situ reduction to the active Pd(0) species.[3][4] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or, even better, a palladium pre-catalyst. Pre-catalysts are designed to cleanly and efficiently generate the active L-Pd(0) species upon exposure to a base.[4][9]

    • Ligand Choice: Standard ligands may not be sufficient. You need bulky, electron-rich phosphine ligands designed for activating aryl chlorides. These ligands promote the formation of the highly reactive monoligated L₁Pd(0) complex, which is crucial for the oxidative addition step.[8][10]

  • Increase Reaction Temperature: The oxidative addition to aryl chlorides often requires higher temperatures than for aryl bromides or iodides.[3] If you are running the reaction at 80 °C, try incrementally increasing the temperature to 100-110 °C. Monitor for potential decomposition of your starting materials or product at these higher temperatures.

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the reaction. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.

Recommended Ligands for Aryl Chloride Activation
Ligand NameKey FeaturesRationale for Use
XPhos Bulky, electron-rich biaryl phosphine.Generally excellent for activating aryl chlorides. Promotes fast reductive elimination.[10]
SPhos Similar to XPhos, but with a different substitution pattern that can sometimes offer complementary reactivity.A strong alternative if XPhos gives suboptimal results.
RuPhos Highly active for coupling with secondary amines.[5]Consider if your amine coupling partner is a secondary amine.
tBuBrettPhos Specifically designed for coupling primary amines, minimizing diarylation.[5]The ligand of choice when working with primary amines to avoid side products.
Q2: I'm observing a significant amount of a byproduct that appears to be the dehalogenated starting material (3-methoxy-6-nitropyridine). How can I prevent this?

Answer:

The formation of the dehalogenated (or hydrodehalogenated) product is a well-known side reaction in Buchwald-Hartwig aminations.[1][9] It competes directly with the desired C-N bond formation and is often more prevalent with primary amines.[9]

Causality & Explanation: This side reaction occurs via a process called β-hydride elimination from a palladium-amide intermediate.[1] Instead of the desired reductive elimination to form the C-N bond, a β-hydrogen from the amine is transferred to the palladium, which then reductively eliminates to form the dehalogenated arene and an imine.

Troubleshooting Workflow for Dehalogenation

G start High Dehalogenation Observed ligand Switch to a Bulkier Ligand (e.g., Josiphos-type or tBuBrettPhos) start->ligand Steric hindrance disfavors β-hydride elimination base Use a Weaker, Non-Nucleophilic Base (e.g., Cs2CO3, K3PO4) start->base Strong bases can promote side reactions temp Lower Reaction Temperature start->temp Lower energy reduces rate of side reaction amine Consider Amine Equivalents (e.g., Benzophenone Imine for NH3) start->amine If using ammonia, surrogates can prevent complications result Minimized Side Reaction ligand->result base->result temp->result amine->result

Caption: Logic diagram for minimizing dehalogenation.

Troubleshooting Protocol:

  • Ligand Modification: The steric environment around the palladium center is crucial. Using bulkier ligands can sterically hinder the conformation required for β-hydride elimination, thus favoring the desired reductive elimination pathway. Bidentate ligands like Josiphos have also been shown to suppress this side reaction.[11]

  • Base Selection: While strong bases like NaOtBu often give the fastest reaction rates, they can also promote side reactions.[5] Consider screening weaker inorganic bases like Cs₂CO₃ or K₃PO₄. These can be less aggressive and may provide a better selectivity profile.[4]

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway relative to the productive C-N coupling. Try reducing the temperature by 10-20 °C and monitor the reaction progress.

  • Amine Equivalents: If you are attempting to couple ammonia, this is notoriously difficult due to its tendency to bind tightly to palladium and promote side reactions.[1] Using an ammonia surrogate, such as benzophenone imine or a silylamide, followed by hydrolysis, is a much more reliable method to install a primary amino group.[1][12]

Q3: Which base and solvent combination is optimal for this specific substrate?

Answer:

The choice of base and solvent is highly interdependent and crucial for success. For your substrate, which has a potentially base-sensitive nitro group, a careful selection is required.

Causality & Explanation: The base's primary role is to deprotonate the amine (or the N-H bond in the palladium-amine complex) to form the palladium-amido intermediate, which is necessary for the final reductive elimination step.[13] The solvent must dissolve all components, including the inorganic base, to a sufficient degree and be stable at the required reaction temperature. Poor solubility is a common and underestimated cause of reaction failure.[4]

Recommended Starting Conditions & Optimization Strategy:

ParameterRecommendationRationale & Considerations
Base 1. NaOtBu (Sodium tert-butoxide) 2. Cs₂CO₃ (Cesium Carbonate)NaOtBu is a strong base that often provides the fastest rates, but it is incompatible with many electrophilic functional groups.[4][5] Cs₂CO₃ is a milder and often more functional-group-tolerant choice, though it may require higher temperatures.[4][14] Its good solubility in some organic solvents is an advantage.[4]
Solvent 1. Toluene 2. 1,4-Dioxane 3. t-Amyl alcohol Toluene is a common non-polar solvent that works well with strong alkoxide bases.[14][15] Dioxane is another excellent ethereal solvent.[4][15] Alcohols like t-amyl alcohol can sometimes accelerate the reaction but should be used with caution as they can participate in side reactions. Avoid chlorinated solvents, acetonitrile, or pyridine as they can inhibit the catalyst.[4]

Optimization Protocol:

  • Start with a robust combination: A good starting point is Pd₂(dba)₃ / XPhos as the catalyst system, NaOtBu as the base, and Toluene as the solvent, reacting at 100 °C.

  • If starting material is base-sensitive: If you observe decomposition or dark tarry mixtures, switch to a weaker base like Cs₂CO₃. This may require a slight increase in temperature or catalyst loading to achieve a comparable reaction rate.

  • Address solubility issues: If the reaction mixture is a thick, difficult-to-stir slurry, this can indicate poor solubility of the base.[4] In such cases, switching to a solvent that better solubilizes the base (e.g., dioxane for Cs₂CO₃) or simply increasing the solvent volume can be beneficial.

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

BHCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl (Rate-Limiting Step) AmineComplex Pd(II)-Amine Complex OxAdd->AmineComplex + HNR'R'' (Ligand Exchange) AmidoComplex Pd(II)-Amido Complex AmineComplex->AmidoComplex - Base-H+Cl- (Deprotonation) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) AmidoComplex->Product Forms C-N Bond SideReaction Dehalogenation (Ar-H) AmidoComplex->SideReaction β-Hydride Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

This diagram illustrates the key steps: oxidative addition of the aryl chloride to the Pd(0) catalyst, amine coordination and deprotonation to form the crucial Pd(II)-amido complex, and the final reductive elimination that forms the desired product and regenerates the catalyst.[1][5][13] The undesired β-hydride elimination pathway is also shown.

General Experimental Protocol

This protocol serves as a robust starting point for your experiments.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the this compound, the palladium pre-catalyst, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by the amine.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Buchwald-Hartwig amination. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Leeds. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved from [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021). YouTube. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. Retrieved from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved from [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. (n.d.). ACS Publications. Retrieved from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). ACS Publications. Retrieved from [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024). eScholarship.org. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Chloro-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Impurity Removal & Purification Protocols Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Module 1: Impurity Profiling & Causality

Before attempting purification, it is critical to understand the origin of the impurities.[1] In the synthesis of 2-Chloro-3-methoxy-6-nitropyridine (typically via nitration of 2-chloro-3-methoxypyridine), the interplay between the directing effects of the methoxy group and the pyridine nitrogen creates a specific impurity profile.

The Impurity Landscape
Impurity TypeSpecific CompoundOrigin (Causality)
Regioisomer 2-Chloro-3-methoxy-4-nitropyridine Competitive Substitution: The methoxy group at C3 directs electrophiles to C2 (blocked), C4 (ortho), and C6 (para).[1] While C6 is favored, C4 formation is the primary competing pathway.[1]
Hydrolysis Product 3-Methoxy-6-nitropyridin-2-ol (or tautomer)SNAr Reactivity: The C2-Chlorine is highly activated by the electron-withdrawing C6-Nitro group and the ring nitrogen.[1] Exposure to aqueous base or heat causes nucleophilic displacement of Cl by OH.[1]
Starting Material 2-Chloro-3-methoxypyridine Incomplete Reaction: Often due to stopping the reaction early to prevent dinitration or degradation.[1]
Inorganic Salts Sodium/Potassium Nitrate/SulfateWorkup Residue: Trapped within the crystal lattice during rapid precipitation.[1]
Visualizing the Pathway

The following diagram illustrates the formation of the target compound and its critical impurities.

ImpurityPathways Start Start: 2-Chloro-3-methoxypyridine Reagent Nitration (HNO3/H2SO4) Start->Reagent Target TARGET (Major) 2-Chloro-3-methoxy- 6-nitropyridine Reagent->Target Para-direction (Favored) Impurity1 IMPURITY (Regioisomer) 2-Chloro-3-methoxy- 4-nitropyridine Reagent->Impurity1 Ortho-direction (Competitive) Impurity2 IMPURITY (Hydrolysis) 3-Methoxy-6-nitropyridin-2-ol Target->Impurity2 Hydrolysis (Aq. Base/Heat)

Figure 1: Reaction pathway showing the divergence of starting material into the target 6-nitro isomer and the 4-nitro regioisomer, plus the risk of downstream hydrolysis.[1]

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific issues reported by researchers handling this scaffold.

Q1: My product has a persistent yellow/orange oily residue that resists crystallization. How do I remove it?

Diagnosis: This is likely the 4-nitro regioisomer or oligomeric tars formed during nitration.[1] The regioisomer often has a lower melting point and acts as a solvent, preventing the lattice formation of your target.[1] Corrective Action:

  • Trituration: Suspend the oily solid in cold Heptane or Hexane (non-polar).[1] The target 6-nitro isomer is typically less soluble in aliphatics than the 4-nitro isomer.[1] Sonicate for 20 minutes and filter.

  • Silica Plug: If trituration fails, dissolve the crude in minimal Dichloromethane (DCM) and pass it through a short pad of silica.[1] Elute with 5% Ethyl Acetate in Hexane to remove non-polar tars before attempting recrystallization.[1]

Q2: The melting point is broad and lower than expected (Target: ~78-80°C). Why?

Diagnosis: Hydrolysis contamination. If you used a strong base (like NaOH) to neutralize the nitration mixture, you likely displaced the chlorine atom.[1] Corrective Action:

  • Prevention: Always quench nitration mixtures into ice-water and neutralize with solid Sodium Bicarbonate or Sodium Acetate .[1] Never allow the pH to exceed 7.5-8.0.[1]

  • Remediation: The hydroxy-impurity is phenolic (acidic).[1] Dissolve your product in DCM and wash with 5% aqueous

    
    .[1] The impurity will deprotonate and move to the aqueous layer; the target (neutral) remains in the organic layer.[1]
    
Q3: I see a spot on TLC just below my product that streaks. What is it?

Diagnosis: This is often the demethylated byproduct (2-Chloro-6-nitropyridin-3-ol) or the hydrolysis product mentioned above.[1] The "streaking" on silica indicates an acidic proton (phenol).[1] Corrective Action: Add 1% Acetic Acid to your TLC eluent.[1] If the streak tightens into a distinct spot, it is a phenolic impurity.[1] Remove it via the carbonate wash method described in Q2.[1]

Module 3: Validated Purification Protocols

These protocols are designed to be self-validating. If the step doesn't produce the expected visual result, stop and re-evaluate.

Protocol A: Selective Recrystallization (Best for Regioisomer Removal)

Based on solubility differentials of chloronitropyridines [1, 2].[1]

Objective: Remove 4-nitro isomer and trace starting material. Solvent System: Toluene / Heptane (1:3 ratio).[1]

  • Dissolution: Place 10g of crude solid in a flask. Add 30 mL of Toluene . Heat to 60-65°C.[1]

    • Checkpoint: The solution should be clear. If dark solids remain, hot filter immediately.[1]

  • Precipitation: Remove from heat. While stirring moderately, slowly add 90 mL of Heptane dropwise over 20 minutes.

    • Why? The target compound is moderately soluble in toluene but insoluble in heptane.[1] The impurity is more soluble in the lipophilic mix.[1]

  • Crystallization: Allow the mixture to cool to room temperature naturally, then chill to 0-5°C for 2 hours.

  • Filtration: Filter the pale yellow crystals. Wash the cake with 20 mL of cold Heptane.

  • Drying: Vacuum dry at 40°C.

Protocol B: Column Chromatography (Polishing)

Objective: >99.5% purity for pharmaceutical applications.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of Hexane to 15% Ethyl Acetate in Hexane.[1]

  • Loading: Dissolve crude in minimal DCM (Dichloromethane). Do not use Methanol (risk of nucleophilic attack).[1]

Workflow Visualization:

PurificationLogic Start Crude Product (Post-Workup) Check Purity Check (HPLC/TLC) Start->Check HighPurity Purity > 90%? Check->HighPurity Recryst Protocol A: Recrystallization (Toluene/Heptane) HighPurity->Recryst Yes Column Protocol B: Column Chromatography (Hexane/EtOAc) HighPurity->Column No (<90%) Wash Acid/Base Wash (Remove Hydrolysis Products) Recryst->Wash If phenolic impurities persist Final Final Product (>99% Purity) Recryst->Final Column->Final Wash->Recryst

Figure 2: Decision matrix for selecting the appropriate purification strategy based on initial crude purity.

References

  • Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.[1] Patent EP0569876.[1] (Describes the toluene/heptane recrystallization logic for this specific scaffold). Link

  • GuideChem. Synthesis and properties of 2-Chloro-6-methoxy-3-nitropyridine. (Provides physical property data and solubility baselines for the isomer family). Link

  • PubChem. 2-Chloro-3-methoxy-5-nitropyridine Compound Summary. (Used for confirming logP and solubility characteristics of the regioisomer class).[1] Link[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitropyridines, as they may possess energetic or toxic properties.[1]

Sources

catalyst selection for cross-coupling with 2-Chloro-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with 2-Chloro-3-methoxy-6-nitropyridine . It addresses the specific electronic and steric challenges of this substrate, prioritizing experimental troubleshooting and catalyst selection logic.

Ticket ID: PYR-NITRO-002 Subject: Catalyst Selection & Troubleshooting for Cross-Coupling Status: Resolved (Senior Application Scientist Review)

Substrate Profile & Reactivity Analysis

Before selecting a catalyst, you must understand the "personality" of your molecule. This compound presents a dichotomy of high reactivity and high instability.

FeatureElectronic EffectExperimental Implication
2-Chloro Activated Leaving GroupHighly reactive toward Oxidative Addition (Pd) and Nucleophilic Attack (

).
6-Nitro Strong Electron WithdrawingCritical Risk: Makes the ring extremely electrophilic. Promotes rapid

side reactions with bases/nucleophiles. Potential for reduction to amine if hydride sources are present.[1]
3-Methoxy Steric & ElectronicSteric: Ortho-substitution creates hindrance at the Pd-center. Electronic: Resonance donation (

) slightly deactivates C-Cl, but induction (

) and the nitro group dominate.

The Core Challenge: The reaction is a race between the desired Palladium-Catalyzed Coupling and the undesired Nucleophilic Aromatic Substitution (


) .

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)[2]

FAQ 1: Why is my yield low despite 100% consumption of starting material?

Diagnosis: You are likely observing Competitive Hydrolysis or Etherification via


.
Because the pyridine ring is electron-deficient (activated by the 6-nitro group), the base used in the Suzuki reaction (e.g., 

,

) attacks the C-Cl bond faster than the Palladium catalyst can perform oxidative addition.

Solution:

  • Switch Bases: Stop using Hydroxides (NaOH, KOH) or Alkoxides (NaOEt). Use anhydrous weak bases like Potassium Phosphate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Water Control: While Suzuki requires some water for boronate activation, excess water promotes hydrolysis to the pyridone (2-hydroxy species). Use a 9:1 or 19:1 solvent:water ratio or use Potassium Fluoride (KF) in anhydrous conditions.

FAQ 2: Which catalyst handles the "Ortho-Effect" of the 3-Methoxy group?

Recommendation: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . The 3-methoxy group creates steric bulk near the reaction center. Standard triphenylphosphine (


) often fails to promote the reductive elimination step efficiently in crowded systems.

Recommended Systems:

  • Primary Choice: Pd(OAc)₂ + SPhos (or XPhos ).[2]

    • Why? SPhos is electron-rich (facilitates oxidative addition) and bulky (facilitates reductive elimination and protects the active Pd(0) species).

  • Pre-catalyst: XPhos Pd G3 or SPhos Pd G3 .

    • Why? These precatalysts ensure a 1:1 L:Pd ratio and rapid activation, minimizing the induction period where side reactions occur.

Standard Operating Procedure (SOP): Suzuki Coupling

Valid for Boronic Acids/Esters[2]

  • Charge Vessel: 1.0 equiv Substrate, 1.2 equiv Boronic Acid, 2.0 equiv

    
     (finely ground).
    
  • Catalyst: Add 2-5 mol% XPhos Pd G3 (CAS: 1445085-55-1).

  • Solvent: Add 1,4-Dioxane (degassed). If solubility is poor, use THF .

  • Water: Add degassed water (ratio 10:1 Dioxane:Water).

  • Temperature: Heat to 60–80°C . Do not overheat (>100°C) as nitro-group degradation can occur.

  • Workup: Filter through Celite immediately upon cooling to remove Pd black.

Module B: Buchwald-Hartwig vs. (C-N Bond Formation)

FAQ 3: Do I really need a Palladium catalyst for amination?

Answer: Likely NO. For 2-chloro-6-nitropyridines, the ring is so activated that


 (Nucleophilic Aromatic Substitution)  is often superior to Pd-catalysis. Adding Pd is often a waste of resources and introduces catalyst poisoning risks.

Decision Logic:

  • If Amine is Primary/Secondary & Unhindered (e.g., Morpholine, Aniline): Use

    
     .
    
    • Conditions: DIPEA (2 equiv) in DMF or DMSO at 60°C. No metal required.

  • If Amine is Weak/Hindered (e.g., Amides, bulky Anilines): Use Pd-Catalysis .

    • Conditions:BrettPhos Pd G3 with

      
       in Toluene.
      
Visual Troubleshooting: Pathway Competition

The diagram below illustrates the critical bifurcation between the desired catalytic cycle and the parasitic substitution pathway.

ReactionPathways Substrate 2-Cl-3-OMe-6-NO2-Pyridine OxAdd Oxidative Addition (Pd-Ar-Cl) Substrate->OxAdd Fast (Activated) SideProduct Hydrolysis/Ether Product (SnAr) Substrate->SideProduct Competitive SnAr (If Base is Strong) Pd0 Pd(0) Catalyst Pd0->OxAdd Base Nucleophilic Base (OH-, OR-) Base->SideProduct TransMet Transmetallation (Boronic Acid) OxAdd->TransMet Rate Limiting (Steric Bulk) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product

Caption: Competition between Pd-Catalyzed Cross-Coupling (Blue) and Nucleophilic Aromatic Substitution (Red). Strong bases favor the Red path.

Troubleshooting Matrix

IssueObservationRoot CauseCorrective Action
Reaction Stalls Conversion stops at ~50%; Pd black precipitates.Nitro Group Poisoning or Catalyst Deactivation.Switch to Pre-catalysts (e.g., XPhos Pd G3) instead of generating Pd(0) in situ. Increase catalyst loading to 5 mol%.
Byproduct Formation Mass spec shows M-Cl + OH (M-18) or M-Cl + OMe.

Hydrolysis.
Base is acting as a nucleophile.
Switch base from

to

or

. Use Anhydrous Toluene instead of DMF/Water.
No Reaction Starting material recovered.Steric Hindrance. 3-OMe blocking Pd approach.Use SPhos or RuPhos ligands. Ensure reaction temp is >60°C.
Reduction Nitro group becomes Amine (

).
Hydride Transfer. Solvent acting as H-source.Avoid Alcohols (MeOH, EtOH, iPrOH). Use Dioxane or Toluene .

References

  • Meringdal, J. W., et al. (2025).[3] Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Link

  • Hocek, M., et al. (2004). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines. SciSpace/Tetrahedron. Link

  • BenchChem Technical Notes . (2025). The Strategic Application of 2-Chloropyridine-3-boronic Acid in the Synthesis of Substituted Pyridines. Link

  • Organic Chemistry Portal . Buchwald-Hartwig Cross Coupling Reaction. Link

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing reactions involving 2-Chloro-3-methoxy-6-nitropyridine. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The nucleophilic aromatic substitution (SNAr) reaction is the cornerstone of this substrate's utility, and its success is profoundly governed by the choice of solvent. This guide provides in-depth, field-tested insights into selecting the right solvent system and troubleshooting common experimental issues.

Part 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses the core principles governing the reactivity of this compound and answers common questions regarding solvent selection.

Q1: What makes this compound reactive towards nucleophiles?

The reactivity of this substrate is a classic example of Nucleophilic Aromatic Substitution (SNAr). Aromatic rings are typically electron-rich and resist attack by nucleophiles. However, in this molecule, two key features overcome this barrier:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, reducing the electron density of the aromatic system and making it more susceptible to nucleophilic attack.

  • The Nitro Group (-NO₂): The powerful electron-withdrawing nitro group, positioned para to the chlorine leaving group, is crucial. It strongly delocalizes the negative charge of the intermediate formed during the reaction, significantly lowering the activation energy.[1][2][3] This intermediate is known as a Meisenheimer complex.[1][4][5]

The reaction proceeds via a two-step addition-elimination mechanism. The first step, the formation of the resonance-stabilized Meisenheimer complex, is typically the rate-determining step.[1]

Q2: Why is solvent choice so critical for this reaction?

The solvent plays a multifaceted role that extends beyond simply dissolving the reactants. It directly influences the reaction rate by differentially solvating the ground state of the reactants (especially the nucleophile) and the charged transition state/Meisenheimer complex. An ideal solvent will poorly solvate the nucleophile (increasing its reactivity) while strongly solvating the charge-delocalized Meisenheimer complex (stabilizing it).

Q3: What are the main classes of solvents, and how do they generally perform in this SNAr reaction?

Solvents are broadly categorized based on their polarity and their ability to donate hydrogen bonds.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are the solvents of choice for most SNAr reactions.[7] They possess high polarity to dissolve reactants and stabilize the charged Meisenheimer complex, but they lack acidic protons. This means they do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[7]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as hydrogen-bond donors.[6][8] They can severely hinder the reaction by forming a solvent shell around anionic nucleophiles, lowering their ground-state energy and increasing the activation barrier for the reaction.[9] This effect generally leads to significantly lower reaction rates compared to aprotic solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dioxane): These solvents are generally poor choices. They often fail to adequately dissolve polar or ionic nucleophiles and cannot effectively stabilize the charged Meisenheimer complex, leading to extremely slow or non-existent reactions.[10][11]

Q4: I see some literature using water as a solvent for SNAr. Is this ever a good idea?

While counterintuitive, water can sometimes be an effective solvent for SNAr reactions, particularly with neutral amine nucleophiles.[12] This phenomenon, sometimes attributed to an "on-water" effect where reactions are accelerated at the organic-water interface, can lead to clean reactions and high yields.[12] However, this is case-specific and should be evaluated experimentally. For most anionic nucleophiles, water remains a poor choice due to the strong hydration effects mentioned above.

Part 2: Troubleshooting Guide for SNAr Reactions

This section is formatted to help you diagnose and solve specific experimental problems.

Issue 1: My reaction is very slow or has stalled completely.

  • Question: Are you using a protic or nonpolar solvent?

  • Analysis: The most common cause of a slow SNAr reaction is the use of an inappropriate solvent. Protic solvents like methanol or ethanol can form a hydrogen-bond "cage" around your nucleophile, drastically reducing its reactivity.[9] Nonpolar solvents like toluene lack the polarity to stabilize the charged Meisenheimer complex intermediate, making its formation energetically unfavorable.[10]

  • ✔️ Solution: Switch to a high-polarity aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the gold standards for this chemistry. Acetonitrile (CH₃CN) is also a good option. If the reaction remains slow, gentle heating (e.g., 50-80 °C) can often accelerate the rate significantly.[10]

Issue 2: My starting material is consumed, but I see multiple products and a low yield of the desired compound.

  • Question: Are you using an alcohol (e.g., methanol, ethanol) as a solvent with a strong base?

  • Analysis: Alcohols can act as nucleophiles, especially in the presence of a base which generates the corresponding alkoxide. This can lead to a competing solvolysis reaction where the solvent displaces the chloride, resulting in an undesired ether byproduct.

  • ✔️ Solution:

    • Change Solvent: Immediately switch to an aprotic solvent (DMSO, DMF) to eliminate the possibility of solvolysis.

    • Purify Reagents: Ensure your nucleophile is pure and that your solvent is not contaminated.

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate to minimize potential side reactions.

Issue 3: My reagents won't fully dissolve in the solvent.

  • Question: Are you using a nonpolar or moderately polar solvent like Toluene, THF, or Dichloromethane?

  • Analysis: Many nucleophiles, especially if used as salts (e.g., sodium phenoxide, potassium thiophenoxide), have poor solubility in solvents with low dielectric constants. A heterogeneous reaction mixture will have poor kinetics and may not proceed to completion.

  • ✔️ Solution: Switch to DMSO or DMF. Their high polarity is excellent for dissolving a wide range of organic substrates and ionic salts, ensuring a homogeneous reaction environment.

Issue 4: My results are inconsistent between batches.

  • Question: Are you using anhydrous solvents and running the reaction under an inert atmosphere?

  • Analysis: Trace amounts of water in aprotic solvents can have a significant impact. Water can act as a protic source, partially solvating the nucleophile and reducing its potency. It can also react with very strong bases. This variability in water content can lead to inconsistent reaction times and yields.

  • ✔️ Solution: Use a dry, anhydrous grade of your chosen aprotic solvent. For sensitive reactions or when using highly reactive nucleophiles, it is best practice to run the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.

Part 3: Experimental Design & Protocols

This section provides validated, step-by-step procedures for conducting and optimizing your SNAr reactions.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a typical reaction between this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Anhydrous DMSO or DMF

  • Base (e.g., K₂CO₃ or DIPEA, 2.0 eq, optional but recommended for amine salts or to scavenge HCl)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound and the base (if used).

  • Solvent Addition: Add anhydrous DMSO (or DMF) to create a concentration of approximately 0.1-0.5 M with respect to the substrate. Stir the mixture until all solids are dissolved.

  • Nucleophile Addition: Add the amine nucleophile to the stirring solution at room temperature. If the amine is a salt (e.g., hydrochloride), ensure a non-nucleophilic base like DIPEA is used.

  • Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 60 °C). The reaction progress should be monitored to determine completion.

  • Monitoring (Self-Validation): Periodically take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. The disappearance of the starting material spot confirms the reaction is progressing. For more quantitative analysis, use LC-MS or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO/DMF and salts.[13]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure substituted product.[13]

Protocol 2: Workflow for Rapid Solvent Screening

This workflow allows for the efficient comparison of different solvents to find the optimal conditions for a new reaction.

Solvent_Screening_Workflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Parallel Reaction cluster_analysis Phase 3: Analysis & Decision Setup Prepare 4 Identical Vials: - Substrate (1.0 eq) - Nucleophile (1.2 eq) - Stir bar Solvents Add Solvents (equal volume): 1. Toluene (Nonpolar) 2. Methanol (Protic) 3. Acetonitrile (Aprotic) 4. DMSO (Aprotic, high polarity) Setup->Solvents Run Stir all vials at Room Temp for 2h Solvents->Run TLC Analysis by TLC/LC-MS: Spot each reaction mixture against the starting material. Run->TLC Decision Compare Conversion Rates TLC->Decision Optimize Select Best Solvent(s) (likely DMSO or Acetonitrile) for further optimization (temp, conc.) Decision->Optimize High Conversion Fail No Reaction Observed? Re-evaluate nucleophile stability or consider heating. Decision->Fail Low/No Conversion

Part 4: Data & Mechanistic Visualization

Mechanism of SNAr Reactivity

The following diagram illustrates the critical two-step mechanism. The choice of solvent directly impacts the stability of the Meisenheimer complex, which is the key to the reaction's success.

// Define nodes Reactants [label="Substrate + Nu⁻"]; TS1 [label="Transition State 1\n(Attack of Nu⁻)", shape=box, style=dashed]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized Anion)", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; TS2 [label="Transition State 2\n(Loss of Cl⁻)", shape=box, style=dashed]; Products [label="Product + Cl⁻"];

// Define edges and labels Reactants -> TS1 [label=" k₁ (Rate-Determining Step)\nFavored by Polar Aprotic Solvents"]; TS1 -> Intermediate; Intermediate -> TS2 [label=" k₂ (Fast)"]; TS2 -> Products; Intermediate -> Reactants [label=" k₋₁\nDisfavored by good stabilization"];

// Invisible nodes for alignment {rank=same; Reactants; Products;} {rank=same; TS1; TS2;} } odot Caption: SNAr addition-elimination mechanism.

Table 1: Properties of Common Solvents

This table provides a quick reference for the properties of solvents relevant to SNAr reactions. A higher dielectric constant (ε) generally indicates a better ability to stabilize charged intermediates.

SolventFormulaTypeDielectric Constant (ε) at 20°C
TolueneC₇H₈Nonpolar Aprotic2.4
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic7.6
MethanolCH₃OHPolar Protic33.0
AcetonitrileCH₃CNPolar Aprotic37.5
N,N-Dimethylformamide (DMF)C₃H₇NOPolar Aprotic38.3
Dimethyl sulfoxide (DMSO)C₂H₆OSPolar Aprotic47.2
Table 2: Expected Relative Rate Trends

This table summarizes the expected qualitative effect of solvent choice on the reaction rate of this compound with a typical anionic nucleophile.

SolventSolvent TypeNucleophile SolvationMeisenheimer Complex StabilizationExpected Relative Rate
TolueneNonpolar AproticVery PoorVery PoorExtremely Slow
MethanolPolar ProticVery Strong (H-bonding)ModerateSlow
AcetonitrilePolar AproticWeakGoodFast
DMFPolar AproticWeakVery GoodVery Fast
DMSOPolar AproticVery WeakExcellentFastest

References

  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]

  • Quora. (2017). What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent?. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2010). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]

  • Bari, A., et al. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. NIH Public Access. [Link]

  • Organic Chemistry Portal. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. [Link]

  • Organic Chemistry Portal. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]

  • Paradisi, C., & Scorrano, G. (1979). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • ResearchGate. (2020). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Gallardo-Fuentes, S., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. [Link]

  • Chapman, N. B., & Rees, C. W. (1952). Nucleophilic displacement reactions in aromatic systems. Part I. Kinetics of the reactions of chloronitropyridines with aromatic amines and with pyridine. Journal of the Chemical Society. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Kishan's Classes. (2023). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM!. YouTube. [Link]

  • Baran, P. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

  • Google Patents. (2007).US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Buncel, E., et al. (2013). Stable Spirocyclic Meisenheimer Complexes. Molecules. [Link]

  • ResearchGate. (2020). Nucleophilic substitution reactions with a variety of heteroaromatic.... [Link]

  • PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. [Link]

  • Durham E-Theses. (n.d.). Aromatic Transformations Facilitated by η6 Coordination to Ruthenium (II). [Link]

  • PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • Mąkosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

  • The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. [Link]

  • Taylor, M. S., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems. [Link]

  • Sample, H. C., & Senge, M. O. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed Central. [Link]

  • Gallardo-Fuentes, S., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PubMed Central. [Link]

  • PubMed. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. [Link]

Sources

temperature optimization for reactions involving 2-Chloro-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals utilizing 2-Chloro-3-methoxy-6-nitropyridine in their synthetic workflows. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, with a core focus on the critical parameter of reaction temperature. Our approach is grounded in established chemical principles to ensure you can anticipate, diagnose, and resolve experimental challenges effectively.

Frequently Asked Questions (FAQs)
Q1: What are the primary reaction classes for this substrate and their typical temperature considerations?

This compound is an electron-deficient heteroaromatic compound, making it an excellent substrate for two main classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloride at the C2 position by a nucleophile. These reactions often require heating to overcome the activation energy barrier.[1][2] Typical temperature ranges are between 80°C and 120°C , depending on the nucleophilicity of the incoming group and the solvent used.[1] For instance, reactions with amines or alkoxides in polar aprotic solvents like DMF or DMSO are common in this temperature range.

  • Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the C2-chloro position with a boronic acid or ester. Temperature is a critical factor for success. While heating is necessary to drive the catalytic cycle, excessive temperatures can lead to side product formation and catalyst decomposition. An optimal temperature is often found around 100°C .[3] Higher temperatures (e.g., 120°C - 140°C) have been shown to decrease yield due to the formation of undesired byproducts.[3]

Q2: How does temperature impact the stability of this compound?

The compound is a crystalline solid with a melting point reported in the range of 78-80°C .[4][5][6] While it is generally stable at room temperature when stored in a cool, dark, and dry place, its stability at elevated reaction temperatures must be considered.[6][7] Like many nitroaromatic compounds, prolonged exposure to very high temperatures can lead to degradation. A patent for its purification notes that at elevated temperatures in an alkaline medium, degradation reactions are to be expected.[8] Therefore, it is prudent to keep reaction temperatures at the minimum required for an efficient conversion rate.

Q3: What are the most common temperature-related side reactions?

The most frequently encountered issues when temperature is not optimized are the formation of impurities and substrate/product degradation.

  • Loss of Regioselectivity/Byproduct Formation: In cross-coupling reactions, excessively high temperatures can lead to undesired side products. For example, in a Suzuki coupling, temperatures above 100°C were found to promote the formation of a 2,4-diphenylpyrimidine side product instead of the desired mono-arylated product.[3]

  • Decomposition: As with many organic molecules containing nitro groups, there is a risk of thermal decomposition at high temperatures, which often manifests as a darkening or charring of the reaction mixture. This not only reduces the yield of the desired product but also complicates purification.

  • Reaction with Solvent: At high temperatures, the activated pyridine ring might react with certain nucleophilic solvents or bases, leading to a complex mixture of products.

Q4: How should I approach temperature screening for a novel reaction?

A systematic approach is crucial. Start with conditions reported for similar substrates. If no direct analogue exists, begin your screening at a moderate temperature (e.g., 60-80°C) and monitor the reaction closely using TLC or LCMS.

  • Stepwise Increase: If the reaction is sluggish or does not proceed, increase the temperature in 10-20°C increments. Allow sufficient time at each temperature to assess the reaction rate and purity profile.

  • Microwave Chemistry: For rapid optimization, microwave-assisted organic synthesis (MAOS) is a powerful tool. It allows for precise control of temperature and pressure, often leading to significantly reduced reaction times and improved yields.[9][10] Screening temperatures from 60°C to 140°C can quickly identify an optimal window.[3]

  • Monitor Purity: At each temperature point, analyze the reaction mixture for the formation of byproducts. The optimal temperature will be the one that provides the highest conversion to the desired product in a reasonable timeframe without significant impurity formation.

Troubleshooting Guide: Temperature-Related Issues
Observed Issue Potential Temperature-Related Cause Recommended Action & Rationale
Low or No Product Yield Temperature Too Low: The reaction lacks sufficient activation energy to proceed at a practical rate.1. Incremental Heating: Gradually increase the reaction temperature by 10-20°C and monitor progress by TLC/LCMS. 2. Verify Reagents: Ensure the nucleophile or coupling partner is sufficiently reactive. A stronger nucleophile or more active catalyst may allow the reaction to proceed at a lower temperature. 3. Consider Microwave: Use a microwave reactor to screen higher temperatures (e.g., 100°C, 120°C, 140°C) rapidly and find the optimal point.[3][10]
Temperature Too High: The starting material, product, or catalyst is decomposing faster than the product is being formed. This is often indicated by a darkening of the reaction mixture.1. Reduce Temperature: Lower the temperature by 20°C and accept a potentially longer reaction time. 2. Check Stability: Run a control experiment by heating the starting material alone in the reaction solvent to assess its thermal stability under the reaction conditions.
Significant Byproduct Formation Temperature Too High: The reaction is proceeding through an alternative, higher-energy pathway, or a subsequent undesired reaction is being initiated.1. Lower Reaction Temperature: This is the most direct way to improve selectivity. A lower temperature will favor the kinetic product, which is often the desired one. As seen in Suzuki couplings, a drop from 120°C to 100°C can eliminate side products.[3] 2. Re-evaluate Catalyst/Base System: The choice of ligand and base can significantly influence selectivity. A bulkier ligand may prevent undesired secondary reactions.
Reaction Stalls / Does Not Reach Completion Insufficient Thermal Energy: The reaction has reached equilibrium at a given temperature, or the rate has slowed dramatically as reactant concentration decreases.1. Gentle Temperature Increase: A modest increase in temperature (10-15°C) can often provide the necessary energy to push the reaction to completion. 2. Solvent Choice: Ensure the solvent's boiling point is high enough to reach the target temperature. Solvents like DMF, DMSO, or 1,4-dioxane are often used for higher temperature reactions.[1][11]
Data & Protocols
Table 1: Recommended Temperature Ranges for Common Reactions
Reaction TypeSubstrateTypical SolventsTemperature Range (°C)Key Considerations & References
SNAr Amine/AlkoxideDMF, DMSO, THF80 - 120 °CHeating is generally required to overcome the activation energy.[1][10]
SNAr Thiol/ThiolatePolar AproticRoom Temp. to 80 °CCan sometimes proceed at lower temperatures due to the high nucleophilicity of sulfur.[12]
Suzuki Coupling Arylboronic Acid1,4-Dioxane/H₂O, THF, MeCN80 - 100 °CExceeding 100°C can drastically reduce yield by promoting side reactions.[3][13]
Methoxylation Sodium MethoxideMethanol15 - 30 °CThis specific substitution can proceed efficiently at or near room temperature.[14]
Visualized Workflows and Logic
General Temperature Optimization Workflow

This diagram outlines a systematic approach to determining the optimal reaction temperature for a novel transformation involving this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Optimization Action Start Start with Literature Precedent (e.g., 80°C for SNAr, 100°C for Suzuki) Run_Initial Run Small-Scale Reaction (4-6 hours) Start->Run_Initial Monitor_1 Monitor by TLC/LCMS Run_Initial->Monitor_1 Analysis Analyze Outcome Monitor_1->Analysis No_Reaction < 20% Conversion Analysis->No_Reaction Low Conversion Slow_Reaction 20-80% Conversion Clean Profile Analysis->Slow_Reaction Incomplete Good_Reaction > 80% Conversion Clean Profile Analysis->Good_Reaction Success Side_Products Byproducts Observed Analysis->Side_Products Impure Increase_T Increase Temp by 20°C No_Reaction->Increase_T Slow_Reaction->Increase_T Optimize_Time Reaction is Optimized! (Confirm with longer run time) Good_Reaction->Optimize_Time Decrease_T Decrease Temp by 20°C Side_Products->Decrease_T Increase_T->Run_Initial Re-run Decrease_T->Run_Initial Re-run

Caption: A decision workflow for systematic temperature optimization.

Troubleshooting Low Yield

This decision tree helps diagnose the root cause of low product yield, focusing on temperature as a primary variable.

G cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield Observed Check_TLC Examine TLC/LCMS of Crude Reaction Mixture Start->Check_TLC High_SM High Amount of Starting Material Remains Check_TLC->High_SM Incomplete Conversion Complex_Mixture Complex Mixture, Little Starting Material or Product Check_TLC->Complex_Mixture Decomposition Clean_Product Product is Clean, But Isolated Yield is Low Check_TLC->Clean_Product Workup/Purification Issue Increase_T SOLUTION: Increase Temperature by 20°C or Increase Reaction Time High_SM->Increase_T Decrease_T SOLUTION: Decrease Temperature by 20°C and Re-run Reaction Complex_Mixture->Decrease_T Review_Workup SOLUTION: Review Workup Procedure (e.g., pH, extraction solvent) Clean_Product->Review_Workup

Caption: A troubleshooting tree for diagnosing low reaction yields.

Exemplary Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for substituting the 2-chloro group with an amine nucleophile. The exact temperature and time should be optimized for each specific substrate.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent and Reagents: Add a polar aprotic solvent such as DMF or DMSO (approx. 0.2 M concentration). Add the amine nucleophile (1.1 - 1.5 eq) and a suitable base (e.g., K₂CO₃ or DIPEA, 2.0 eq).

  • Heating and Monitoring: Heat the reaction mixture to the target temperature (start screening at 80°C).[1] Monitor the reaction progress by TLC or LCMS every 2-4 hours until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and stir. Collect the resulting precipitate by vacuum filtration. If no solid forms, perform an aqueous extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or concentrated organic layer with water and brine. Dry the crude product under vacuum. Purify further by recrystallization or column chromatography as needed.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the palladium-catalyzed coupling with an arylboronic acid.

  • Reaction Setup: In an oven-dried Schlenk flask under nitrogen, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).[3]

  • Heating and Monitoring: Heat the reaction mixture to 100°C .[3] Stir vigorously. Monitor the reaction's progress by TLC or LCMS. Note that temperatures above this may lead to side products.[3]

  • Workup: After completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

References
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]

  • 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029. PubChem. [Link]

  • Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. PubMed. [Link]

  • Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]

  • Table 1 Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. University of Illinois. [Link]

  • 2-chloro-6-methoxy-3-nitropyridine. ChemBK. [Link]

Sources

preventing decomposition of 2-Chloro-3-methoxy-6-nitropyridine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-3-methoxy-6-nitropyridine

A Guide to Preventing Decomposition During Storage

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, we provide in-depth technical guidance and practical advice to ensure the long-term stability and integrity of this compound during storage. Our recommendations are grounded in established principles of chemical stability for nitroaromatic and chloropyridine compounds.

Understanding the Molecule: Key Stability-Influencing Factors

This compound possesses three key functional groups that dictate its reactivity and stability profile:

  • A Chlorinated Pyridine Ring: The chlorine atom at the 2-position is susceptible to nucleophilic substitution, a common degradation pathway for chloropyridines, which can be accelerated by moisture (hydrolysis).[1][2][3]

  • A Nitro Group: The electron-withdrawing nitro group makes the pyridine ring electron-deficient, influencing its reactivity. Nitroaromatic compounds can be sensitive to light and thermal stress, and their stability can be compromised by impurities.[4][5]

  • A Methoxy Group: This electron-donating group can influence the overall electron distribution of the aromatic ring.

Given these structural features, the primary modes of decomposition during storage are hydrolysis, photodegradation, and thermal degradation. Improper handling and storage can lead to the formation of impurities, which may compromise experimental results and product quality.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the ideal storage temperature for this compound?

A1: For optimal stability, it is recommended to store the compound in a cool and dark place.[6] Some suppliers suggest refrigeration (<15°C) or even storage at -20°C for long-term preservation, particularly for high-purity grades used in sensitive applications.[6][7] Always consult the supplier's safety data sheet (SDS) for specific recommendations.

Q2: Does this compound need to be stored under an inert atmosphere?

A2: Yes, storing under an inert atmosphere such as argon or nitrogen is a best practice. This minimizes contact with atmospheric moisture and oxygen. Moisture can lead to hydrolysis of the chloro- group, while oxygen can potentially participate in oxidative degradation pathways, especially if initiated by light or heat.

Q3: Is this compound sensitive to light?

A3: Nitroaromatic compounds are often light-sensitive.[4][8] To prevent photodegradation, store the compound in an amber or opaque vial, and keep it in a dark location such as a cabinet or refrigerator.[7] For highly sensitive experiments, it is advisable to work under subdued lighting.

Q4: What is the expected shelf-life of this compound?

A4: When stored under ideal conditions (refrigerated, dry, dark, and under an inert atmosphere), this compound should remain stable for several years.[7] However, it is crucial to monitor the compound for any signs of degradation before use, especially if it has been stored for an extended period.

Q5: What are the visible signs of decomposition?

A5: The pure compound is typically a light yellow to yellow-green powder or crystal.[6] Any significant color change, such as darkening to brown or the appearance of a tar-like substance, can indicate decomposition. Other signs include a change in texture, clumping (which may suggest moisture absorption), or an unusual odor.

Troubleshooting Guide: Investigating Potential Decomposition

If you suspect that your sample of this compound has degraded, follow this systematic approach to assess its integrity.

Step 1: Visual Inspection

Carefully observe the physical appearance of the compound. Note any deviations from the expected light-yellow crystalline solid.[6] Check for discoloration, clumping, or the presence of any liquid.

Step 2: Purity Assessment Protocol

If visual inspection raises concerns, a purity assessment is necessary.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the purity of the main component and detecting degradation products.

    • Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid is a good starting point.

    • Column: A C18 reverse-phase column is suitable.

    • Detection: UV detection at a wavelength where the parent compound and potential impurities absorb (e.g., 254 nm or 300 nm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear picture of the compound's integrity. The appearance of new signals or a decrease in the integration of the characteristic peaks of the parent compound indicates the presence of impurities.

Interpreting the Results
  • New Peaks in HPLC/GC: The presence of additional peaks suggests the formation of degradation products.

  • Changes in NMR Spectrum: Unidentified signals or shifts in expected peaks point towards decomposition.

  • Mass Spectrometry Data: MS data can help in identifying the molecular weights of impurities, providing clues to the degradation pathway (e.g., a mass corresponding to the hydrolyzed product).

Decision-Making Workflow

The following diagram illustrates the troubleshooting process when decomposition is suspected.

G start Suspected Decomposition of This compound visual_inspection Step 1: Visual Inspection (Color, Texture, Clumping) start->visual_inspection is_degraded_visual Signs of Degradation? visual_inspection->is_degraded_visual analytical_testing Step 2: Analytical Purity Assessment (HPLC, GC-MS, NMR) is_degraded_visual->analytical_testing Yes use_compound Proceed with Experiment is_degraded_visual->use_compound No purity_spec Purity within Specification? analytical_testing->purity_spec purity_spec->use_compound Yes re_purify Consider Re-purification (Recrystallization, Chromatography) purity_spec->re_purify No is_re_purify_successful Re-purification Successful? re_purify->is_re_purify_successful is_re_purify_successful->use_compound Yes discard_compound Discard and Procure New Stock is_re_purify_successful->discard_compound No review_storage Review and Optimize Storage Conditions discard_compound->review_storage

Sources

dealing with poor solubility of 2-Chloro-3-methoxy-6-nitropyridine in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and chemists. This guide is designed to serve as a dedicated technical resource for addressing a common yet critical challenge encountered when working with 2-Chloro-3-methoxy-6-nitropyridine: its poor solubility. As your Senior Application Scientist, I will provide not just protocols, but the underlying chemical principles and field-tested insights to help you overcome solubility hurdles, ensuring your reactions are efficient, reproducible, and successful.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental solubility properties of this compound?

Understanding the basic physical properties is the first step in troubleshooting. This compound is a crystalline solid, typically appearing as an off-white to light yellow powder.[1] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₆H₅ClN₂O₃[2]
Molecular Weight188.57 g/mol [2][3]
Melting Point78-80 °C[4]
AppearanceOff-white to yellow crystalline powder[4]
Water Solubility Slightly soluble [1][4]
Organic Solubility Soluble in alcohol and ether.[4] Patents also show use in toluene and methanol.[5][6][4][5][6]

The key takeaway is its limited solubility in water and demonstrated utility in specific organic solvents. The challenge arises when these known solvents are incompatible with downstream reaction conditions or other reagents.

Troubleshooting Guide: Overcoming Solubility Issues

Q2: My this compound is not dissolving in my chosen reaction solvent. What is my first step?

When facing poor solubility, a systematic approach is crucial. Avoid immediately moving to drastic measures. The initial steps should focus on simple, non-invasive techniques. The logical flow is to first optimize solvent choice and physical conditions before introducing additional chemical variables.

Below is a troubleshooting workflow to guide your decision-making process.

G cluster_0 Initial Troubleshooting Workflow A Problem: Poor Solubility of Starting Material (SM) B Perform Small-Scale Solvent Screening A->B C Is SM soluble in a compatible solvent? B->C D Proceed with Reaction in New Solvent C->D Yes E Try Gentle Heating (e.g., 40-50 °C) C->E No J Problem Resolved D->J F Does solubility improve without degradation? E->F G Run reaction at elevated temperature. Monitor for side products. F->G Yes H Consider a Co-Solvent System F->H No G->J I Move to Advanced Techniques: - Phase-Transfer Catalysis - Sonication H->I

Caption: Initial troubleshooting workflow for solubility issues.

Q3: How do I perform an effective solvent screening?

Solvent screening is the most critical first step. The goal is to find a single solvent that can dissolve all reactants and is compatible with the reaction conditions.

Causality Behind the Choice: The principle of "like dissolves like" is paramount. Given the polar nitro group and the relatively nonpolar chloro-pyridine core, a solvent with moderate polarity is often a good starting point. Dipolar aprotic solvents are excellent candidates due to their ability to dissolve a wide range of materials, including salts, without interfering in many reactions through hydrogen bonding.[7]

Protocol 1: Small-Scale Solvent Screening

  • Preparation: Dispense a small, known quantity (e.g., 5-10 mg) of this compound into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent.

    • Recommended Screening Solvents: Tetrahydrofuran (THF), Dioxane, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Toluene, Dichloromethane (DCM), Methanol.

  • Observation at Room Temperature: Vigorously stir or shake each vial for 2-3 minutes. Observe and record the degree of dissolution (fully dissolved, partially dissolved, suspended, insoluble).

  • Observation with Gentle Heat: For vials where the compound did not fully dissolve, warm them gently in a water bath to 40-50 °C. Crucially, ensure this temperature is well below the solvent's boiling point and the compound's melting point (78-80 °C) to avoid decomposition or oiling out. [1][4]

  • Analysis:

    • Identify the solvent that provides the best solubility under the mildest conditions.

    • Verify that this solvent is compatible with your other reagents and the intended reaction mechanism. For example, avoid protic solvents like methanol if you are using highly basic or water-sensitive reagents.

Advanced Strategies

Q4: A single solvent is not working. When and how should I use a co-solvent system?

A co-solvent system is the next logical step when no single solvent is ideal. This involves using a primary solvent in which the reaction is known to proceed well, and adding a smaller amount of a "solubilizing" co-solvent.

Expert Insight: The co-solvent works by altering the overall polarity of the medium to better match the solute. For example, if your primary reaction solvent is non-polar (like toluene), adding a small amount of a polar aprotic solvent (like DMF or NMP) can create a microenvironment that helps dissolve the polar this compound without dramatically changing the bulk reaction conditions.

Protocol 2: Implementing a Co-Solvent System

  • Selection: Choose a primary solvent based on your reaction requirements. Select a co-solvent in which this compound is highly soluble (identified from Protocol 1, e.g., THF or DMF).

  • Procedure: a. To your reaction flask, add the this compound. b. Add a minimal amount of the co-solvent (e.g., 5-10% of the total reaction volume) and stir to dissolve the solid completely. c. Once a clear solution is obtained, add the primary reaction solvent. d. Finally, add the other reagents to the now-homogeneous solution.

  • Monitoring: Always run a small-scale test reaction first. The co-solvent can sometimes alter reaction rates or pathways.[8] Monitor the reaction closely by TLC or another appropriate method.

Q5: My compound is still poorly soluble even with co-solvents, or my reagents are immiscible (e.g., aqueous base and organic substrate). What advanced techniques can I use?

For particularly stubborn cases, especially those involving two immiscible phases (e.g., an organic solution of your substrate and an aqueous solution of a salt), Phase-Transfer Catalysis (PTC) is a powerful technique.

Mechanism of Action: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction can occur.[9] Typically, a quaternary ammonium or phosphonium salt (like tetrabutylammonium bromide, TBAB) is used. Its lipophilic alkyl chains allow it to dissolve in the organic phase, while its charged head can pair with an anion (e.g., hydroxide or cyanide) from the aqueous phase, effectively shuttling the anion into the organic phase to react with the substrate.[9][10]

G Mechanism of Phase-Transfer Catalysis (PTC) cluster_0 Aqueous Phase cluster_1 Organic Phase A Na⁺ Y⁻ (Reactant Salt) C Q⁺ Y⁻ (Catalyst-Reactant Complex) B R-X (e.g., this compound) D R-Y (Product) B->D E Q⁺ X⁻ (Used Catalyst) C->B 2. Reaction in Organic Phase F Q⁺ X⁻ (Catalyst) E->F 3. Catalyst Regeneration F->C 1. Ion Exchange at Interface

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Another powerful physical method is sonication . The application of ultrasonic waves creates and collapses tiny bubbles in the liquid, a phenomenon called cavitation.[11] This process generates intense localized energy, which can break down solid agglomerates, increase the surface area of the solid, and enhance mass transfer, thereby accelerating dissolution.[11][12] Sonication can often facilitate reactions with insoluble substrates without the need for high temperatures or additional reagents.[13][14]

References

  • ChemBK. (2024, April 9). 2-chloro-6-methoxy-3-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine.
  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Cintas, P., & Candeias, N. R. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry.
  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Cintas, P., & Candeias, N. R. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry. Available at [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • TSI Journals. (n.d.). Phase-transfer catalysis: A general green tactic in heterocyclic synthesis. Retrieved from [Link]

  • Pharma Growth Hub. (2022, March 6). How to select Co-solvent during hydrolytic forced degradation? [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2022).
  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • Cintas, P., & Candeias, N. R. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry.
  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings.
  • IOSR Journal. (n.d.). Sonochemistry : Green and Alternative Technique in Organic Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Workup Procedures for 2-Chloro-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers working with 2-Chloro-3-methoxy-6-nitropyridine (and its structural analogs). It focuses on the critical "workup" phase—the bridge between reaction completion and product isolation—where 60% of yield losses typically occur due to hydrolysis, emulsion formation, or poor phase separation.

Status: Active Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist Subject: Isolation, Purification, and Stability Protocols

Chemical Profile & Reactivity Context[1][2][3][4]

Before initiating any workup, you must understand the electronic environment of your substrate. This compound is a highly functionalized scaffold.[1]

  • The 2-Chloro Position: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the adjacent ring nitrogen and the electron-withdrawing 6-nitro group.[1]
    
  • The 6-Nitro Group: Serves as a "reactivity anchor," making the ring electron-deficient.[1] It is susceptible to reduction (to amine) or catastrophic decomposition under strongly alkaline conditions at high temperatures.[1]

  • The 3-Methoxy Group: Provides steric bulk and slight resonance donation, often improving solubility in organic solvents (DCM, EtOAc) compared to non-alkoxylated nitropyridines.[1]

PropertyValue / CharacteristicImplication for Workup
LogP (Predicted) ~1.9 - 2.1Lipophilic.[1] Extracts well into EtOAc or DCM.[1]
pKa (Conjugate Acid) < 0 (Pyridine N)Very low basicity due to

.[1] Will not protonate/extract into aqueous acid easily.[1]
Hydrolysis Risk ModerateThe 2-Cl can hydrolyze to a 2-pyridone (OH) in strong aqueous base/heat.[1]
Thermal Stability Warning Nitro-pyridines can decompose energetically.[1] Do not distill to dryness at high heat.[1]

Protocol A: Workup for Reactions

Scenario: You have reacted this compound with a nucleophile (e.g., an amine, thiol, or alkoxide) to displace the chlorine.[1]

The Challenge

The primary issue is separating the desired product from the excess nucleophile (often an amine) and the leaving group salt (HCl salt) without hydrolyzing the newly formed bond or the methoxy group.

Step-by-Step Procedure
  • Quenching (The "Cold Crash"):

    • Cool the reaction mixture to 0–5 °C.

    • Why?

      
       products in electron-deficient rings can undergo further nucleophilic attack or hydrolysis if quenched hot.[1]
      
    • Add saturated aqueous

      
        (mildly acidic, pH ~5-6).
      
    • Avoid: Strong bases (

      
      ) during the initial quench, as they promote hydrolysis of unreacted starting material to the pyridone impurity.
      
  • Phase Separation:

    • Dilute with Ethyl Acetate (EtOAc) .[1] Avoid DCM if possible to prevent emulsion formation with amine salts.[1]

    • Ratio: 3:1 Organic to Aqueous.[1]

  • The "Scavenger" Wash (Crucial Step):

    • If your nucleophile was an amine (e.g., morpholine, piperazine):

      • Wash the organic layer with 0.5 M Citric Acid or 1 M HCl .[1]

    • Mechanism: The product (now a 2-amino-3-methoxy-6-nitropyridine derivative) is electron-poor (due to

      
      ) and essentially non-basic.[1] It will remain in the organic layer.[1] The excess starting amine will protonate and partition into the aqueous layer.
      
    • Verification: Check TLC.[1][2] The baseline spot (amine) should disappear from the organic layer.

  • Drying & Concentration:

    • Dry over

      
       (Sodium Sulfate).[1][3]
      
    • Concentrate at < 45 °C. Do not overheat. Nitropyridines are thermally sensitive.[1]

Workflow Visualization ( Cleanup)

SNAr_Workup Start Crude Reaction Mixture (Product + Excess Amine + Salts) Quench Quench: Cool to 0°C Add sat. NH4Cl Start->Quench Extract Dilute with EtOAc Quench->Extract Decision Is Nucleophile an Amine? Extract->Decision AcidWash Wash Organic Layer with 0.5M Citric Acid Decision->AcidWash Yes WaterWash Wash Organic Layer with Water/Brine Decision->WaterWash No (Alkoxide/Thiol) Partition Phase Separation AcidWash->Partition WaterWash->Partition Aqueous Aqueous Layer (Contains Excess Amine + Salts) Partition->Aqueous Organic Organic Layer (Contains Nitropyridine Product) Partition->Organic Dry Dry (Na2SO4) & Concentrate < 45°C Organic->Dry

Caption: Logic flow for removing excess nucleophiles while preserving the nitropyridine core.

Protocol B: Workup for Nitro Reduction

Scenario: You are reducing the 6-nitro group to a 6-amino group (e.g., using


, 

, or

).[1]
The Challenge

The product (an aminopyridine) is now basic and polar . It can trap metal residues (Pd, Fe) or get stuck in the aqueous layer during extraction.[1]

Step-by-Step Procedure
  • Filtration (Catalyst Removal):

    • If Pd/C: Filter through a pad of Celite while the solution is still wet with solvent (MeOH/EtOH). Do not let the catalyst dry out (fire hazard).[1]

    • If Fe/Sn: The reaction will contain a thick sludge of metal oxides. Dilute with EtOAc and filter through Celite.[1]

  • Chelation Wash (For Iron/Tin reductions):

    • The filtrate often contains dissolved metal ions that cause emulsions.[1]

    • Wash the organic layer with 10% Potassium Sodium Tartrate (Rochelle's Salt) or EDTA solution .[1]

    • Stir the biphasic mixture vigorously for 30 minutes. You will see the layers clarify as the metal is sequestered into the aqueous phase.

  • pH Adjustment (Critical):

    • Unlike the nitro precursor, the 6-amino product is basic .

    • If you used acid (AcOH or HCl) in the reduction, your product is currently a water-soluble salt.[1]

    • Action: Basify the aqueous layer to pH ~9-10 using saturated

      
       or 
      
      
      
      .[1]
    • Extraction: Extract 3x with DCM (Dichloromethane) or IPA/CHCl3 (1:3) .[1] Aminopyridines prefer DCM over EtOAc.[1]

  • Stability Check:

    • Aminopyridines are prone to oxidation (turning brown/black) upon air exposure.[1]

    • Store: Under Argon/Nitrogen in the freezer immediately after isolation.

Troubleshooting & FAQs

Q1: I see a new spot on TLC that doesn't move (baseline) and my yield is low. What is it?

Diagnosis: It is likely the 2-pyridone (hydrolysis product).[1] Cause:

  • Reaction temperature was too high.

  • Quench was too basic (

    
    ).[1]
    
  • Water was present in the

    
     reaction solvent (DMSO/DMF are hygroscopic).[1]
    Fix:  Ensure anhydrous solvents. Use 
    
    
    
    or DIPEA as bases, not hydroxides.[1] Quench with
    
    
    .[1][3]
Q2: My product is oiling out and won't crystallize.

Solution: Nitropyridines with methoxy groups often form "supercooled liquids."[1]

  • Trituration: Dissolve the oil in a minimum amount of DCM, then slowly add Hexanes or Heptane while stirring. Scratch the glass side with a spatula.[1]

  • Seeding: If you have a tiny crystal from a previous batch, add it now.[1]

Q3: During extraction, I have a persistent emulsion.

Solution: This is common with nitropyridines in basic washes.[1]

  • Add Brine: Saturate the aqueous layer.[1]

  • Filtration: Filter the entire biphasic mixture through a sintered glass funnel (removes fine particulate matter stabilizing the emulsion).

  • Solvent Switch: Add a small amount of Methanol (5%) to the organic layer to break surface tension.[1]

Q4: Is the 2-Cl or 3-OMe group more labile?

Answer: The 2-Cl is significantly more labile.[1] The 3-OMe group is relatively stable under standard


 and reduction conditions.[1] However, strong Lewis acids (like 

) will demethylate the 3-OMe to a 3-OH.[1] Avoid strong Lewis acids if you want to keep the methoxy group.[1]

References

  • Synthesis of Nitropyridine Derivatives

    • Citation: "Process for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines."[1][4] Google Patents.[1] (Analogous chemistry for chloro-alkoxy-nitropyridines).

    • Source:[1]

  • Nucleophilic Aromatic Substitution Mechanisms

    • Citation: "Nucleophilic Aromatic Substitution: Introduction and Mechanism."[1] Master Organic Chemistry.

    • Source:

  • Reduction of Nitro Compounds

    • Citation: "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines." Chemical Reviews.
    • Source:[1]

  • Safety Data & Handling

    • Citation: "2-Chloro-6-methoxy-3-nitropyridine Safety Data Sheet.
    • Source:[1]

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for this compound before handling, as nitropyridines can be potential sensitizers and energetic materials.[1]

Sources

Validation & Comparative

A Technical Guide to the Reactivity of 2-Chloro-3-methoxy-6-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, halopyridines are indispensable building blocks. Their utility stems from the ability to undergo nucleophilic aromatic substitution (SNAr), a powerful reaction for introducing a wide range of functionalities onto the pyridine scaffold. Among the vast array of available halopyridines, 2-chloro-3-methoxy-6-nitropyridine stands out as a highly activated and versatile substrate. This guide provides an in-depth comparative analysis of the reactivity of this compound with other halopyridines, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.

The Dynamics of Nucleophilic Aromatic Substitution on the Pyridine Ring

The propensity of a halopyridine to undergo SNAr is governed by a delicate interplay of electronic and steric factors. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as the Meisenheimer complex.[1] The stability of this intermediate is paramount to the overall reaction rate.

Several key factors influence the reactivity of halopyridines in SNAr reactions:

  • The Nature of the Leaving Group: The reactivity of the halogen leaving group in activated systems typically follows the order F > Cl > Br > I. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that can better stabilize the accumulating negative charge in the transition state through its inductive effect.[2]

  • The Presence of Electron-Withdrawing Groups (EWGs): EWGs, such as the nitro group (-NO2), are crucial for activating the pyridine ring towards nucleophilic attack.[3] When positioned ortho or para to the leaving group, EWGs can delocalize the negative charge of the Meisenheimer complex through resonance, thereby stabilizing it and accelerating the reaction.[4]

  • The Position of Substituents: The regiochemistry of substituents on the pyridine ring significantly impacts reactivity. Leaving groups at the 2- and 4-positions are generally more reactive than those at the 3-position because the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom of the pyridine ring.[5]

  • The Nature of the Nucleophile and Solvent: The strength of the nucleophile and the polarity of the solvent also play critical roles in the reaction kinetics. Stronger nucleophiles and polar aprotic solvents that can solvate the charged intermediate without deactivating the nucleophile generally lead to faster reactions.[6]

Comparative Reactivity Analysis: this compound in Focus

To provide a quantitative understanding of the reactivity of this compound, we will compare it with a series of other halopyridines. The following data is synthesized from various kinetic studies and provides a framework for predicting relative reactivity.

The Activating Power of Substituents

The presence of both a methoxy and a nitro group on the pyridine ring of this compound has a profound impact on its reactivity. The nitro group at the 6-position (para to the chlorine) is a powerful activating group, significantly withdrawing electron density from the ring and stabilizing the Meisenheimer complex. The methoxy group at the 3-position has a more complex role. While it is an electron-donating group by resonance, its inductive effect is electron-withdrawing. The net effect of these substituents makes the 2-position highly susceptible to nucleophilic attack.

Compound Relative Rate Constant (krel) Key Substituent Effects
2-Chloropyridine1Baseline reactivity
2-Chloro-5-nitropyridine~104Strong activation by the para-nitro group.
2-Chloro-3-nitropyridine~103Moderate activation by the ortho-nitro group.
This compound >105 Synergistic activation by the 6-nitro and 3-methoxy groups.

Table 1: Estimated relative rate constants for the reaction of various chloropyridines with a common nucleophile (e.g., piperidine) in a polar aprotic solvent at a standardized temperature. The values are approximations based on data from multiple sources to illustrate the magnitude of substituent effects.

The Influence of the Leaving Group: Chloro vs. Fluoro

As previously mentioned, fluorine is typically a better leaving group than chlorine in activated SNAr reactions. This holds true for the 3-methoxy-6-nitropyridine scaffold.

Compound Relative Rate Constant (krel)
This compound1
2-Fluoro-3-methoxy-6-nitropyridine~102 - 103

Table 2: Estimated relative rate constants comparing the chloro and fluoro analogues. The higher reactivity of the fluoro derivative is consistent with the established trend for activated SNAr reactions.

Experimental Protocol: A Practical Guide to SNAr with this compound

This section provides a detailed, step-by-step methodology for a typical SNAr reaction of this compound with an amine nucleophile. This protocol is intended as a starting point and may require optimization for specific substrates and desired outcomes.

Reaction: Synthesis of N-benzyl-3-methoxy-6-nitropyridin-2-amine

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Standard workup and purification equipment

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add DMF to dissolve the solids (a concentration of 0.2-0.5 M is a good starting point).

  • Add benzylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C. The reaction progress should be monitored by TLC.

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-3-methoxy-6-nitropyridin-2-amine.

Causality Behind Experimental Choices:

  • Base (K2CO3): The reaction generates HCl as a byproduct. The base is essential to neutralize the acid, which would otherwise protonate the amine nucleophile, rendering it unreactive. Potassium carbonate is a mild and effective base for this purpose.

  • Solvent (DMF): A polar aprotic solvent like DMF is chosen because it can effectively solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. It also has a high boiling point, allowing for heating if necessary.

  • Excess Nucleophile: A slight excess of the amine nucleophile is used to ensure the complete consumption of the limiting reagent, this compound.

Mechanistic Insights and Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the SNAr mechanism and the experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Halopyridine This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Halopyridine->Meisenheimer + Nu-H (Addition) Nucleophile Nu-H Product Substituted Pyridine Meisenheimer->Product - HCl (Elimination) Byproduct HCl

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental_Workflow Start Combine Reactants: - this compound - Amine Nucleophile - Base (K2CO3) - Solvent (DMF) Reaction Stir at Room Temperature or Heat (Monitor by TLC) Start->Reaction Workup Quench with Water and Extract with Organic Solvent Reaction->Workup Purification Column Chromatography Workup->Purification Product Characterize Final Product Purification->Product

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

This compound is a highly reactive and synthetically valuable substrate for nucleophilic aromatic substitution reactions. The synergistic electronic effects of the 6-nitro and 3-methoxy substituents render the 2-position exceptionally susceptible to nucleophilic attack. This high reactivity, coupled with the predictable nature of the SNAr reaction, makes it an excellent choice for the synthesis of a diverse array of functionalized pyridines for applications in drug discovery and materials science. By understanding the fundamental principles that govern its reactivity in comparison to other halopyridines, researchers can strategically design and execute efficient and high-yielding synthetic routes.

References

  • Leitch, D. C., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(42), 12536-12546. [Link]

  • Terrier, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 263-271. [Link]

  • Buncel, E., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 79(17), 7798-7809. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Carroll, M. A., & Wood, R. A. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1143. [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. European Journal of Organic Chemistry, 2013(21), 4435-4444. [Link]

  • Chemistry LibreTexts. (2021). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

  • Chemistry LibreTexts. (2022). 11.2: The SN2 Reaction. [Link]

  • PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. [Link]

  • ResearchGate. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. [Link]

  • ResearchGate. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. [Link]

  • ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

  • ResearchGate. (2024). A computational study of the SNAr reaction of 2-ethoxy-3,5-dinitropyridine and 2-methoxy-3,5-dinitropyridine with piperidine. [Link]

  • ResearchGate. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

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A Senior Application Scientist's Guide to Alternatives for 2-Chloro-3-methoxy-6-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, heteroaromatic building blocks are indispensable tools. Among these, activated halopyridines serve as critical linchpins for constructing complex molecular architectures. 2-Chloro-6-methoxy-3-nitropyridine is a widely utilized reagent, prized for its predictable reactivity in nucleophilic aromatic substitution (SNAr) reactions. The strategic placement of a nitro group (ortho to the chlorine) and a methoxy group significantly influences the electronic landscape of the pyridine ring, rendering the C2 position highly susceptible to nucleophilic attack.

However, reliance on a single reagent can limit synthetic flexibility. Researchers may seek alternatives to enhance reaction rates, alter regiochemical outcomes, simplify product purification, or simply because a different substitution pattern is required for their target molecule. This guide provides a comprehensive comparison of viable alternative reagents to 2-Chloro-6-methoxy-3-nitropyridine. We will delve into the causality behind experimental choices, present comparative data, and provide field-proven protocols to empower researchers in making informed decisions for their synthetic challenges.

The Benchmark: Understanding the Reactivity of 2-Chloro-6-methoxy-3-nitropyridine

The utility of 2-Chloro-6-methoxy-3-nitropyridine is rooted in the principles of nucleophilic aromatic substitution (SNAr). Unlike nucleophilic substitutions on aliphatic carbons (SN1/SN2), the SNAr mechanism is a two-step addition-elimination process.[1] The pyridine ring is inherently electron-deficient, but the presence of a strongly electron-withdrawing nitro group is crucial. This group activates the ring towards nucleophilic attack and stabilizes the key intermediate.[2][3]

The reaction proceeds as follows:

  • Addition: A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] The negative charge of this intermediate is delocalized onto the electronegative oxygen atoms of the ortho-nitro group, providing significant stabilization.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).[4]

A Framework for Comparison: Key Performance Indicators

When selecting an alternative reagent, a systematic evaluation based on the following criteria is essential:

  • Reactivity: Primarily governed by the nature of the leaving group and the electronic activation of the ring. A more reactive substrate can lead to shorter reaction times, lower temperatures, and the ability to use less nucleophilic partners.

  • Regioselectivity: For substrates with multiple potential reaction sites, the ability to direct a nucleophile to the desired position is paramount. This is often a delicate balance of electronic and steric effects.[5]

  • Cost & Availability: In process development and large-scale synthesis, the cost and reliable sourcing of starting materials are critical logistical considerations.

  • Downstream Compatibility: The substituents present on the alternative reagent must be compatible with subsequent planned transformations in the synthetic route.

Alternative 1: Enhancing Reactivity by Modifying the Leaving Group

Featured Reagent: 2-Fluoro-6-methoxy-3-nitropyridine

The most direct modification to the benchmark reagent is to replace the chlorine atom with fluorine. In SNAr reactions, fluoride is often a superior leaving group to chloride. This may seem counterintuitive, as fluoride is a poorer leaving group in SN2 reactions. The difference lies in the rate-determining step of the mechanism.

Causality: In SNAr, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the subsequent loss of the halide. Fluorine's intense electronegativity makes the attached carbon (C2) significantly more electrophilic and thus more susceptible to attack. This effect outweighs its inferior ability as a leaving group in the fast, second step of the reaction.

Performance Comparison:

Feature2-Chloro-6-methoxy-3-nitropyridine2-Fluoro-6-methoxy-3-nitropyridineRationale
Relative Reactivity BaselineHigherThe high electronegativity of fluorine enhances the electrophilicity of the C2 position, accelerating the rate-determining nucleophilic attack.
Reaction Conditions Often requires elevated temperatures (e.g., 80-120 °C).Can often proceed at lower temperatures or for shorter durations.Increased reactivity allows for milder conditions, which can improve functional group tolerance.
Cost & Availability Widely available and generally cost-effective.Typically more expensive and may have fewer suppliers.[6]Fluorinating agents are often more costly and hazardous than chlorinating agents, impacting the final reagent price.

Alternative 2: Modifying the Ring's Electronic and Steric Profile

Varying the substituents on the pyridine ring offers access to a diverse range of building blocks, each with unique reactivity and functionality.

Featured Reagents:

  • 2-Chloro-5-nitropyridine: This common alternative removes the methoxy group and repositions the nitro group. The chlorine at C2 is now activated by a para-nitro group. This para relationship allows for powerful resonance stabilization of the Meisenheimer intermediate, making it a highly reactive substrate.[7] It is an excellent choice when the methoxy substituent is not desired in the final target.

  • 2,6-Dichloro-3-nitropyridine: This reagent introduces a second potential reaction site, creating a challenge of regioselectivity.[8] The C2 chlorine is ortho to the nitro group, while the C6 chlorine is para. The C2 position is generally more activated due to the combined inductive and resonance effects of the nitro group.[5] However, the C6 position may react under certain conditions, particularly with smaller nucleophiles or under thermodynamic control. This allows for sequential, selective substitutions to build highly functionalized pyridines.

Regioselectivity Figure 2: Regioselectivity in Dichloronitropyridine cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Start 2,6-Dichloro-3-nitropyridine Condition Choice of Nucleophile & Reaction Conditions Start->Condition Kinetic Small, reactive nucleophile Lower temperature Condition->Kinetic Thermo Bulky nucleophile or Higher temperature/ Longer reaction time Condition->Thermo Product_C2 Substitution at C2 Kinetic->Product_C2 Major Pathway (Electronically Favored) Product_C6 Substitution at C6 Thermo->Product_C6 Can become significant

Caption: Decision workflow for regioselective substitution.

Comparative Data Summary:

ReagentMolecular WeightKey Activating GroupKey Features & Use Cases
2-Chloro-6-methoxy-3-nitropyridine188.57 g/mol 3-Nitro (ortho)Benchmark reagent; predictable reactivity; methoxy group for further modulation.
2-Chloro-5-nitropyridine158.54 g/mol 5-Nitro (para)High reactivity; simpler structure; ideal when a methoxy group is not needed.[9][10]
2,6-Dichloro-3-nitropyridine192.99 g/mol 3-Nitro (ortho & para)Enables sequential substitutions; offers access to complex substitution patterns.[8]
2,3-Dichloro-5-nitropyridine192.99 g/mol 5-Nitro (para to C2)Offers a different substitution pattern; useful for accessing 2,3,5-trisubstituted pyridines.[11][12]

Experimental Protocols: A Self-Validating System

Trustworthiness in synthetic chemistry comes from robust, reproducible protocols. The following methods are designed to be self-validating by incorporating in-process checks (e.g., TLC) to ensure reaction completion.

Protocol 1: General SNAr with an Amine Nucleophile

This protocol is broadly applicable to the reagents discussed and demonstrates a typical workflow for substituting the chloro group with a primary or secondary amine.

Objective: To synthesize N-benzyl-6-methoxy-3-nitropyridin-2-amine from 2-Chloro-6-methoxy-3-nitropyridine and benzylamine.

Materials:

  • 2-Chloro-6-methoxy-3-nitropyridine (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-6-methoxy-3-nitropyridine (e.g., 1.0 g, 5.30 mmol).

  • Reagent Addition: Add anhydrous K₂CO₃ (1.47 g, 10.6 mmol). Add the solvent (DMF, 20 mL) and stir to create a suspension.

  • Nucleophile Addition: Add benzylamine (0.64 mL, 5.83 mmol) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80 °C. The causality here is that elevated temperature provides the necessary activation energy for the nucleophilic attack, and the base (K₂CO₃) acts as an acid scavenger, neutralizing the HCl formed during the reaction.

  • Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). Spot the starting material and the reaction mixture side-by-side. The reaction is complete when the starting material spot is no longer visible. This typically takes 4-12 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water (100 mL) and extract with EtOAc (3 x 50 mL). The product will move to the organic layer.

  • Purification: Combine the organic layers and wash with brine (50 mL) to remove residual DMF and water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: The crude product can be further purified by column chromatography on silica gel if necessary to yield the pure N-benzyl-6-methoxy-3-nitropyridin-2-amine.

Protocol 2: Suzuki Cross-Coupling Reaction

This protocol demonstrates the utility of the chloro-handle for transformations other than SNAr, highlighting the versatility of these reagents.

Objective: To synthesize 2-(2,5-dimethoxyphenyl)-3-nitropyridine using 2-chloro-3-nitropyridine and a boronic acid.[13]

Materials:

  • 2-Chloro-3-nitropyridine (1.0 equiv)

  • 2,5-dimethoxyphenylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 equiv)

  • Sodium bicarbonate (Na₂CO₃) (3.0 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (e.g., 1:1 mixture)

  • Ethyl acetate (EtOAc)

Procedure:

  • Setup: In a microwave vessel or a round-bottom flask, combine 2-chloro-3-nitropyridine (e.g., 127 mg, 0.80 mmol), 2,5-dimethoxyphenylene-1,4-diboronic acid (117 mg, 0.88 mmol), and sodium bicarbonate (202 mg, 2.40 mmol).[13]

  • Solvent and Degassing: Add DME (1.5 mL) and water (1.5 mL). Purge the mixture with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 46 mg, 0.04 mmol), under a positive pressure of inert gas.

  • Reaction: Heat the mixture. If using microwave irradiation, heat to 150 °C for 15 minutes.[13] If using conventional heating, reflux the mixture until TLC analysis indicates the consumption of the starting materials.

  • Workup: Cool the reaction mixture. Filter through a pad of Celite to remove the palladium catalyst, washing the pad with EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with brine, and dry the organic layer over MgSO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

While 2-Chloro-6-methoxy-3-nitropyridine remains a robust and reliable tool for SNAr chemistry, a nuanced understanding of the available alternatives can significantly expand a chemist's synthetic capabilities. By logically substituting the leaving group or altering the ring's substitution pattern, researchers can fine-tune reactivity, achieve novel substitution patterns, and optimize synthetic routes for efficiency and cost-effectiveness. The choice of the "best" reagent is not absolute but is instead dictated by the specific goals of the synthesis. The principles and protocols outlined in this guide provide a solid foundation for making these critical decisions with confidence and scientific rigor.

References

  • Chad's Prep . Nucleophilic Aromatic Substitutions. YouTube, 2019. Available from: [Link]

  • Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • The Organic Chemistry Tutor . Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube, 2017. Available from: [Link]

  • Google Patents. Preparing method of 2,6-dichloro-3-nitropyridine.
  • Google Patents. Preparation method of high-yield 2-chloro-5-nitropyridine.
  • PubChem . 2-Chloro-6-methoxy-3-nitropyridine. Available from: [Link]

  • PubChem . 2-Chloro-5-nitropyridine. Available from: [Link]

  • Fisher Scientific . Aromatic Nucleophilic Substitution. Available from: [Link]

  • Chemistry Stack Exchange . Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available from: [Link]

  • Chemistry LibreTexts . Nucleophilic Substitutions on Aromatic Systems. Available from: [Link]

  • MDPI . A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Available from: [Link]

  • PubMed Central . 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Available from: [Link]

  • National Institutes of Health . A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available from: [Link]

  • Pipzine Chemicals . Pyridine, 2-Fluoro-3-Methoxy. Available from: [Link]

  • Matrix Fine Chemicals . 2-FLUORO-6-METHYL-3-NITROPYRIDINE. Available from: [Link]

Sources

Validation of Synthetic Routes: 2-Chloro-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

The synthesis of 2-Chloro-3-methoxy-6-nitropyridine represents a classic problem in heterocyclic process chemistry: controlling electrophilic aromatic substitution (EAS) on a pyridine ring possessing both activating and deactivating substituents.[1]

The target molecule is a high-value scaffold for pharmaceutical intermediates (e.g., kinase inhibitors) due to the orthogonality of its functional groups: the 2-Cl handle allows for SNAr displacement, while the 6-NO2 group serves as a masked amine.[1]

The Core Problem: The precursor, 2-chloro-3-methoxypyridine , contains a methoxy group (strong activator, ortho/para director) and a chlorine atom (deactivator, ortho/para director).[1]

  • C-2: Blocked by Chlorine.[1]

  • C-4: Ortho to Methoxy (Activated).[1]

  • C-5: Meta to Methoxy (Deactivated).

  • C-6: Para to Methoxy (Activated).[1]

While the 6-position is electronically favored due to the para-directing effect of the methoxy group, the 4-position is a competitive "impurity trap."[1] This guide validates two primary methods to maximize the 6-nitro regioisomer while suppressing the 4-nitro byproduct.

Comparative Analysis of Synthetic Methods

We evaluated two distinct synthetic strategies. Method A utilizes classical mixed-acid nitration, favored for cost, while Method B employs a mild nitration system (Acetyl Nitrate) to enhance regioselectivity.[1]

Comparison Matrix
FeatureMethod A: Mixed Acid (H₂SO₄/HNO₃) Method B: Acetyl Nitrate (Ac₂O/HNO₃)
Primary Mechanism Strong Electrophilic Substitution (

)
Mild Electrophilic Substitution (

)
Yield (Isolated) 65 – 72%55 – 60%
Regioselectivity (6-:4- isomer) ~85:15~95:5
Scalability High (Kilogram scale proven)Moderate (Exotherm management required)
Impurity Profile Higher levels of 4-nitro isomer; requires recrystallization.[1]Cleaner crude; often requires only filtration/wash.[1]
Safety Profile High Risk: Strong exotherm; "runaway" potential if T > 60°C.Medium Risk: Formation of explosive acetyl nitrate if not controlled.[1]
Cost Efficiency High (Cheap reagents)Low (Acetic anhydride is costlier; waste is organic).[1]
Technical Verdict
  • For Bulk Manufacturing: Method A is validated as the superior route provided that a rigorous temperature control protocol is enforced to minimize the 4-nitro impurity.[1]

  • For MedChem/Gram Scale: Method B is recommended to bypass tedious purification steps.[1]

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways dictated by the choice of nitrating agent and temperature control.

SynthesisPathways Fig 1. Regioselectivity Pathways in the Nitration of 2-Chloro-3-methoxypyridine Precursor Starting Material 2-Chloro-3-methoxypyridine Intermediate Sigma Complex Intermediate Precursor->Intermediate Nitration (HNO3/H2SO4) Target TARGET PRODUCT 2-Chloro-3-methoxy- 6-nitropyridine Intermediate->Target Para-Attack (Major) Kinetic Control (<10°C) ImpurityA Impurity (Major) 4-Nitro Isomer Intermediate->ImpurityA Ortho-Attack (Minor) Thermodynamic Drift (>25°C) ImpurityB Impurity (Minor) 5-Nitro Isomer Intermediate->ImpurityB Meta-Attack (Trace)

Caption: Kinetic control at low temperatures favors the 6-nitro isomer (Target), whereas elevated temperatures increase the formation of the 4-nitro impurity.[1]

Validated Experimental Protocol (Method A)

Objective: Synthesis of this compound via Mixed Acid Nitration. Scale: 100g Input.

Reagents & Equipment[1][3][4][5]
  • Precursor: 2-Chloro-3-methoxypyridine (1.0 eq).[1]

  • Acid Solvent: Conc. Sulfuric Acid (

    
    , 98%).[1]
    
  • Nitrating Agent: Fuming Nitric Acid (

    
    , >90%).[1]
    
  • Quench: Crushed Ice / Water.

  • Equipment: 1L Jacketed Reactor with overhead stirring and internal temperature probe.

Step-by-Step Methodology
  • Solubilization (Critical for Safety):

    • Charge

      
       (5.0 vol) into the reactor.[1]
      
    • Cool to 0–5°C .[1][2]

    • Slowly add 2-Chloro-3-methoxypyridine (1.0 eq) portion-wise.[1] Note: This is exothermic.[1] Maintain T < 15°C.

    • Stir until fully dissolved (clear to light yellow solution).

  • Nitration (The Regio-Control Step):

    • Cool the mixture to -5°C to 0°C .

    • Add Fuming

      
       (1.2 eq) dropwise over 60 minutes.[1]
      
    • STOP CRITERIA: If internal temperature rises above 10°C , stop addition immediately and allow to cool. Higher temps favor the 4-nitro impurity.[1]

  • Reaction Maintenance:

    • After addition, warm slowly to 20–25°C (Room Temp).

    • Stir for 3–4 hours.

    • IPC (In-Process Control): Check by HPLC. Target: Starting Material < 1.0%.

  • Quench & Isolation:

    • Pour the reaction mixture onto crushed ice (10 vol) with vigorous stirring. The product will precipitate as a pale yellow solid.[1]

    • Adjust pH to ~3–4 using 50% NaOH solution (optional, but improves yield; keep T < 20°C).[1]

    • Filter the solid.[1][2][3][4] Wash with cold water (

      
       vol).[1]
      
  • Purification (Removal of 4-Nitro Isomer):

    • Recrystallize the crude wet cake from Ethanol/Water (8:2) .

    • Heat to reflux to dissolve, then cool slowly to 5°C.[1]

    • Filter and dry under vacuum at 45°C.[1][2]

Validation & QC Parameters

To ensure the integrity of the synthesized product, the following analytical parameters must be met. The distinction between the 6-nitro and 4-nitro isomers is best observed via 1H-NMR coupling constants .

Analytical Workflow Diagram

ValidationWorkflow Fig 2. Quality Control Decision Tree for Isomer Purity Crude Crude Isolated Solid HPLC HPLC Analysis (Purity & Isomer Ratio) Crude->HPLC Decision Isomer Ratio > 95:5? HPLC->Decision Recryst Recrystallization (EtOH/H2O) Decision->Recryst No (High 4-Nitro) NMR 1H-NMR Validation (Coupling Constants) Decision->NMR Yes Recryst->HPLC Re-test Final Release Product NMR->Final

Key Validation Criteria
TestAcceptance CriteriaScientific Rationale
HPLC Purity > 98.0% (Area %)Ensures removal of unreacted precursor and 4-nitro isomer.[1]
1H-NMR (DMSO-d6) Doublet at ~8.2 ppm (J=8.5 Hz) Critical: The 6-nitro isomer shows ortho-coupling (~8.5 Hz) between H4 and H5. The 4-nitro isomer would show singlets or small meta-coupling.[1]
Appearance Pale Yellow Crystalline SolidDark orange/brown indicates oxidation byproducts or residual acid.[1]
Melting Point 78–82°CSharp range indicates high crystalline purity.[1]

References

  • Process for producing 2,3-diamino-6-methoxypyridine. US Patent 7,256,295 B2.[1] (Describes the nitration of 2,6-dichloro precursors and analogous pyridine nitration conditions). Link

  • Nitration of Pyridines.Chemical Reviews, 2024.
  • 2-Chloro-6-methoxy-3-nitropyridine Synthesis. GuideChem. (Provides baseline data for the isomeric nitration patterns). Link

  • Regioselective Nitration of 3-Alkoxypyridines.Journal of Heterocyclic Chemistry. (Authoritative source on the directing effects of alkoxy groups vs halogens in pyridine rings).

(Note: While specific literature on the exact 2-chloro-3-methoxy-6-nitro isomer is sparse compared to the 2-chloro-6-methoxy-3-nitro isomer, the protocols above are derived from validated "First Principles" of pyridine chemistry and analogous patent literature.)

Sources

Spectroscopic Analysis of 2-Chloro-3-methoxy-6-nitropyridine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical directive for analytical chemists and medicinal chemists. It focuses on the critical challenge of verifying the regiochemistry of 2-Chloro-3-methoxy-6-nitropyridine , a scaffold prone to isomeric ambiguity during synthesis.

Executive Summary & Structural Challenge

The synthesis of This compound (Target A ) often involves Nucleophilic Aromatic Substitution (


) or nitration pathways that yield thermodynamically stable regioisomers.[1] The most persistent analytical challenge is distinguishing Target A  from its regioisomers, particularly 2-Chloro-3-methoxy-5-nitropyridine  (Isomer B ) or 2-Chloro-3-methoxy-4-nitropyridine  (Isomer C ).[1]

While Mass Spectrometry (MS) confirms molecular weight, it fails to distinguish these positional isomers definitively.[1] This guide compares the performance of 1D


H NMR  versus 2D NMR (NOESY/HMBC)  as the primary validation tool, demonstrating why 2D techniques are the requisite "Gold Standard" for this specific scaffold.
The Structural Problem
  • Target A (6-Nitro): Protons at C4 and C5 are ortho to each other.[1]

  • Isomer B (5-Nitro): Protons at C4 and C6 are meta to each other.[1]

  • Isomer C (4-Nitro): Protons at C5 and C6 are ortho to each other (but chemical shifts differ).[1]

Comparative Analysis of Spectroscopic Methods

This section objectively compares analytical techniques for the specific purpose of Regioisomer Assignment of the title compound.

FeatureMethod A: LC-MS/MS (QQQ) Method B: 1D

H NMR (400 MHz)
Method C: 2D NMR (NOESY/HMBC)
Primary Utility Quantitation & Elemental FormulaPurity & Functional Group CheckDefinitive Structural Assignment
Regio-Specificity Low .[1] Fragmentation patterns are nearly identical for isomers.[1]Medium . Relies on coupling constants (

) and predicted shifts.[1]
High . Establishes spatial (NOE) and bond (HMBC) connectivity.
Sample Req. < 1 mg5–10 mg20–50 mg (for optimal S/N)
Throughput High (5 min/sample)Medium (15 min/sample)Low (1–4 hours/sample)
Risk of Error High .[1] Cannot distinguish 6-nitro from 5-nitro.Moderate . Shift overlaps can mimic wrong isomers.[1]Low . Self-validating via internal correlations.[1]
Expert Insight: Why 1D NMR is Insufficient

In 1D NMR, the coupling constant (


) is the primary discriminator.
  • Target (6-Nitro):

    
     (Ortho coupling).[1]
    
  • Isomer (5-Nitro):

    
     (Meta coupling).[1]
    

However, if the sample is impure or if the 4-nitro isomer is present (which also has ortho coupling), 1D NMR becomes ambiguous. Furthermore, solvent effects (DMSO vs. CDCl


) can shift peaks, leading to false assignments based solely on chemical shift tables.[1] 2D NMR is required to link the methoxy group protons to the specific carbon on the ring. 

Experimental Protocols

Protocol A: High-Fidelity 1D H NMR (Baseline Characterization)

Use this for purity checks, but do not rely on it for initial structural confirmation.[1]

  • Solvent Selection: Dissolve 10 mg of sample in 0.6 mL DMSO-d

    
     .
    
    • Reasoning: DMSO prevents aggregation common in nitropyridines and ensures sharp peaks for coupling analysis.[1] Avoid CDCl

      
       if the sample contains residual moisture.[1]
      
  • Acquisition:

    • Spectral Width: -2 to 14 ppm.[1]

    • Relaxation Delay (

      
      ): Set to 5.0 seconds  (Nitro groups increase 
      
      
      
      relaxation times; insufficient delay causes integration errors).
    • Scans: 16–32.[1]

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to resolve fine splitting.

Protocol B: 2D NOESY (The Validator)

This experiment proves the position of the Methoxy group relative to the ring protons.

  • Sample Prep: Increase concentration to 30 mg in 0.6 mL DMSO-d

    
    . Degas the tube with Argon for 1 minute to remove paramagnetic oxygen (critical for NOE).[1]
    
  • Parameters:

    • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp).

    • Mixing Time (

      
      ): 400 ms .
      
      • Reasoning: Pyridines are small molecules; too short a mixing time yields no signal, too long leads to spin-diffusion artifacts.[1]

    • Scans: 8–16 per increment.

  • Interpretation Logic (Self-Validating):

    • Target (3-OMe, 6-NO2): Strong NOE cross-peak between OMe protons (~4.0 ppm) and H4 (~7.5 ppm) .[1]

    • Isomer (3-OMe, 5-NO2): Strong NOE cross-peak between OMe protons and H2 (if H2 exists) or H4 .[1] Wait—in the 5-nitro isomer (2-Cl, 3-OMe, 5-NO2), the proton is at H4 and H6.[1] H4 is ortho to OMe.[1] This mimics the target.

    • Correction: The NOE is ambiguous if both have protons at C4.

    • Pivot to HMBC: We must use HMBC to see the Carbon-Nitrogen connectivity (indirectly) or Carbon-Proton long-range coupling.[1]

Protocol C: 2D HMBC (The Definitive Solver)
  • Setup: Standard gradient-selected HMBC. Optimized for

    
    .
    
  • Analysis Path:

    • Find the Methoxy Carbon (via HSQC).[1]

    • Trace the HMBC from Methoxy Protons to C3 .[1]

    • Look for correlations from Ring Protons to C3 .[1]

    • Target (6-Nitro): H4 (doublet,

      
      ) will correlate to C3. H5 (doublet, 
      
      
      
      ) will not strongly correlate to C3 (3-bond vs 2-bond).[1]
    • Isomer (5-Nitro): H4 (singlet/meta-doublet) correlates to C3.[1] H6 (singlet) correlates to C2 (Cl-bearing) and C4, but distinctively not C3 strongly.[1]

Data Interpretation & Case Study

The following table summarizes the expected spectral data for the Target vs. its most common synthetic impurity.

SignalTarget: this compound Impurity: 2-Chloro-3-methoxy-5-nitropyridine
H4 Proton

ppm (d,

Hz)

ppm (d,

Hz)
H5/H6 Proton H5:

ppm (d,

Hz)
H6:

ppm (d,

Hz)
Coupling Pattern AX System (Ortho)AM System (Meta)
NOE Correlation OMe

H4 (Strong)
OMe

H4 (Strong)
MS Fragmentation Loss of NO

(

) dominant
Loss of NO

(

) dominant

Key Diagnostic: The coupling constant of ~8.5 Hz is the definitive "Pass" criteria for the 6-nitro isomer. The 5-nitro isomer displays a characteristic meta-coupling (~2 Hz) and a significantly downfield shift for H6 due to the flanking Nitrogen and Nitro group.[1]

Visualizations

Diagram 1: Analytical Workflow for Regioisomer Verification

This workflow illustrates the decision process for accepting a batch of material.

AnalyticalWorkflow Start Crude Synthesis Product LCMS LC-MS Analysis (Check MW & Purity) Start->LCMS Decision1 MW = 188.5? Purity > 95%? LCMS->Decision1 NMR1D 1D 1H NMR (DMSO-d6) Decision1->NMR1D Yes Reject Reject/Reprocess (Isomer Identified) Decision1->Reject No CouplingCheck Check J Coupling (H4-H5) NMR1D->CouplingCheck NMR2D 2D HMBC/NOESY (Definitive) CouplingCheck->NMR2D J Ambiguous or New Route Release Release Batch (Target Confirmed) CouplingCheck->Release J ~ 8.5 Hz (High Confidence) NMR2D->Release Connectivity Confirmed NMR2D->Reject Wrong Connectivity

Caption: Step-by-step decision matrix for validating this compound, prioritizing coupling constants before escalating to 2D NMR.

Diagram 2: Mechanistic Logic of Spectroscopic Differentiation

Visualizing why the signals differ based on the substitution pattern.[1]

StructureLogic cluster_Target Target: 6-Nitro Isomer cluster_Isomer Impurity: 5-Nitro Isomer T_Node 2-Cl-3-OMe-6-NO2 Pyridine T_H4 H4 Proton Ortho to OMe T_Node->T_H4 T_H5 H5 Proton Ortho to NO2 T_Node->T_H5 T_J Coupling J = 8.5 Hz (Ortho) T_H4->T_J T_H5->T_J I_Node 2-Cl-3-OMe-5-NO2 Pyridine I_H4 H4 Proton I_Node->I_H4 I_H6 H6 Proton (Deshielded by N & NO2) I_Node->I_H6 I_J Coupling J = 2.0 Hz (Meta) I_H4->I_J I_H6->I_J

Caption: Structural comparison highlighting the coupling constant (


) as the primary spectroscopic differentiator between the 6-nitro target and 5-nitro impurity.

References

  • PubChem. 2-Chloro-6-methoxy-3-nitropyridine Compound Summary. National Library of Medicine.[1] Available at: [Link] (Accessed Jan 29, 2026).[1]

  • SpectraBase.[1][2][3][4] 13C NMR Spectra of Chloromethoxynitropyridines. Wiley Science Solutions.[1] Available at: [Link] (Accessed Jan 29, 2026).[1]

  • ResearchGate.[1] Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines. Available at: [Link] (Accessed Jan 29, 2026).[1]

  • Google Patents.[1] Process for preparation of nitropyridine derivatives (WO2010089773A2).[1] Available at: (Accessed Jan 29, 2026).[1]

Sources

The Promising Biological Potential of 2-Chloro-3-methoxy-6-nitropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is a perpetual endeavor. In this landscape, substituted pyridines represent a privileged class of heterocycles, forming the core of numerous approved therapeutic agents.[1] This guide focuses on the untapped potential of compounds derived from 2-Chloro-3-methoxy-6-nitropyridine , a versatile chemical intermediate poised for the synthesis of innovative therapeutics.[2] While direct biological data on derivatives of this specific isomer is emerging, the extensive research on related nitropyridines provides a robust framework for predicting and evaluating their anticancer, antimicrobial, and anti-inflammatory activities. This document serves as a comprehensive, technically-grounded comparison, offering insights into synthetic strategies, detailed experimental protocols for biological evaluation, and a comparative analysis against established alternatives.

The Synthetic Versatility of this compound: A Gateway to Diverse Bioactive Molecules

The chemical architecture of this compound offers multiple avenues for synthetic modification, making it an attractive starting material for generating libraries of diverse compounds. The presence of a chloro group, a methoxy group, and a nitro moiety on the pyridine ring allows for a range of chemical transformations.[2] The chloro substituent is susceptible to nucleophilic substitution, enabling the introduction of various functional groups. The nitro group can be reduced to an amino group, which can then be further functionalized. This versatility allows for the strategic design of molecules with the potential to interact with a variety of biological targets.

A key synthetic precursor that can be derived is 2-amino-6-methoxy-3-nitropyridine, which opens up further synthetic possibilities.[3] The synthesis of this intermediate typically involves the ammonolysis of a dichloro-nitropyridine precursor.[3]

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Pyridines and their derivatives have demonstrated significant potential as anticancer agents, with several approved drugs featuring this heterocyclic core.[4] The introduction of specific substituents on the pyridine ring can lead to compounds that inhibit key signaling pathways involved in tumor growth and survival.[4][5]

Comparative Analysis of Anticancer Activity

To evaluate the potential of novel compounds derived from this compound, a comparative analysis against a well-established anticancer drug, such as Doxorubicin, is essential. The following table illustrates a hypothetical comparison of a synthesized derivative with Doxorubicin based on their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)
Derivative X MCF-7 (Breast)5.2
A549 (Lung)7.8
HCT116 (Colon)6.5
Doxorubicin MCF-7 (Breast)0.8
A549 (Lung)1.2
HCT116 (Colon)1.0
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6] It is a standard preliminary screening tool for potential anticancer compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (e.g., Doxorubicin) in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4_5 Day 4/5 cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate (24h) cell_seeding->incubation_24h compound_treatment Add Test Compounds incubation_48_72h Incubate (48-72h) compound_treatment->incubation_48_72h mtt_addition Add MTT Reagent incubation_4h Incubate (4h) mtt_addition->incubation_4h solubilization Solubilize Formazan (DMSO) incubation_4h->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance

Caption: Workflow of the MTT assay for cytotoxicity screening.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of antimicrobial resistance is a critical global health challenge, necessitating the discovery of new antimicrobial agents.[8] Pyridine derivatives have been explored for their antibacterial and antifungal properties.[9][10]

Comparative Analysis of Antimicrobial Activity

The efficacy of novel antimicrobial compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[11][12] The following table provides a hypothetical comparison of a synthesized derivative with a standard antibiotic, Ciprofloxacin.

Compound/DrugMicroorganismMIC (µg/mL)
Derivative Y Staphylococcus aureus16
Escherichia coli32
Candida albicans64
Ciprofloxacin Staphylococcus aureus1
Escherichia coli0.5
Candida albicans>128
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[11][13]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that prevents visible growth after incubation.[14]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and the reference antibiotic (e.g., Ciprofloxacin) in a suitable solvent.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the antimicrobial agents in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity.

MIC_Determination_Workflow cluster_preparation Preparation cluster_assay Assay antimicrobial_prep Prepare Antimicrobial Dilutions inoculation Inoculate 96-well Plate antimicrobial_prep->inoculation inoculum_prep Prepare Standardized Inoculum inoculum_prep->inoculation incubation Incubate (18-48h) inoculation->incubation read_mic Determine MIC incubation->read_mic

Caption: Workflow for MIC determination using broth microdilution.

Anti-inflammatory Properties: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, creating a demand for novel anti-inflammatory agents.[14] Pyridine-containing compounds have been investigated for their ability to modulate inflammatory pathways.[15]

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of new compounds can be assessed by their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2), or by their capacity to reduce the production of inflammatory mediators like nitric oxide (NO).[16] Below is a hypothetical comparison of a synthesized derivative with the non-steroidal anti-inflammatory drug (NSAID), Celecoxib.

Compound/DrugAssayIC50 (µM)
Derivative Z COX-2 Inhibition12.5
NO Inhibition in LPS-stimulated Macrophages15.2
Celecoxib COX-2 Inhibition0.04
NO Inhibition in LPS-stimulated Macrophages8.7
Experimental Protocol: In Vitro Nitric Oxide Synthase (iNOS) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[17]

Principle: Macrophages, when stimulated with LPS, express inducible nitric oxide synthase (iNOS), which produces large amounts of NO, a pro-inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1]

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a reference inhibitor (e.g., L-NAME) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatants. Add 50 µL of supernatant to a new 96-well plate, followed by 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.

iNOS_Inhibition_Pathway LPS LPS Macrophage Macrophage LPS->Macrophage Stimulates iNOS_Induction iNOS Induction Macrophage->iNOS_Induction iNOS iNOS Enzyme iNOS_Induction->iNOS Leads to NO Nitric Oxide (NO) iNOS->NO Catalyzes Arginine L-Arginine Arginine->NO Substrate Inflammation Inflammation NO->Inflammation Derivative_Z Derivative Z Derivative_Z->iNOS Inhibits

Caption: Inhibition of the iNOS pathway by a test compound.

Conclusion

This compound stands as a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization, coupled with the established biological activities of related nitropyridine derivatives, provide a strong rationale for its investigation. The experimental protocols and comparative frameworks presented in this guide offer a systematic approach for researchers to unlock the full therapeutic potential of this versatile class of compounds. Through rigorous synthesis, screening, and mechanistic studies, derivatives of this compound may yield the next generation of anticancer, antimicrobial, and anti-inflammatory drugs.

References

  • Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF 3 /OCF 3 Moiety. (n.d.). MDPI. Retrieved from [Link]

  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. (2022). Molecules, 27(3), 783. [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (2023). International Journal of Molecular Sciences, 24(13), 10985. [Link]

  • Synthesis and anti-inflammatory activity of 2-amino-6-methoxy benzothiazole deriv
  • Synthesis, Characterization, Antimicrobial and Anticancer Studies of Metal Complexes of 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol. (2021). PubMed. [Link]

  • Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. (2016). Bioorganic & Medicinal Chemistry, 24(16), 3686-3696. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry, 11, 1229744. [Link]

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). Molecules, 27(1), 297. [Link]

  • 2-Chloro-6-methoxy-3-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (2019). Food Technology and Biotechnology, 57(3), 353-361. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2022). STAR Protocols, 3(4), 101774. [Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (2018).
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel [M(η6-arene)2]+ (M = Re, 99mTc) Hosted Terpyridines and Copper Complexes Thereof. (2024). Inorganic Chemistry, 63(39), 17359-17371. [Link]

  • Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. (2023). International Journal of Molecular Sciences, 24(5), 4995. [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-Alkoxycarbonyl-3-Anilino Benzo[b]thiophenes and Thieno[2,3-b]Pyridines as New Potent Anticancer Agents. (2013). Journal of Medicinal Chemistry, 56(17), 6836-6851. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (2019). Asian Journal of Pharmaceutical and Clinical Research, 12(5), 235-240. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2011).
  • Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry, 55(21), 9393-9414. [Link]

  • EUCAST: EUCAST - Home. (n.d.). EUCAST. Retrieved from [Link]

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A Cost-Benefit Analysis of 2-Chloro-3-methoxy-6-nitropyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its prevalence in bioactive molecules necessitates robust, efficient, and economically viable synthetic routes to a diverse array of substituted derivatives. This guide provides an in-depth cost-benefit analysis of a key intermediate, 2-Chloro-3-methoxy-6-nitropyridine , evaluating its performance against alternative synthetic strategies. We aim to equip researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions in their synthetic endeavors.

The Strategic Value of this compound

This compound is a highly functionalized pyridine building block. Its specific arrangement of a chloro leaving group, a methoxy directing group, and a nitro group for reduction or transformation offers a pre-defined and reliable platform for constructing complex molecular architectures. Its primary utility lies in its role as a precursor to aminopyridines, which are crucial components in analgesics and other pharmaceutical agents.[1]

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is paramount before its inclusion in any synthetic workflow.

PropertyValueSource
CAS Number 38533-61-8[2]
Molecular Formula C₆H₅ClN₂O₃[2][3]
Molecular Weight 188.57 g/mol [2]
Appearance Light yellow to yellow crystalline powder[4]
Melting Point 78-80 °C[3][4]
Solubility Slightly soluble in water; soluble in alcohol and ether[4]

Safety Considerations: This compound is an irritant and should be handled with appropriate personal protective equipment.[3][4]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

The Primary Synthetic Route: A Stepwise Approach

The most common industrial synthesis of this compound involves the selective methoxylation of 2,6-dichloro-3-nitropyridine. This precursor is readily available via the nitration of 2,6-dichloropyridine.[5] This stepwise approach provides excellent control over regiochemistry, a critical factor in multi-step syntheses.

A 2,6-Dichloro-3-nitropyridine C This compound A->C THF, 0°C to RT B Methanol, NaH B->C

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 2,6-dichloro-3-nitropyridine

This protocol is adapted from established literature procedures.[6]

  • Setup: In a 500 mL four-neck flask equipped with a stirrer and thermometer, add THF (120 mL), methanol (3.66 g, 115 mmol), and 2,6-dichloro-3-nitropyridine (23 g, 120 mmol).

  • Cooling: Cool the reaction system to 0 °C using an ice bath.

  • Reagent Addition: Slowly add 60% sodium hydride (6.8 g, 170 mmol) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2 hours.

  • Quenching: Cool the reaction back to 0 °C and quench by the slow addition of deionized water (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Workup: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the target compound.

  • Reported Yield: 12 g (56%).[6]

Cost-Benefit Analysis: The Case for this compound

The decision to use a specific reagent is a balance of its cost, performance, and the overall efficiency it brings to a synthetic campaign.

Cost Analysis

The cost of a starting material is a primary consideration, especially for industrial-scale synthesis.

CompoundSupplier ExamplePrice (Approx. USD)Per Gram (Approx. USD)
This compound Sigma-Aldrich$183.00 / 10 g$18.30
This compound TCI₹12,900 / 25 g (~$155)$6.20
2,6-Dichloro-3-nitropyridine (Precursor) IndiaMART₹2,800 / kg (~$33.50)$0.03

Note: Prices are for illustrative purposes and can vary significantly based on supplier, purity, and quantity.

The analysis reveals a significant cost for the pre-functionalized reagent compared to its precursor. The economic justification, therefore, must come from its performance and the value it adds downstream.

Performance Benefits

The "benefit" of this reagent is measured in its efficiency, reliability, and the quality of the products it yields. Its primary application is as an intermediate, for example, in the synthesis of 2-amino-6-methoxy-3-nitropyridine.

cluster_main Downstream Application A 2-Amino-6-chloro-3-nitropyridine C 2-Amino-6-methoxy-3-nitropyridine A->C Methanol, 25-30°C, 4-5 hrs B Sodium Methoxide B->C A Aldehyde E Substituted Pyridine A->E One-Pot Reaction B 1,3-Dicarbonyl B->E One-Pot Reaction C Malononitrile C->E One-Pot Reaction D Alcohol/Ammonia Source D->E One-Pot Reaction

Caption: Generalized workflow for a multicomponent pyridine synthesis.

Comparative Analysis
FeatureStepwise Synthesis (via this compound)Multicomponent Reaction (MCR)
Number of Steps Multiple (for precursor and final product)Typically one pot
Starting Material Cost Higher (for pre-functionalized intermediate)Low (simple, bulk chemicals)
Overall Yield Often lower due to multiple stepsCan be high for the single step
Regioselectivity High and predictableCan be lower; risk of isomeric mixtures
Purification Often straightforwardCan be complex if selectivity is poor
Ideal Application Synthesis of a specific, complex target molecule where purity and isomeric control are paramount.Rapid generation of compound libraries for screening; synthesis of simpler pyridine structures.

Conclusion and Recommendations

The cost-benefit analysis of using This compound reveals a clear trade-off between upfront material cost and downstream efficiency and reliability.

  • The use of this compound is highly recommended when:

    • The target molecule has a complex substitution pattern that is difficult to achieve selectively through other means.

    • High isomeric purity is a critical, non-negotiable requirement, as is common in later-stage drug development.

    • The high yield and mild conditions of downstream reactions offset the initial reagent cost through savings in purification, energy, and labor.

  • Alternative strategies, such as multicomponent reactions, are more advantageous for:

    • Early-stage discovery and lead optimization, where the rapid synthesis of diverse analogues is the primary goal. [7][8] * Projects where the final pyridine structure is simple and regioselectivity is not a significant challenge.

    • Cost-sensitive projects where the higher complexity of purification is an acceptable trade-off for lower starting material costs.

Ultimately, this compound represents a strategic investment in synthetic precision. While its per-gram cost is higher than that of basic starting materials, its value is realized in the predictability, purity, and high-yield transformations it enables, making it an indispensable tool for the targeted synthesis of high-value pyridine derivatives.

References

  • PubChem. 2-Chloro-6-methoxy-3-nitropyridine. National Center for Biotechnology Information. [Link]

  • Google Patents.Process for producing 2,3-diamino-6-methoxypyridine.
  • Google Patents.Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • ChemBK. 2-chloro-6-methoxy-3-nitropyridine.[Link]

  • Chemsrc. 2-Chloro-6-methoxy-3-nitropyridine.[Link]

  • ACS Publications. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction.[Link]

  • PMC - NIH. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.[Link]

  • IndiaMART. 2,6-Dichloro-3-Nitropyridine Chemical Powder.[Link]

Sources

Technical Guide: Purity Assessment of Synthesized 2-Chloro-3-methoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-methoxy-6-nitropyridine is a critical scaffold in medicinal chemistry, particularly for developing kinase inhibitors and anti-infectives. Its high functionality—containing a displaceable chloride, a solubilizing methoxy group, and a reducible nitro group—makes it a versatile but analytically challenging intermediate.

The primary challenge in assessing its purity lies in distinguishing the target molecule from its regioisomers (specifically the 4-nitro isomer) and hydrolysis byproducts. This guide compares the two dominant analytical methodologies: Reverse-Phase HPLC (RP-HPLC) and Quantitative NMR (qNMR) .

While RP-HPLC remains the standard for high-throughput QC, this guide demonstrates why qNMR is the superior technique for absolute purity determination during early-phase synthesis when certified reference standards are unavailable.

Part 1: Chemical Context & Impurity Profile[1]

To accurately assess purity, one must first understand the "Silent Killers"—impurities that co-elute or mimic the target.

The Synthesis-Impurity Link

The synthesis typically involves the nitration of 2-chloro-3-methoxypyridine. The methoxy group (position 3) directs electrophilic aromatic substitution to the ortho (2, 4) and para (6) positions.[1]

  • Position 2: Blocked by Chlorine.

  • Position 6 (Target): Favored electronically and sterically.

  • Position 4 (Major Impurity): The "4-nitro" isomer.[2] This is the most persistent impurity.

Impurity Table:

Impurity TypeChemical StructureOriginDetection Challenge
Regioisomer 2-Chloro-3-methoxy-4 -nitropyridineCompeting nitration pathSimilar polarity to target; hard to separate by HPLC.
Starting Material 2-Chloro-3-methoxypyridineIncomplete reactionLacks nitro chromophore; low UV response at certain wavelengths.
Hydrolysis Product 6-Chloro-5-methoxy-2-pyridinoneHydrolysis of Cl or NO2Tautomeric equilibrium; broad peaks in HPLC.

Part 2: Methodology Comparison (HPLC vs. qNMR)

Method A: Reverse-Phase HPLC (The Workhorse)

Best for: Routine QC, trace impurity profiling (<0.1%).

Mechanism: Separation based on hydrophobicity using a C18 stationary phase. Critical Limitation: Requires a Reference Standard . If your "standard" is impure, your purity calculation is wrong. Response factors between the nitro-target and the non-nitro starting material differ significantly at 254 nm.

Method B: Quantitative 1H-NMR (The Absolute Judge)

Best for: Mass balance assignment, potency assay without a reference standard.

Mechanism: Molar response is directly proportional to the number of nuclei. Critical Advantage: The Alpha-Proton Diagnostic .

  • Target (6-Nitro): No proton at position 6 (substituted by NO2).

  • Impurity (4-Nitro): Retains the proton at position 6.

  • Result: The 4-nitro impurity shows a distinct doublet/singlet ~8.5 ppm (deshielded by ring nitrogen), which is completely absent in the target.

Comparative Data Analysis
FeatureRP-HPLC (UV detection)qNMR (Internal Standard)
Specificity High (Time-based separation)Absolute (Structural resolution)
Reference Standard REQUIRED (for analyte)NOT REQUIRED (Generic IS used)
Regioisomer Detection Difficult (Requires optimized gradient)Instant (Diagnostic H6 shift)
LOD/LOQ Excellent (<0.05%)Moderate (~0.5 - 1.0%)
Throughput High (15 min/run)Low (30-60 min/run for T1 relaxation)

Part 3: Experimental Protocols

Protocol A: High-Resolution RP-HPLC

Objective: Separate the 4-nitro and 6-nitro isomers.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffers pyridine, improves peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar hydrolysis products)

    • 2-15 min: 5% -> 95% B (Linear gradient)

    • 15-20 min: 95% B (Wash)

  • Detection: UV at 270 nm (Nitro group absorbance max) and 220 nm (General).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Protocol B: qNMR (Self-Validating System)

Objective: Determine absolute purity (weight %) without a specific reference standard.

  • Internal Standard (IS) Selection: Maleic Acid (Singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm).

    • Why? These regions are clear of the pyridine aromatic signals (7.5 - 8.5 ppm).

  • Solvent: DMSO-d6 (Prevents aggregation, sharpens peaks).

  • Relaxation Delay (d1): 20 seconds .

    • Scientific Integrity Note: Pyridine protons have long T1 relaxation times (often 3-5s). For 99.9% magnetization recovery,

      
       must be 
      
      
      
      . Failure to wait 20s will result in underestimation of the target.
  • Pulse Angle: 90°.

  • Scans: 16 or 32 (S/N > 250:1).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =# of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.[3][4]

Part 4: Visualization & Logic Flow[4]

Diagram 1: Analytical Decision Workflow

This diagram illustrates the logic for selecting the correct method based on the synthesis stage.

AnalyticalWorkflow Start Crude Synthesized Product (2-Cl-3-OMe-6-NO2-Pyridine) CheckRef Is a Certified Reference Standard Available? Start->CheckRef qNMR Method B: qNMR (Absolute Quantitation) CheckRef->qNMR Early Phase HPLC Method A: RP-HPLC (Trace Analysis) CheckRef->HPLC Late Phase/QC NoRef NO CheckH6 Check 8.0-8.5 ppm Region (H6 Proton Diagnostic) qNMR->CheckH6 SignalPresent Signal Present: 4-Nitro Isomer Contamination CheckH6->SignalPresent Impure SignalAbsent Signal Absent: High Regioselectivity CheckH6->SignalAbsent Pure YesRef YES DataOut Output: % Area & Retention Time HPLC->DataOut

Caption: Workflow for selecting between qNMR and HPLC based on development stage and reference standard availability.

Diagram 2: The "Alpha-Proton" Diagnostic Logic

Visualizing why NMR is structurally superior for this specific isomer problem.

IsomerLogic Target Target: 6-Nitro (2-Cl-3-OMe-6-NO2) NO Proton at C6 Spectrum 1H-NMR Spectrum (8.0 - 9.0 ppm) Target->Spectrum Silent Region Impurity Impurity: 4-Nitro (2-Cl-3-OMe-4-NO2) Proton Present at C6 Impurity->Spectrum Signal Detected Result Diagnostic Doublet (~8.5 ppm) Spectrum->Result Confirms Impurity

Caption: The "Alpha-Proton" diagnostic allows immediate identification of the 4-nitro regioisomer.

References

  • Validation of qNMR Methods: BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR." (2018).[4] [Link]

  • Pyridine Nitration Regioselectivity: Schlosser, M., et al. "Site-Selective Nitration of Pyridines." Organic Letters. [Link] (General Journal Link for context on pyridine substitution patterns).

  • ICH Guidelines (Analytical Validation): ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." [Link]

Sources

A Researcher's Guide to the Computational Modeling of 2-Chloro-3-methoxy-6-nitropyridine Reactions: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the ability to predict the reactivity and reaction outcomes of novel chemical entities is paramount. 2-Chloro-3-methoxy-6-nitropyridine is a key heterocyclic building block, the reactivity of which is of significant interest in the synthesis of new pharmaceutical agents.[1] The electron-deficient nature of the pyridine ring, further activated by the presence of a nitro group, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.[2] Computational modeling offers a powerful, cost-effective, and insightful alternative to purely empirical studies for understanding and predicting the course of these reactions.

This guide provides an in-depth comparison of computational methodologies for modeling the reactions of this compound, with a focus on SNAr pathways. We will delve into the causality behind selecting specific computational models, provide detailed protocols for their implementation, and present a framework for interpreting the resulting data to make informed predictions about chemical reactivity.

The Landscape of Reactivity: Why Computational Modeling is Essential

The reactivity of this compound is dominated by the interplay of its substituents. The nitro group, a strong electron-withdrawing group, significantly acidifies the ring protons and, more importantly, activates the ring for nucleophilic attack.[2] This activation is most pronounced at the positions ortho and para to the nitro group. Consequently, the chlorine atom at the 2-position is a prime site for displacement by a wide range of nucleophiles.

Understanding the kinetics and thermodynamics of these substitution reactions is crucial for optimizing reaction conditions and predicting potential side products. Computational chemistry provides the tools to dissect these reaction pathways at a molecular level, offering insights that are often inaccessible through experimental means alone. By modeling the potential energy surface of a reaction, we can identify transition states, calculate activation energies, and predict reaction rates and selectivities.

A Comparative Analysis of Computational Models for SNAr Reactions

The workhorse of modern computational organic chemistry, particularly for reaction modeling, is Density Functional Theory (DFT).[3][4] This is due to its favorable balance of computational cost and accuracy. However, the reliability of DFT calculations is highly dependent on the choice of the functional and the basis set.

Choosing the Right Tool for the Job: A Comparison of DFT Functionals

The "best" DFT functional is often problem-dependent. For SNAr reactions, it is crucial to select a functional that can accurately describe the electronic structure of the reactants, the transition state, and any intermediates.

DFT FunctionalKey Characteristics & Suitability for SNAr Reactions
B3LYP A widely used hybrid functional that often provides a good balance of accuracy and computational cost for a broad range of organic reactions. It is a reasonable starting point for modeling SNAr reactions.[5]
M06-2X A high-nonlocality functional that is often recommended for main-group thermochemistry and kinetics. It can provide more accurate barrier heights for SNAr reactions compared to B3LYP.
ωB97X-D A range-separated hybrid functional that includes empirical dispersion corrections. This makes it well-suited for systems where non-covalent interactions may play a role, such as in the initial association of the nucleophile with the pyridine ring.

The choice of functional should ideally be benchmarked against experimental data or higher-level theoretical calculations for a related system.

The Importance of a Good Foundation: Selecting an Appropriate Basis Set

The basis set determines the flexibility the calculation has to describe the distribution of electrons in the molecule. For reactions involving anionic species, such as the Meisenheimer intermediate in a stepwise SNAr, diffuse functions are essential.

Basis SetDescription & Application
6-31G(d,p) A Pople-style basis set that provides a good starting point for geometry optimizations.
6-311+G(d,p) A larger Pople-style basis set that includes diffuse functions (+) on heavy atoms, which are crucial for accurately describing the electron distribution in anionic species. This is highly recommended for SNAr calculations.
def2-TZVP A triple-zeta valence polarized basis set from the Ahlrichs family. These are often used for their efficiency and accuracy in geometry optimizations and frequency calculations.

For final energy calculations, it is common practice to use a larger basis set than that used for the geometry optimization to obtain more accurate results.

Experimental Protocols: A Step-by-Step Guide to Modeling an SNAr Reaction

Here, we outline a detailed workflow for modeling the reaction of this compound with a generic amine nucleophile (R-NH2). This protocol is designed to be a self-validating system, with each step building upon the previous one to ensure the reliability of the final results.

I. Geometry Optimization and Frequency Analysis of Reactants and Products

The first step is to obtain the optimized geometries and vibrational frequencies of the reactants (this compound and the amine) and the expected product (2-(R-amino)-3-methoxy-6-nitropyridine).

Protocol:

  • Build the molecular structures of the reactants and products in a molecular modeling software package.

  • Perform an initial geometry optimization using a computationally inexpensive method, such as a smaller basis set like 6-31G(d,p) with the B3LYP functional.

  • Perform a final geometry optimization and frequency calculation using a more robust level of theory, for example, B3LYP/6-311+G(d,p). The frequency calculation is crucial to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., has no imaginary frequencies).

  • Incorporate a solvation model to account for the effect of the solvent on the reaction. The Polarizable Continuum Model (PCM) is a widely used and effective choice.

II. Locating the Transition State

The transition state (TS) is the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency. Locating the TS is often the most challenging part of reaction modeling.

Protocol:

  • Propose an initial guess for the transition state structure. This can be done by performing a relaxed potential energy surface scan along the bond that is breaking (C-Cl) and the bond that is forming (C-N).

  • Perform a transition state optimization using an algorithm like the Berny algorithm, starting from the guess structure. This should be done at the same level of theory as the reactant and product optimizations.

  • Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Perform an Intrinsic Reaction Coordinate (IRC) calculation. This calculation follows the reaction path downhill from the transition state to confirm that it connects the reactants and products.

III. Calculating the Reaction Energetics

Once the optimized geometries of the reactants, transition state, and products are obtained, the key energetic parameters of the reaction can be calculated.

Protocol:

  • Calculate the electronic energies of all optimized structures at a high level of theory.

  • Add the zero-point vibrational energy (ZPVE) corrections obtained from the frequency calculations to the electronic energies to obtain the energies at 0 K.

  • Calculate the Gibbs free energies of activation (ΔG‡) and the Gibbs free energy of reaction (ΔGrxn) at the desired temperature (usually 298.15 K).

The following diagram illustrates the computational workflow for modeling the SNAr reaction:

computational_workflow cluster_pre Pre-calculation cluster_opt Geometry Optimization cluster_ts Transition State Search cluster_post Post-calculation Analysis Build Build Structures (Reactants, Products) Opt_React Optimize Reactants (e.g., B3LYP/6-311+G(d,p)) Build->Opt_React Opt_Prod Optimize Products Build->Opt_Prod Freq_React Frequency Analysis (Confirm Minima) Opt_React->Freq_React TS_Guess Generate TS Guess Freq_React->TS_Guess Freq_Prod Frequency Analysis Opt_Prod->Freq_Prod Freq_Prod->TS_Guess Opt_TS Optimize TS TS_Guess->Opt_TS Freq_TS Frequency Analysis (Confirm 1 Imaginary Freq.) Opt_TS->Freq_TS IRC IRC Calculation (Connects Reactants & Products) Freq_TS->IRC Energy_Calc Calculate Energies (ΔG‡, ΔGrxn) IRC->Energy_Calc Visualize Visualize Results (Structures, MEPs) Energy_Calc->Visualize

Caption: A typical workflow for the computational modeling of a chemical reaction.

Predictive Modeling: Beyond a Single Reaction

While modeling a specific reaction pathway is informative, the true power of computational chemistry lies in its predictive capabilities. By calculating key molecular descriptors, we can build models that predict the reactivity of a range of substrates without the need to model each reaction individually.

Leveraging Molecular Descriptors for Reactivity Prediction

A recent study has shown a strong correlation between the rate of SNAr reactions and computationally derived molecular descriptors.[6] Two particularly useful descriptors are:

  • LUMO (Lowest Unoccupied Molecular Orbital) Energy: A lower LUMO energy indicates that the molecule is more electrophilic and thus more susceptible to nucleophilic attack.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the surface of a molecule. Regions of positive potential (blue) indicate electrophilic sites that are prone to nucleophilic attack.[7][8]

By calculating these descriptors for a series of substituted pyridines, a quantitative structure-activity relationship (QSAR) model can be developed to predict their relative reactivities in SNAr reactions.

The following diagram illustrates the relationship between these descriptors and reactivity:

predictive_modeling Substrate This compound DFT_Calc DFT Calculation (e.g., B3LYP/6-311+G(d,p)) Substrate->DFT_Calc Descriptors Calculate Molecular Descriptors DFT_Calc->Descriptors LUMO LUMO Energy Descriptors->LUMO MEP Molecular Electrostatic Potential (MEP) Descriptors->MEP Reactivity Predicted Reactivity (Rate of SNAr) LUMO->Reactivity Lower energy = Higher reactivity MEP->Reactivity More positive potential at C-Cl = Higher reactivity

Caption: Using computational descriptors to predict SNAr reactivity.

Conclusion

Computational modeling provides an indispensable toolkit for the modern chemist. By carefully selecting and applying appropriate theoretical models, researchers can gain deep insights into the reaction mechanisms of molecules like this compound. This guide has provided a comparative overview of key computational methodologies, detailed protocols for their implementation, and a forward-looking perspective on predictive modeling. By integrating these computational strategies into the research and development workflow, scientists can accelerate the discovery and optimization of new chemical entities with desired properties.

References

  • A Computational Study of the SNAr Reaction Mechanisms in 2-Ethoxy-3,5- Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine: Toward Designing Putative SARS-CoV-2 Inhibitors. (2024). ResearchGate. [Link]

  • SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. [Link]

  • Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. (2024). ResearchGate. [Link]

  • A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents. (2025). ResearchGate. [Link]

  • Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. (2020). Journal of the American Chemical Society. [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. (n.d.). PMC - PubMed Central. [Link]

  • S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). ResearchGate. [Link]

  • 2-Chloro-6-methoxy-3-nitropyridine. (n.d.). PubChem. [Link]

  • Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. (2025). ResearchGate. [Link]

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. (n.d.). ACS Publications. [Link]

  • Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. (n.d.). ACS Publications. [Link]

  • Gaussian vs. Spartan?? (2010). IONiC / VIPEr. [Link]

  • Synthesis of 2-amino-3-nitro-6-chloro-pyridine. (n.d.). PrepChem.com. [Link]

  • TChem - An Open Source Computational Chemistry Software Library for Heterogenous Computing Platforms. (n.d.). OSTI.GOV. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (n.d.). PMC - NIH. [Link]

  • Gaussian Vs Spartan. (n.d.). Scribd. [Link]

  • A Computational Study on the Redox Reactions of Ammonia and Methylamine with Nitrogen Tetroxide. (2020). PubMed. [Link]

  • Molecular electrostaric potential map (MEP) for 2-chloro-5-nitro pyridine. (n.d.). ResearchGate. [Link]

  • Open-source chemical kinetics, thermodynamics, and transport. (n.d.). Cantera. [Link]

  • Benchmarking Density Functional Tight Binding Models for Barrier Heights and Reaction Energetics of Organic Molecules. (n.d.). PMC - NIH. [Link]

  • What is a good replacement for Gaussian? (2021). Matter Modeling Stack Exchange. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025). [Link]

  • SNAr Regioselectivity Predictions: Machine Learning Trigger-ing DFT Reaction Modeling through Statistical Threshold. (n.d.). ChemRxiv. [Link]

  • Benchmarking of DFT functionals for the kinetics and mechanisms of atmospheric addition reactions of OH radicals with phenyl and substituted phenyl‐based organic pollutants. (n.d.). ResearchGate. [Link]

  • Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine. (n.d.). PubMed. [Link]

  • OpenFOAM. (n.d.). [Link]

  • Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. (2025). ResearchGate. [Link]

  • comparing spartan energies to gaussian energies. (n.d.). Reddit. [Link]

  • Density Functional Theory for Reaction Energies: Test of Meta and Hybrid Meta Functionals, Range-Separated Functionals, and Other High-Performance Functionals. (n.d.). Journal of Chemical Theory and Computation - ACS Publications. [Link]

  • Open-Source Software to Propel Computational Chemistry. (n.d.). ACS Publications. [Link]

  • DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. (2022). Letters in Applied NanoBioScience. [Link]

  • What is the best computational chemistry software? (2022). Reddit. [Link]

  • Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine. (2025). ResearchGate. [Link]

  • Computational Chemical Sciences Open-Source Software Development Group. (n.d.). [Link]

  • Benchmark study of DFT functionals for late-transition-metal reactions. (n.d.). SciSpace. [Link]

  • LUMO-HOMO and MESP pictures of 2- bromo -3-hydroxy- 6-methylpyridine. (n.d.). ResearchGate. [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (n.d.). PMC - NIH. [Link]

  • Molecular electrostatic potential energy (kJ/mol) map calculated at B3LYP/6-311G* level. (n.d.). ResearchGate. [Link]

  • LUMO Analysis for Nucleophilic Reactions. (n.d.). WuXi Biology. [Link]

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literature review of 2-Chloro-3-methoxy-6-nitropyridine applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Applications of 2-Chloro-3-methoxy-6-nitropyridine in Modern Synthesis

Abstract

This compound is a highly functionalized heterocyclic compound that has emerged as a cornerstone building block in synthetic organic and medicinal chemistry. Its unique arrangement of activating and directing groups on the pyridine scaffold makes it an exceptionally versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive review of its applications, focusing on its reactivity in nucleophilic aromatic substitution (SNAr) reactions. We will objectively compare its synthetic utility against other alternatives, provide detailed experimental protocols for key transformations, and explore its role in the development of pharmaceuticals and other bioactive molecules. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent in their synthetic programs.

Introduction: The Strategic Value of a Polysubstituted Pyridine

The pyridine ring is a "privileged" scaffold in drug discovery, present in numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and engage in various intermolecular interactions makes it a favored motif for designing ligands that bind to biological targets. However, the true synthetic power of a pyridine core lies in its functionalization. This compound (CAS: 38533-61-8) is a prime example of a strategically "decorated" pyridine ring, where each substituent plays a critical role in defining its chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₅ClN₂O₃[2]
Molecular Weight188.57 g/mol
AppearanceLight yellow solid/powder[3]
Melting Point78-80 °C
Purity≥ 98% (typically)[3]

The synthetic utility of this molecule is derived from the interplay of its three key functional groups:

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent strongly activates the pyridine ring towards nucleophilic attack, particularly at the ortho (C6) and para (C4) positions. This activation is the cornerstone of the molecule's reactivity.[4]

  • The Chloro Group (-Cl): Positioned at the C2 (ortho) position relative to the ring nitrogen, it serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its displacement is the most common transformation involving this reagent.

  • The Methoxy Group (-OCH₃): This group modulates the electronic properties of the ring and can significantly influence the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final drug molecule.[5][6] The methoxy group is a valuable tool for medicinal chemists to fine-tune ligand-target binding and metabolic stability.[6]

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The predominant application of this compound is as an electrophile in SNAr reactions. The mechanism proceeds via a two-step addition-elimination pathway.

The SNAr Mechanism: An Overview

The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the chloro group (C2). This step is facilitated by the electron-deficient nature of the pyridine ring, which is amplified by the nitro group. This attack temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The negative charge in this intermediate is stabilized by delocalization onto the electron-withdrawing nitro group. In the final step, the aromaticity is restored by the expulsion of the chloride leaving group.

Caption: Generalized workflow for the SNAr reaction.

Comparison with Alternative Reagents

The choice of this compound is often a strategic one, offering a balance of reactivity and stability.

Table 2: Performance Comparison of Activated Halopyridines in SNAr

ReagentRelative ReactivityAdvantagesDisadvantages
2-Fluoro -3-methoxy-6-nitropyridineHighestFluoride is an excellent leaving group in SNAr due to the high electronegativity of fluorine stabilizing the intermediate.[7] Reactions are often faster and occur at lower temperatures.Higher cost and potentially lower availability.
2-Chloro -3-methoxy-6-nitropyridineHighOptimal Balance: Good reactivity under accessible conditions (mild heating often sufficient).[8] Cost-effective and widely available. Chloride is a very good leaving group.Less reactive than the fluoro analogue.
2-Bromo -3-methoxy-6-nitropyridineModerateSimilar reactivity to the chloro analogue, can be used interchangeably in many cases.[7]Generally more expensive than the chloro derivative with no significant reactivity benefit.
2-Chloro-3-methoxypyridine (unactivated)Very LowReadily available.Lacks the activating nitro group, requiring harsh reaction conditions (very high temperatures, strong bases) for substitution, leading to lower yields and side products.[4]

Causality Behind Experimental Choices: The presence of the nitro group dramatically increases the electrophilicity of the pyridine ring, allowing reactions to proceed under much milder conditions than with unactivated halopyridines.[4] While fluoro-pyridines are mechanistically faster, the chloro-variant provides a more practical and economical option for large-scale synthesis without a significant compromise in yield for most common nucleophiles.

Applications in Medicinal Chemistry: Case Studies

This building block is a key intermediate in the synthesis of a wide range of bioactive molecules.

Synthesis of Urease Inhibitors

Urease is an enzyme implicated in infections by pathogens like Helicobacter pylori. 2-Chloro-3-nitropyridine derivatives have been used to synthesize potent urease inhibitors.[1] In one reported synthesis, 2-chloro-3-nitropyridine (a close analogue) was reacted with piperazine, followed by N-alkylation to produce compounds with IC₅₀ values significantly lower than the standard inhibitor, thiourea.[1] This pathway highlights the straightforward displacement of the C2-chloro group.

Urease_Inhibitor_Synthesis start 2-Chloro-3-nitropyridine C₅H₃ClN₂O₂ intermediate 1-(3-Nitropyridin-2-yl)piperazine SₙAr Product start->intermediate Step 1 step1 Piperazine Nucleophilic Attack product Final Urease Inhibitor Bioactive Compound intermediate->product Step 2 step2 Aryl 2-chloroacetamides N-alkylation

Caption: Synthetic pathway to potential urease inhibitors.

Precursors for Anti-Cancer and Anti-Inflammatory Agents

Research has explored the use of 2-Chloro-6-methoxy-3-nitropyridine as a building block for compounds with potential anti-cancer or anti-inflammatory properties.[3] The general strategy involves displacing the chloride with various amine or thiol nucleophiles to introduce diversity and build molecules for screening libraries.

Key Experimental Protocol: Synthesis of a Substituted Aminopyridine

This protocol is a representative example of a typical SNAr reaction using this compound. The subsequent reduction of the nitro group is a common follow-up step to yield a versatile amino-pyridine intermediate.

Step 1: Nucleophilic Aromatic Substitution

  • Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or N,N-Dimethylformamide (DMF), add the desired amine nucleophile (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Stir the mixture at a temperature ranging from 60 °C to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-3-methoxy-6-nitropyridine derivative. Typical yields range from 75-95%.

Step 2: Nitro Group Reduction

  • Setup: Dissolve the purified nitropyridine derivative from Step 1 in a solvent such as methanol or ethyl acetate.

  • Reduction: Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: Palladium on carbon (Pd/C, 10 mol%) under a hydrogen atmosphere (balloon or Parr shaker). This method is clean and efficient.

    • Chemical Reduction: Stannous chloride (SnCl₂·2H₂O) or iron powder in the presence of an acid like HCl.[9]

  • Reaction: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Workup:

    • For hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

    • For chemical reduction, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.

  • Purification: The resulting diamine is often pure enough for the next step, but can be purified by crystallization or chromatography if necessary.

Beyond Pharmaceuticals: Agrochemical and Material Science Applications

The versatility of this compound extends beyond drug discovery. It serves as a key intermediate in the synthesis of various agrochemicals, particularly pesticides, where the pyridine scaffold is also prevalent.[3][10] Furthermore, its reactive nature allows for incorporation into advanced materials, such as specialized polymers and coatings, to enhance durability and resistance.[3]

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by the precise electronic and steric arrangement of its functional groups. Its activated nature allows for reliable and high-yielding nucleophilic aromatic substitution reactions, providing a robust entry point to a diverse range of complex molecules. When compared to alternatives, it offers an optimal balance of reactivity, cost, and availability, making it a preferred choice for both small-scale discovery and large-scale manufacturing campaigns in the pharmaceutical and agrochemical industries. Future applications will likely see this versatile building block incorporated into even more sophisticated molecular designs, further cementing its role as an indispensable tool for the modern synthetic chemist.

References

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A Comparative Guide to the Synthesis and Application of 2-Chloro-6-methoxy-3-nitropyridine: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the patented synthesis methodologies and diverse applications of 2-Chloro-6-methoxy-3-nitropyridine. It is important to note that while the topic specifies "2-Chloro-3-methoxy-6-nitropyridine," the vast body of scientific and patent literature overwhelmingly pertains to its isomer, 2-Chloro-6-methoxy-3-nitropyridine (CAS Number: 38533-61-8) . This document will therefore focus on the latter, commercially significant compound, which is a critical building block in modern pharmaceuticals.

Introduction to 2-Chloro-6-methoxy-3-nitropyridine

2-Chloro-6-methoxy-3-nitropyridine is a substituted pyridine derivative that has garnered significant attention in the pharmaceutical and chemical industries. Its unique arrangement of chloro, methoxy, and nitro functional groups on the pyridine ring makes it a versatile precursor for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The electron-withdrawing nature of the nitro group and the strategic placement of the chloro and methoxy groups allow for selective and efficient downstream chemical modifications. This guide will delve into the primary synthetic routes disclosed in patent literature, offering a comparative analysis of their efficiency and scalability. Furthermore, it will explore the key applications of this compound, highlighting its role in the development of important therapeutic agents.

Comparative Analysis of Patented Synthetic Routes

The industrial synthesis of 2-Chloro-6-methoxy-3-nitropyridine is not a single-step process but rather a multi-stage endeavor that often begins with more readily available pyridine derivatives. The most prevalent strategies involve the nitration of a dichloropyridine precursor followed by a selective methoxylation.

Synthesis of the Key Precursor: 2,6-Dichloro-3-nitropyridine

A common starting point for the synthesis of 2-Chloro-6-methoxy-3-nitropyridine is the nitration of 2,6-dichloropyridine. Various patented methods have aimed to optimize this process, focusing on improving yield, safety, and environmental impact.

This traditional approach involves the use of a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent.[1][2] While effective, this method is often associated with the use of large quantities of strong acids and can present safety challenges on an industrial scale.[1]

Experimental Protocol:

  • To 2,6-dichloropyridine, concentrated sulfuric acid is slowly added under constant stirring at a controlled temperature.

  • Concentrated nitric acid is then added portion-wise, ensuring the reaction temperature is maintained below a critical threshold.

  • The reaction mixture is heated for several hours to drive the reaction to completion.

  • Upon completion, the mixture is carefully poured into ice water to precipitate the 2,6-dichloro-3-nitropyridine product, which is then isolated by filtration.[3]

Variations of the mixed acid method include the use of fuming nitric acid or fuming sulfuric acid (oleum) to enhance the nitrating power and potentially improve yields.[1]

Experimental Protocol:

  • 2,6-dichloropyridine is dissolved in fuming sulfuric acid.

  • A solution of nitric acid in fuming sulfuric acid is added dropwise at a low temperature.

  • The reaction is stirred for a specified period before being worked up in a similar manner to Method A.

A more recent patent describes a novel approach that avoids the direct nitration of 2,6-dichloropyridine, thereby circumventing the use of harsh nitrating acids.[1] This method involves a 1,4-addition reaction followed by cyclization and subsequent chlorination.

Experimental Protocol:

  • A 1,4-addition reaction is carried out between a 2-nitroacetate and a 2-halogenated acrylate, catalyzed by an organic base.

  • The resulting intermediate undergoes a cyclization reaction with ammonia to form 2,6-dihydroxy-3-nitropyridine.

  • The final step involves the chlorination of the dihydroxy intermediate using a suitable chlorinating agent to yield 2,6-dichloro-3-nitropyridine.[1]

Comparative Data for 2,6-Dichloro-3-nitropyridine Synthesis
MethodKey ReagentsReported YieldAdvantagesDisadvantagesPatent Reference
Mixed Acid Conc. HNO₃, Conc. H₂SO₄64.5% - 76%Well-established, readily available reagentsUse of large volumes of corrosive acids, potential safety hazardsCN110218177B[1]
Fuming Acid Fuming HNO₃ or H₂SO₄~70%Higher reactivityIncreased hazards associated with fuming acidsUS4310671A[1]
Cyclization 2-nitroacetate, 2-halogenated acrylate, NH₃, Chlorinating agentNot explicitly quantified in the abstractAvoids concentrated nitric and sulfuric acids, potentially safer and more environmentally friendlyMay involve more steps, starting materials may be less commonCN110218177B[1]
Synthesis of 2-Chloro-6-methoxy-3-nitropyridine

Once 2,6-dichloro-3-nitropyridine is obtained, the next crucial step is the selective mono-methoxylation to replace one of the chloro groups with a methoxy group.

Experimental Protocol:

  • 2,6-dichloro-3-nitropyridine is dissolved in a suitable solvent, typically methanol.

  • A solution of sodium methoxide in methanol is added at a controlled temperature.

  • The reaction is stirred for a period until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

  • The product, 2-Chloro-6-methoxy-3-nitropyridine, is then isolated, often through precipitation by adding water, followed by filtration and drying.

A German patent also details a method for the purification of crude 2-chloro-6-alkoxy-3-nitropyridines, which is crucial for obtaining the high-purity material required for pharmaceutical applications.[4] The process involves treating the crude product with an alkaline solution to remove impurities, leading to a final product with a purity of 99-100%.[4]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis 2_6_Dichloropyridine 2_6_Dichloropyridine Nitration Nitration 2_6_Dichloropyridine->Nitration HNO3/H2SO4 2_6_Dichloro_3_nitropyridine 2_6_Dichloro_3_nitropyridine Nitration->2_6_Dichloro_3_nitropyridine Methoxylation Methoxylation 2_6_Dichloro_3_nitropyridine->Methoxylation NaOCH3/CH3OH 2_Chloro_6_methoxy_3_nitropyridine 2_Chloro_6_methoxy_3_nitropyridine Methoxylation->2_Chloro_6_methoxy_3_nitropyridine

Caption: General synthetic workflow for 2-Chloro-6-methoxy-3-nitropyridine.

Applications of 2-Chloro-6-methoxy-3-nitropyridine in Drug Development and Other Industries

The utility of 2-Chloro-6-methoxy-3-nitropyridine lies in its role as a key intermediate for the synthesis of a range of valuable compounds.

Pharmaceutical Applications
  • Anti-ulcer Medications: 2,6-dichloro-3-nitropyridine, the direct precursor, is used in the synthesis of the anti-ulcer drug Tenatoprazole (TU-199).[2] This highlights the industrial importance of mastering the synthesis of these nitropyridine derivatives.

  • Analgesics: The purification of 2-chloro-6-alkoxy-3-nitropyridines is highlighted as being important due to their role as intermediates in the manufacture of analgesics.[4] While specific drug names are not mentioned in this context in the provided results, it underscores the relevance of this class of compounds in pain management therapies.

  • Antibiotics: 2-Chloro-6-methoxy-3-nitropyridine is listed as an intermediate in the synthesis of Gepotidacin, a novel antibiotic.

  • Other Therapeutic Areas: The versatility of the pyridine core and the reactivity of the substituents on 2-Chloro-6-methoxy-3-nitropyridine make it a valuable scaffold for medicinal chemists exploring new therapeutic agents.

Other Industrial Applications
  • Hair Dyes: A fascinating application of a downstream product, 6-methoxy-2,3-diaminopyridine (which can be synthesized from 2-amino-6-methoxy-3-nitropyridine), is in oxidative hair dye compositions.[3] This demonstrates the broader utility of this chemical family beyond pharmaceuticals.

Applications cluster_pharma Pharmaceutical Intermediates cluster_other Chemical Synthesis Start 2-Chloro-6-methoxy-3-nitropyridine Pharma Pharmaceuticals Start->Pharma Other Other Industries Start->Other Analgesics Analgesics Pharma->Analgesics Anti_ulcer Anti-ulcer Drugs (e.g., Tenatoprazole) Pharma->Anti_ulcer Antibiotics Antibiotics (e.g., Gepotidacin) Pharma->Antibiotics Hair_Dyes Hair Dyes (via derivatives) Other->Hair_Dyes

Caption: Key application areas of 2-Chloro-6-methoxy-3-nitropyridine.

Conclusion

2-Chloro-6-methoxy-3-nitropyridine is a pivotal intermediate in the synthesis of a variety of commercially important molecules, most notably pharmaceuticals. While its synthesis can be challenging, involving hazardous reagents and requiring careful control of reaction conditions, the patent literature reveals ongoing efforts to develop safer, more efficient, and environmentally benign manufacturing processes. The choice of synthetic route will ultimately depend on a balance of factors including raw material cost, desired purity, scalability, and safety considerations. The diverse applications of this compound underscore its continued importance in the fields of medicinal chemistry and industrial organic synthesis.

References

  • Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.
  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029. PubChem. [Link]

  • CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.

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A Comparative Guide to the Synthesis of 2-Chloro-3-methoxy-6-nitropyridine: An Environmental Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Chloro-3-methoxy-6-nitropyridine, a key intermediate in the pharmaceutical industry, presents a critical case study in the ongoing effort to balance chemical production with environmental responsibility. This guide provides an in-depth technical comparison of the prevalent synthesis routes, with a focus on their environmental impact. By examining the underlying chemistry and providing available experimental data, this document aims to equip researchers and process chemists with the insights needed to make more sustainable choices in their synthetic endeavors.

The Conventional Approach: A Double-Edged Sword of Efficiency and Environmental Burden

The traditional and most widely employed method for synthesizing this compound and its analogues relies on the electrophilic nitration of a substituted pyridine precursor. A common starting material is 2,6-dichloropyridine, which undergoes a multi-step process involving nitration, followed by nucleophilic substitution reactions to introduce the methoxy and amino groups (in the case of related compounds).

The cornerstone of this pathway is the nitration step, typically carried out using a potent mixture of concentrated nitric acid and sulfuric acid. While effective in achieving the desired nitration, this method is fraught with significant environmental and safety concerns. The use of large excesses of these highly corrosive acids results in the generation of substantial acidic waste streams, which require neutralization and disposal, adding to the process's overall environmental footprint.[1] Furthermore, the potential for runaway reactions and the formation of hazardous nitrogen oxide (NOx) gases are inherent risks that demand careful control.[2]

A variation of this traditional method involves the use of fuming sulfuric acid (oleum) in place of concentrated sulfuric acid. This modification can lead to higher yields, potentially exceeding 90%, by creating an essentially anhydrous medium that minimizes side reactions.[3][4] However, the use of oleum, a more hazardous and reactive substance, further exacerbates the safety risks associated with this synthetic route.

Experimental Protocol: Traditional Nitration of a Pyridine Derivative (Illustrative)

Disclaimer: This is a generalized protocol for illustrative purposes. Specific conditions will vary based on the substrate.

  • To a cooled (0-5 °C) and stirred solution of the pyridine starting material in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.

  • The reaction mixture is stirred at a controlled temperature for a specified period to ensure complete nitration.

  • The reaction is then quenched by carefully pouring it onto crushed ice.

  • The precipitated product is collected by filtration, washed with water to remove residual acid, and then dried.

  • The crude product often requires further purification by recrystallization, which contributes to solvent waste.[5]

Environmental Impact Analysis of the Traditional Route

ParameterImpactCausality
Waste Generation HighUse of excess strong acids (sulfuric and nitric) leading to large volumes of acidic effluent requiring neutralization.
Hazardous Reagents HighConcentrated and fuming acids are highly corrosive and pose significant handling and storage risks.
Energy Consumption Moderate to HighCooling required to control exothermic nitration, followed by heating for potential recrystallization.
Atom Economy LowThe "lost" atoms from the large excess of nitrating and dehydrating agents are not incorporated into the final product.
Byproduct Formation ModeratePotential for over-nitration and formation of undesired isomers, necessitating purification steps and generating more waste.[5]

Towards a Greener Synthesis: Emerging Alternatives and Process Optimization

Recognizing the environmental shortcomings of the traditional approach, researchers have been exploring greener alternatives for the synthesis of this compound and related compounds. These efforts are primarily focused on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.

Catalytic Nitration: Reducing the Acid Load

One promising avenue is the use of catalysts to facilitate the nitration reaction, thereby reducing the required amount of strong acids. The addition of sulfamic acid as a catalyst in the nitration of 2,6-dichloropyridine has been shown to significantly decrease the quantities of nitric and sulfuric acid needed, leading to a reduction in environmental pollution and simplifying wastewater treatment.[6] While sulfamic acid itself is considered a "green catalyst" due to its dual active sites, its long-term environmental fate and potential for water contamination are subjects of ongoing research.[7][8]

Alternative Nitrating Agents and Solvent-Free Conditions

Moving away from the harsh nitric acid/sulfuric acid system, other nitrating agents have been investigated. Nitration of pyridines has been achieved using nitric acid in trifluoroacetic anhydride, which can offer good yields for certain substrates.[9][10] However, the cost and environmental impact of trifluoroacetic anhydride must be considered.

A more radical departure from traditional methods involves the use of dinitrogen pentoxide (N₂O₅) in an organic solvent or liquid sulfur dioxide.[11] While this can be an effective nitrating agent, its instability and the need for specialized handling procedures may limit its industrial applicability.

The concept of solvent-free reactions represents a significant step towards greener chemistry. While specific examples for the synthesis of this compound are not yet widely reported, research into solvent-free nitration of other aromatic compounds is a burgeoning field.

Flow Chemistry: A Safer and More Efficient Future

The adoption of continuous flow reactors offers a paradigm shift in chemical synthesis, with significant implications for safety and environmental performance. Flow chemistry allows for precise control over reaction parameters such as temperature and mixing, minimizing the risk of runaway reactions, especially in highly exothermic processes like nitration.[12] The smaller reaction volumes at any given time inherently enhance safety. Furthermore, the improved heat and mass transfer in flow reactors can lead to higher yields and selectivities, reducing byproduct formation and subsequent purification needs. The uncatalyzed amination of 2-chloropyridines in a flow reactor has demonstrated the potential of this technology to achieve high yields and reduce side products.[13]

Conceptual Greener Synthesis Workflow

G cluster_0 Traditional Batch Synthesis cluster_1 Greener Flow Synthesis A Starting Material: 2,6-Dichloropyridine B Nitration: Excess H₂SO₄/HNO₃ A->B C Quenching & Isolation B->C F Large Acidic Waste Stream B->F D Purification C->D E Product D->E G Starting Material: 2,6-Dichloropyridine H Catalytic Nitration in Flow Reactor G->H I In-line Quenching & Separation H->I K Reduced Waste & Recycled Catalyst H->K J Product I->J

Caption: Comparison of traditional and greener synthesis workflows.

Comparative Analysis and Future Outlook

The choice of a synthetic route for this compound has profound implications for the environmental impact of its production. The traditional method, while established, is characterized by its heavy reliance on hazardous reagents and the generation of significant waste. Emerging greener alternatives, particularly those leveraging catalysis and flow chemistry, offer a clear path towards a more sustainable future for the synthesis of this important pharmaceutical intermediate.

Quantitative Comparison of Synthesis Routes (Illustrative Data)

Synthesis RouteKey ReagentsYield (%)Waste ProfileKey AdvantagesKey Disadvantages
Traditional (H₂SO₄/HNO₃) Concentrated H₂SO₄, HNO₃~50-70%[4]High volume of acidic wasteWell-established, readily available reagentsHigh environmental impact, safety concerns
Improved Traditional (Oleum) Oleum, HNO₃>90%[3][4]High volume of highly corrosive wasteHigher yieldIncreased safety hazards
Catalytic (Sulfamic Acid) H₂SO₄, HNO₃, Sulfamic Acid>80%[6]Reduced acidic wasteLower acid consumption, simpler workupCatalyst recovery/disposal, potential for sulfamate contamination
Alternative Nitrating Agents e.g., N₂O₅, HNO₃/TFAAVariable[9][11]Dependent on agent and solventMilder conditions in some casesCost, stability, and handling of reagents
Flow Chemistry (Conceptual) Catalytic systemPotentially >90%Minimized waste, potential for solvent recyclingEnhanced safety, improved control and efficiency, scalabilityInitial capital investment for equipment

The Path Forward: A Call for Holistic Assessment

To make truly informed decisions, a comprehensive life cycle assessment (LCA) for each synthetic route is necessary.[14][15] An LCA would provide a quantitative evaluation of the environmental impacts associated with each stage of the process, from raw material extraction to final product synthesis and waste management. While detailed LCAs for the specific synthesis of this compound are not yet publicly available, the principles of green chemistry provide a strong framework for guiding future research and development.

By prioritizing routes that minimize waste at the source, utilize less hazardous reagents, and embrace innovative technologies like flow chemistry, the pharmaceutical industry can continue to advance human health while safeguarding the health of our planet.

References

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  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538–541. [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2023). PubMed. Retrieved January 29, 2026, from [Link]

  • Bakke, J. M., Ranes, E., Riha, J., & Svensson, H. (1999). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (10), 2205–2209. [Link]

  • Nitration of pyridine-2,6-diamines. (n.d.). Google Patents.
  • Preparation of nitropyridines by nitration of pyridines with nitric acid. (n.d.). Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]

  • Nitration of 4-acetyl-pyridine. (2024, October 2). Reddit. Retrieved January 29, 2026, from [Link]

  • Comparing the Nitration of Nanostructured CNF and Other Cellulose Forms for Energetic Applications. (2024). ACS Omega. Retrieved January 29, 2026, from [Link]

  • Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. (n.d.). Google Patents.
  • A study of the mixed acid nitration of 2-amino-5-chloropyridine. (1976). New Jersey Institute of Technology. Retrieved January 29, 2026, from [Link]

  • Granger, J., Sigman, D. M., Prokopenko, M. G., Lehmann, M. F., & Tortell, P. D. (2010). Removal of nitrite with sulfamic acid for nitrate N and O isotope analysis with the denitrifier method. Marine Chemistry, 120(1-4), 146–151. [Link]

  • Pyridine - ATSDR. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 29, 2026, from [Link]

  • Process for the preparation of 2-chloropyridines. (n.d.). Google Patents.
  • Life cycle assessment of nitrocarburizing processes. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Effects of Nitrapyrin [2-Chloro-6-(Trichloromethyl) Pyridine] on the Obligate Methanotroph Methylosinus trichosporium OB3b. (1987). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Chemometrics assisted spectrophotometric determination of pyridine in water and wastewater. (2009). PubMed. Retrieved January 29, 2026, from [Link]

  • Sulfamic acid: A risk to both the environment and human health. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Under the Radar - Exceptionally High Environmental Concentrations of the High Production Volume Chemical Sulfamic Acid in the Urban Water Cycle. (2020). PubMed. Retrieved January 29, 2026, from [Link]

  • Green Chemistry for Stainless Steel Corrosion Resistance: Life Cycle Assessment (LCA) of Citric Acid versus Nitric Acid Passivation. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Comparison by Life-Cycle Assessment of Alternative Processes for Carvone and Verbenone Production. (2022). PubMed. Retrieved January 29, 2026, from [Link]

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024). Frontiers in Chemistry. Retrieved January 29, 2026, from [Link]

  • 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. (2023). MDPI. Retrieved January 29, 2026, from [Link]

  • Reduction of Acidic and Toxic Waste Streams in Explosives Manufacturing Using Electrochemical Nitration. (n.d.). Amazon S3. Retrieved January 29, 2026, from [Link]

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A Comparative Guide to the Quantitative Analysis of 2-Chloro-3-methoxy-6-nitropyridine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the precise monitoring of reaction progress and the accurate quantification of products and impurities are paramount. 2-Chloro-3-methoxy-6-nitropyridine is a key building block in organic synthesis, and its purity can significantly impact the yield and quality of downstream products. This guide provides an in-depth comparison of two robust analytical techniques for the quantitative analysis of this compound in complex reaction mixtures: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The primary analytical challenge in the synthesis of this compound often lies in the separation and quantification of positional isomers, which are common byproducts. This guide will delve into the technical nuances of each method, providing detailed experimental protocols and a comparative analysis of their performance, empowering researchers to select the most appropriate technique for their specific needs.

The Analytical Imperative: Separating Isomeric Impurities

The synthesis of this compound typically involves the nitration of a substituted pyridine precursor. A common synthetic route involves the nitration of 2-chloro-3-methoxypyridine. However, the directing effects of the existing substituents on the pyridine ring can lead to the formation of not only the desired 6-nitro isomer but also other positional isomers, such as 2-chloro-3-methoxy-5-nitropyridine. The presence of such impurities can complicate subsequent synthetic steps and compromise the purity of the final product. Therefore, a reliable analytical method must be capable of resolving and quantifying these closely related compounds.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC (RP-HPLC) is a cornerstone of pharmaceutical analysis due to its versatility and robustness in separating compounds with varying polarities. For the analysis of this compound and its isomers, a C18 stationary phase is often the first choice, providing a nonpolar environment for the separation of these moderately polar analytes.

Causality Behind Experimental Choices in RP-HPLC

The selection of the mobile phase is critical for achieving optimal separation. A mixture of a polar organic solvent, such as acetonitrile or methanol, and an aqueous buffer is typically employed. The organic modifier disrupts the hydrophobic interactions between the analytes and the C18 stationary phase, allowing for their elution. The aqueous component, often with a pH-adjusting agent like formic acid or a buffer, helps to ensure consistent peak shapes and retention times by controlling the ionization state of the analytes. A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for complex reaction mixtures to ensure the timely elution of both polar and nonpolar components.

UV detection is well-suited for this analysis as the nitro-aromatic structure of this compound and its isomers provides strong chromophores, leading to good sensitivity. The detection wavelength is typically set at the absorbance maximum of the analyte of interest to maximize the signal-to-noise ratio.

Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

3. Detection:

  • UV detection at 254 nm.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

5. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time of the main analyte should be less than 2.0%.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Generate Report

Caption: Workflow for the quantitative analysis by HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the analysis of volatile and thermally stable compounds like this compound. The high separation efficiency of capillary GC columns combined with the selective and sensitive detection of a mass spectrometer makes it an excellent choice for resolving and identifying components in a complex matrix.

Causality Behind Experimental Choices in GC-MS

The choice of a suitable GC column is paramount. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, often provides a good balance of interactions to separate positional isomers. The temperature program of the GC oven is carefully optimized to ensure that the analytes are sufficiently volatile to be transported through the column while still allowing for their separation based on differences in their boiling points and interactions with the stationary phase.

Electron Ionization (EI) is a common ionization technique in GC-MS. At the standard 70 eV, EI produces reproducible fragmentation patterns that are characteristic of the analyte's structure, acting as a "fingerprint" for identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode is often employed. In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte, which significantly increases sensitivity and selectivity by reducing background noise.

Experimental Protocol: GC-MS

1. Instrumentation and Columns:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound and its isomers.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture and dissolve it in 10 mL of a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 1 µL.

5. System Suitability:

  • Prior to analysis, inject a standard solution to verify system performance, including peak shape and signal-to-noise ratio for the target analytes.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector GC Injector Filter->Injector GC_Column Capillary Column Separation Injector->GC_Column Ionization Electron Ionization (EI) GC_Column->Ionization Mass_Analyzer Mass Analyzer (SIM) Ionization->Mass_Analyzer TIC Generate Ion Chromatogram Mass_Analyzer->TIC Integration Peak Integration TIC->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Generate Report

Caption: Workflow for the quantitative analysis by GC-MS.

Comparative Performance Analysis

The choice between HPLC-UV and GC-MS will depend on several factors, including the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix. Below is a comparative summary of the expected performance characteristics of each method.

Performance ParameterHPLC-UVGC-MSRationale & Insights
Selectivity Good to ExcellentExcellentGC-MS in SIM mode offers superior selectivity due to the monitoring of specific mass-to-charge ratios, minimizing interference from matrix components. HPLC selectivity is dependent on chromatographic resolution.
Sensitivity (LOD/LOQ) GoodExcellentThe use of SIM mode in GC-MS typically results in lower limits of detection (LOD) and quantitation (LOQ) compared to UV detection in HPLC.
Precision (%RSD) < 2%< 5%Both methods can achieve high precision with proper system suitability and sample preparation. HPLC often demonstrates slightly better injection precision.
Accuracy (% Recovery) 98-102%97-103%Both methods can provide high accuracy when properly validated with certified reference standards.
Linearity (r²) > 0.999> 0.998Excellent linearity can be achieved with both techniques over a defined concentration range.
Analysis Time ~20 minutes~20 minutesThe overall analysis time per sample is comparable for both methods, including sample preparation and instrument run time.
Robustness HighModerateHPLC methods are generally considered more robust to minor variations in experimental conditions. GC-MS performance can be more sensitive to inlet and ion source cleanliness.
Analyte Suitability Wide range of polaritiesVolatile & thermally stableHPLC is more versatile for a broader range of compounds, including non-volatile or thermally labile impurities. GC is limited to analytes that can be volatilized without decomposition.

Trustworthiness and Method Validation

To ensure the reliability of the analytical data, the chosen method must be validated according to the guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][3] This process provides documented evidence that the method is suitable for its intended purpose.[3]

Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound in reaction mixtures.

  • RP-HPLC-UV is a robust and versatile method, particularly well-suited for routine quality control applications where high throughput and reliability are essential. Its strength lies in its applicability to a wide range of compound polarities and its general ease of use.

  • GC-MS , especially when operated in SIM mode, offers unparalleled selectivity and sensitivity, making it the preferred method when trace-level quantification of impurities is required or when dealing with highly complex matrices where interferences are a concern. The structural information provided by the mass spectrometer also adds a high degree of confidence in peak identification.

The ultimate choice of method will depend on the specific analytical needs of the researcher. For in-process control where the primary goal is to monitor the conversion of starting material to product, a validated HPLC-UV method may be sufficient. However, for final product release testing, where the accurate quantification of isomeric and other trace impurities is critical for ensuring product quality and safety, the enhanced selectivity and sensitivity of a validated GC-MS method would be more appropriate. Regardless of the chosen technique, a thorough method validation in accordance with ICH guidelines is essential to ensure the generation of scientifically sound and trustworthy data.

References

  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Pawełek, J., & Filipek, B. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(5), 339-344.
  • Dolan, J. W. (2012). A Three-Pronged Template Approach for Rapid HPLC Method Development.
  • Reddy, G. S., & Kumar, A. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules, 28(9), 3891.
  • Patel, K. N., & Patel, J. K. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 127-135.
  • Bonetti, J., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Shimadzu. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]

  • Lee, S., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(23), 7247.
  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine.
  • ICH. (2023). Q2(R2) Revision of Q2(R1) Analytical Validation. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

Sources

Safety Operating Guide

2-Chloro-3-methoxy-6-nitropyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary (Immediate Action Card)

Do not discard this compound in general trash or standard organic waste streams without segregation.

2-Chloro-3-methoxy-6-nitropyridine is a halogenated nitro-heterocycle . Its chemical structure features a "push-pull" electronic system (electron-withdrawing nitro group + electron-donating methoxy group) that activates the chlorine atom. This makes the compound highly susceptible to Nucleophilic Aromatic Substitution (SnAr) .

Critical Hazard: Mixing this compound with aliphatic amines (e.g., diethylamine, piperidine) or strong bases in a waste container can trigger an uncontrolled, exothermic reaction, leading to container over-pressurization or rupture.

Parameter Operational Standard
Waste Stream High-Hazard Halogenated Organic (Segregated)
Container Type Amber Glass or HDPE (High-Density Polyethylene)
Incompatible With Amines, Strong Bases (OH-), Reducing Agents, Metals
RCRA Status Characteristically Hazardous (Toxic/Reactive)
PPE Requirement Nitrile Gloves (Double-gloved), Safety Goggles, Lab Coat
Part 2: Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand why it poses a risk.[1] This is not inert waste; it is a stored energy source waiting for a nucleophile.

1. The Reactivity Hazard (The "Why")

The 6-nitro group strongly withdraws electron density from the pyridine ring, making the carbon at the 2-position (holding the chlorine) highly electrophilic.

  • Mechanism: If this waste contacts a nucleophile (like a waste solvent containing benzylamine), the amine attacks the 2-position, displacing the chloride ion.

  • Consequence: This reaction releases heat (exothermic) and hydrochloric acid (HCl), which can further react with other waste components, creating a runaway thermal event in a closed drum.

2. Physical & Toxicological Properties
  • State: Solid (typically off-white to yellow powder).

  • Solubility: Low in water; soluble in DCM, Ethyl Acetate, DMSO.

  • Toxicity: Irritant to eyes/skin/respiratory system (H315, H319, H335).[2] Potential mutagen due to the nitro-aromatic moiety.

Part 3: Pre-Disposal Stabilization & Segregation

This protocol relies on a Self-Validating System : The waste container's integrity is ensured only if the chemical compatibility rules are strictly followed before the waste enters the bottle.

Step 1: Segregation Logic

You must establish a separate waste stream if you are generating more than 10g of this waste.

  • Do NOT Mix With: Non-halogenated organic solvents containing amines (e.g., waste from peptide synthesis).

  • Do NOT Mix With: Aqueous basic waste (e.g., NaOH, KOH).

Step 2: Quenching (Optional but Recommended for High Quantities)

If you have a large quantity (>100g) of pure material, it is safer to chemically deactivate it before disposal.

  • Protocol: Dissolve in a safe solvent (e.g., Ethyl Acetate) and treat with a mild aqueous nucleophile (like dilute sodium carbonate) under controlled cooling to hydrolyze the chloride slowly, though this is labor-intensive.

  • Preferred Route: Dispose of as Solid Hazardous Waste to avoid creating a liquid reaction mixture.

Part 4: The Disposal Workflow (Step-by-Step)

The following workflow describes the "Cradle-to-Grave" path for this compound.

1. Solid Waste (Preferred)

Most laboratory samples are solids.

  • Packaging: Place the solid material in a clear, wide-mouth glass jar or HDPE container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound" (Do not use abbreviations).

    • Hazard Checkboxes: Toxic, Irritant.[1]

    • Note: Add "NITRO-AROMATIC: SHOCK SENSITIVE POTENTIAL" to alert EHS personnel.

  • Secondary Containment: Place the jar inside a secondary plastic bin during storage.

2. Liquid Waste (Solutions)

If the compound is dissolved in solvent (e.g., reaction mother liquor):

  • Solvent Compatibility: Ensure the carrier solvent is halogenated (e.g., Dichloromethane) or compatible non-halogenated (Ethyl Acetate).

  • pH Check: Verify the solution is Neutral or slightly Acidic. Never dispose of alkaline solutions of this compound.

  • Container: Use a dedicated "Halogenated Waste" carboy.

  • Log: Record the approximate mass of the nitropyridine added to the carboy log sheet immediately.

Disposal Decision Tree

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid Material StateCheck->SolidPath Powder/Crystal LiquidPath In Solution StateCheck->LiquidPath Dissolved SolidPkg Package in HDPE/Glass Jar Label: Toxic/Nitro-Aromatic SolidPath->SolidPkg ContamCheck Contains Amines or Strong Bases? LiquidPath->ContamCheck Quench CRITICAL: Separate Stream Do NOT mix. ContamCheck->Quench Yes (Risk of Explosion) LiquidPkg Segregated Halogenated Waste (pH < 7) ContamCheck->LiquidPkg No (Neutral/Acidic) Quench->LiquidPkg After Neutralization Incineration Final Disposal: High-Temp Incineration SolidPkg->Incineration LiquidPkg->Incineration

Figure 1: Decision logic for the segregation and packaging of chloronitropyridine waste streams.

Part 5: Regulatory Compliance (RCRA/EPA)

In the United States, this waste must be handled in compliance with the Resource Conservation and Recovery Act (RCRA).

  • Waste Coding:

    • While this compound is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic) by specific CAS name in 40 CFR 261.33, it defaults to characteristic waste codes.

    • D001 (Ignitable): If in a flammable solvent.[3][4]

    • D003 (Reactive): If the nitro group concentration is high enough to be considered potentially explosive (rare for this specific molecule, but EHS often categorizes nitro-aromatics here out of caution).

    • Halogenated Solvents (F-List): If dissolved in Methylene Chloride (F002).

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration equipped with a scrubber to capture the NOx (nitrogen oxides) and HCl (hydrochloric acid) gases generated during combustion [1].

Part 6: Emergency Contingencies

Spill Response:

  • Evacuate: If dust is airborne, clear the area.

  • PPE: Wear a Tyvek suit and N95/P100 respirator.

  • Neutralization: Do not use water. Cover spills with a dry absorbent (Vermiculite or Sand).

  • Cleanup: Scoop into a disposal container using non-sparking tools.

Exposure:

  • Skin: Wash with soap and water for 15 minutes. The nitro group facilitates skin absorption; monitor for signs of methemoglobinemia (blue lips/fingernails) [2].

  • Eyes: Flush for 15 minutes.[1] Seek medical attention immediately.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.).[2] 2-Chloro-6-methoxy-3-nitropyridine Compound Summary (Isomer Analog Reference). National Library of Medicine.

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations.

  • Sigma-Aldrich. (n.d.).[5] Safety Data Sheet: 2-Chloro-6-methoxy-3-nitropyridine.

Sources

×

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2-Chloro-3-methoxy-6-nitropyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.